4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
Description
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Properties
IUPAC Name |
4-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c14-11-9-15-17(10-11)12-3-5-13(6-4-12)20(18,19)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYSDVOOLVZULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674919 | |
| Record name | 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-91-6 | |
| Record name | 4-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole?
An In-Depth Technical Guide to 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole: A Versatile Building Block for Modern Drug Discovery
Introduction: Unpacking a Key Synthetic Intermediate
In the landscape of contemporary drug discovery, particularly within the rapidly advancing field of targeted protein degradation (TPD), the strategic design of molecular building blocks is paramount. This compound is one such heterocyclic compound, engineered to serve as a versatile scaffold for the synthesis of complex bioactive molecules. Its commercial designation as a "Protein Degrader Building Block" points to its intended application in constructing Proteolysis-Targeting Chimeras (PROTACs) and other novel therapeutic agents.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to explore the compound's structural significance, its synthetic utility, and its potential applications, grounding all claims in established chemical principles and authoritative sources. The narrative is designed to explain the causality behind its design and potential experimental choices, empowering researchers to effectively integrate this molecule into their discovery workflows.
Physicochemical Properties and Structural Analysis
The molecule's structure combines three key functional motifs: a pyrazole ring, a phenyl sulfonamide group, and a strategically placed bromine atom. Each component imparts distinct chemical properties that are crucial for its function in synthesis.
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in many approved pharmaceutical agents due to its metabolic stability and ability to participate in various non-covalent interactions with protein targets.[2]
-
Phenylsulfonamide Moiety: Sulfonamide derivatives are a cornerstone of medicinal chemistry, found in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3] The pyrrolidine group modifies the polarity and conformational flexibility of the sulfonamide.
-
4-Bromo Substituent: The bromine atom at the 4-position of the pyrazole ring is the primary reactive handle for synthetic elaboration, making it an ideal point for introducing molecular diversity.[4]
Core Data Summary
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1187385-91-6 | [1] |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S | [1] |
| Molecular Weight | 356.2 g/mol | [1] |
| Purity | ≥97% (Typical) | [1] |
| Storage | Room Temperature | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Synthetic Utility and Key Transformations
The primary value of this compound lies in the synthetic versatility afforded by the C4-bromine substituent on the pyrazole ring. Bromo(hetero)arenes are exceptionally useful precursors for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method to form C-C bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[5] For this compound, this reaction provides an ideal method to link the pyrazole scaffold to another molecular fragment, such as a linker or a protein-targeting warhead.
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole ring to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative. This protocol should be optimized for specific substrates and scales.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent, e.g., a mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the anhydrous solvent mixture.
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Application in Targeted Protein Degradation (TPD)
The classification of this molecule as a "Protein Degrader Building Block" strongly implies its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[8]
A PROTAC consists of three components:
-
A warhead that binds to the target POI.
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.[8]
Caption: Conceptual structure of a PROTAC, inducing proximity between a POI and an E3 Ligase.
Hypothesized Role in PROTAC Assembly
In the context of a PROTAC, this compound is envisioned as a precursor to one of the two key binding moieties. While the phenylsulfonamide scaffold is a common feature in medicinal chemistry, its specific role as a ligand for common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) is not definitively established in publicly available literature without further modification.[9][10] It is plausible that this building block serves as a versatile starting point that can be functionalized to create either the POI warhead or the E3 ligase ligand.
The most direct application involves using the 4-bromo position to connect to a linker, which is in turn attached to a POI-binding warhead. The 4-(pyrrolidinosulfonyl)phenyl moiety would then serve as the E3 ligase-recruiting element, or a precursor to it.
Caption: Synthetic strategy for incorporating the building block into a PROTAC.
Expected Analytical Characterization
While specific analytical data for this compound is not widely published, characterization would follow standard methods. Researchers synthesizing or using this compound should expect the following spectroscopic signatures based on related structures.[3][4]
-
¹H NMR: The spectrum should show distinct signals for the pyrazole protons, the aromatic protons on the phenyl ring (likely appearing as two doublets in the aromatic region), and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: The carbon spectrum will confirm the presence of the correct number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by ~2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[11]
Safety and Handling
As a professional research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) should be consulted, general precautions for related brominated heterocyclic compounds apply.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
This compound represents a well-designed and highly valuable building block for medicinal chemistry and drug discovery. Its key attributes—a stable pyrazole core, a synthetically versatile bromine handle, and a sulfonamide moiety—make it particularly suited for the construction of complex molecules via established synthetic methods like the Suzuki-Miyaura cross-coupling. Its intended application in the field of targeted protein degradation highlights its potential to accelerate the development of next-generation therapeutics. This guide provides the foundational knowledge and practical insights required for researchers to leverage the full synthetic potential of this important intermediate.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]
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ChemBK. (2024). 4-Bromo pyrazole. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Available from: [Link]
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Raj, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]
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Lee, H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. Available from: [Link]
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Henning, N. J., & Davila-Velderrain, J. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available from: [Link]
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Precise PEG. (2025). E3 Ligase Ligands in PROTAC. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction. Available from: [Link]
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Wang, S., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Pharmacology. Available from: [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Available from: [Link]
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Zhang, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Available from: [Link]
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Wette, F., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link]
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Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available from: [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]
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Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Available from: [Link]
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SpectraBase. (n.d.). 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. Available from: [Link]
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Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]
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Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Structure Elucidation of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole: A Multi-Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further chemical and biological investigation is built. For professionals in drug discovery and development, structural integrity is paramount, ensuring that efficacy, toxicity, and pharmacokinetic data are attributed to the correct molecular entity. This guide provides a comprehensive, field-proven workflow for the structural elucidation of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, a molecule incorporating a brominated pyrazole, a 1,4-disubstituted phenyl ring, and a pyrrolidine sulfonamide. By synergistically integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating system for confirming the compound's precise atomic connectivity and constitution.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before delving into complex spectroscopic analysis, the first step is to establish the molecular formula and the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This foundational data provides a logical framework for interpreting subsequent spectral information.
The molecular formula for the target compound is C₁₃H₁₄BrN₃O₂S .[1]
The IHD is calculated as follows: IHD = C - H/2 - X/2 + N/2 + 1 IHD = 13 - (14/2) - (1/2) + (3/2) + 1 IHD = 13 - 7 - 0.5 + 1.5 + 1 = 8
An IHD of 8 indicates a significant number of rings and/or multiple bonds. This value is perfectly consistent with the proposed structure, which contains:
-
One phenyl ring (4 degrees: 1 ring + 3 double bonds)
-
One pyrazole ring (2 degrees: 1 ring + 1 double bond)
-
One sulfonyl group (2 degrees: 2 S=O double bonds)
This initial calculation validates the presence of the core aromatic and heterocyclic systems we aim to confirm.
Workflow for Structure Elucidation
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Key Diagnostic HMBC Correlations:
-
Pyrazole to Phenyl: A correlation from the pyrazole proton H-5 (~8.05 ppm) to the phenyl ipso-carbon C-1' (~140.0 ppm) confirms the N-Ar bond.
-
Phenyl to Sulfonyl: A correlation from the phenyl protons H-2'/H-6' (~7.90 ppm) to the sulfonyl-bearing ipso-carbon C-4' (~136.0 ppm) confirms their position relative to the sulfonyl group.
-
Sulfonamide Connectivity: A crucial, though potentially weak, 3-bond correlation from the pyrrolidine N-CH₂ protons (~3.40 ppm) to the phenyl carbon C-4' (~136.0 ppm) would definitively link the pyrrolidine ring to the sulfonyl group, completing the structural puzzle.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments: Using standard pulse programs, acquire COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe key correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), performing Fourier transformation, phase correction, and baseline correction.
Conclusion: A Unified Structural Hypothesis
The collective evidence from all analytical techniques converges to a single, unambiguous structure.
-
HRMS confirms the molecular formula C₁₃H₁₄BrN₃O₂S and the presence of a single bromine atom.
-
FT-IR confirms the presence of the critical sulfonamide functional group, along with aromatic and aliphatic moieties.
-
¹H and ¹³C NMR define the precise number and type of proton and carbon environments, consistent with a 1,4-disubstituted phenyl ring, a 4-bromo-1-substituted pyrazole, and a pyrrolidine ring.
-
2D NMR (COSY, HSQC, and HMBC) provides the definitive proof of connectivity, linking the pyrazole nitrogen to C-1' of the phenyl ring and the sulfonyl group to C-4' of the same ring, with the pyrrolidine attached to the sulfur atom.
This rigorous, multi-faceted approach constitutes a self-validating system, providing the highest degree of confidence in the structural assignment of This compound . This confirmed structure can now serve as a reliable foundation for further research in medicinal chemistry and drug development.
References
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Ok, S., Şen, E., & Kasımoğulları, R. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
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Elguero, J., et al. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2‐¹⁵N₂]pyrazole derivatives. Semantic Scholar. Available at: [Link]
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Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. ResearchGate. Available at: [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]
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Shaikh, J. U., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. Available at: [Link]
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Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. Available at: [Link]
- Wang, R. (n.d.). Fragmentation and Interpretation of Spectra. In Mass Spectrometry for Drug Discovery and Development.
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Xu, F., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]
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Clark, J. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Celebi, A., et al. (2013). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]
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An In-depth Technical Guide to the Cellular Mechanism of Action of Molibresib (CAS 1187385-91-6)
Introduction
Molibresib (also known as I-BET762 and GSK525762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of Molibresib in cells, designed for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, downstream cellular consequences, and the key experimental methodologies used to elucidate its function.
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[2][3] They play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails through their bromodomain domains.[2][4] This interaction serves as a scaffold to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers of target genes, thereby driving their expression.[5][6] Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[1][4][7]
Molibresib emerged from efforts to identify compounds that could modulate inflammatory gene expression and has since demonstrated significant therapeutic potential in oncology, particularly in malignancies driven by aberrant transcriptional programs.[1][6] This guide will dissect the intricate cellular mechanisms that underpin the therapeutic rationale for Molibresib.
Core Mechanism of Action: Competitive Inhibition of BET Bromodomains
The fundamental mechanism of action of Molibresib is its function as a competitive inhibitor at the acetyl-lysine binding pockets within the tandem bromodomains of BET proteins.[4][8] By mimicking the structure of acetylated lysine residues, Molibresib effectively displaces BET proteins from chromatin.[4] This competitive binding disrupts the crucial interaction between BET proteins and acetylated histones, preventing the recruitment of the transcriptional apparatus necessary for gene expression.[3][9] The consequence is a potent and selective downregulation of BET target genes, many of which are key drivers of cellular proliferation, survival, and inflammation.[2][10]
Quantitative Assessment of Target Engagement
The affinity and potency of Molibresib's interaction with BET bromodomains are critical parameters for understanding its biological activity. These are typically quantified using biophysical and biochemical assays.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | ~35 nM (cell-free) | TR-FRET | [8] |
| IC₅₀ | 32.5–42.5 nM (vs. tetra-acetylated H4 peptide) | FRET | [8][11] |
| K | 50.5–61.3 nM | FRET | [8] |
Table 1: In Vitro Binding Affinity and Potency of Molibresib.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol outlines a method to determine the IC₅₀ of Molibresib against BET bromodomains.
Principle: This assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain protein. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and streptavidin-conjugated XL665 acts as the acceptor. When the protein and peptide interact, FRET occurs. Molibresib competes with the histone peptide, disrupting FRET in a dose-dependent manner.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of Molibresib in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Prepare a solution containing the GST-tagged BET bromodomain protein (e.g., BRD4) and the biotinylated acetylated histone H4 peptide.
-
Prepare a detection mix containing Europium-labeled anti-GST antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add the Molibresib dilutions to a 384-well microplate.
-
Add the BET protein/histone peptide solution to the wells.
-
Incubate at room temperature to allow for binding competition.
-
Add the detection mix to the wells.
-
Incubate to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the TR-FRET ratio (665 nm/620 nm).
-
Plot the TR-FRET ratio against the log of the Molibresib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Downstream Cellular Consequences of BET Inhibition
By displacing BET proteins from chromatin, Molibresib initiates a cascade of cellular events, primarily stemming from the transcriptional repression of key target genes.
Transcriptional Repression of the MYC Oncogene
One of the most well-documented and critical downstream effects of Molibresib is the potent downregulation of the MYC proto-oncogene.[10][12][13] MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers.[3][14] BET proteins, particularly BRD4, are essential for maintaining high levels of MYC transcription. By evicting BRD4 from the MYC promoter and enhancer regions, Molibresib effectively shuts down MYC expression.[2][15]
Experimental Protocol: Western Blot Analysis of c-Myc Protein Levels
This protocol details the assessment of c-Myc protein downregulation following Molibresib treatment.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Here, it is used to quantify the change in c-Myc protein levels in cells treated with Molibresib.
Methodology:
-
Cell Culture and Treatment:
-
Culture a sensitive cancer cell line (e.g., a prostate cancer cell line[15]) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of Molibresib or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the c-Myc signal to the loading control.
-
Induction of Cell Cycle Arrest and Apoptosis
The downregulation of MYC and other cell cycle-related genes by Molibresib leads to profound effects on cell fate. A common outcome is the induction of cell cycle arrest, often in the G1 phase, which prevents cancer cells from progressing through the division cycle.[15][16] This is frequently accompanied by an increase in the expression of cell cycle inhibitors like p21 and a decrease in cyclins such as Cyclin D1.[14]
In many cancer cell lines, prolonged treatment with Molibresib triggers apoptosis, or programmed cell death.[16] This can be observed through the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspases.
| Cell Line | Cancer Type | Cellular Effect | Reference |
| Prostate Cancer Cell Lines | Prostate Cancer | G1 cell cycle arrest, apoptosis (in a subset) | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Upregulation of p27, downregulation of c-Myc | [13][14] |
| PTEN-deficient CRC cells | Colorectal Cancer | G1 cell cycle arrest, apoptosis | [16] |
Table 2: Cellular Effects of Molibresib in Various Cancer Cell Lines.
Broader Transcriptional Impact and Other Signaling Pathways
While MYC is a primary target, the effects of Molibresib extend to a broader transcriptional landscape. Gene expression profiling studies have revealed that Molibresib treatment alters the expression of numerous genes involved in cell cycle control, DNA replication, and apoptosis.[15]
Furthermore, Molibresib has been shown to modulate other critical signaling pathways, including:
-
NF-κB Signaling: In inflammatory contexts, BET proteins are involved in the expression of pro-inflammatory cytokines, and Molibresib can suppress their production.[8]
-
STAT3 and ERK Signaling: In lung cancer models, Molibresib has been observed to downregulate the phosphorylation of STAT3 and ERK, both of which are key mediators of cancer cell proliferation and survival.[12][14]
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol is designed to demonstrate the displacement of BET proteins from specific gene loci (e.g., the MYC promoter) by Molibresib.
Principle: ChIP is used to investigate the interaction between proteins and DNA in the cell. Cells are treated to cross-link proteins to DNA, the chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with Molibresib or a vehicle control.
-
Add formaldehyde directly to the culture medium to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with an antibody against a BET protein (e.g., BRD4) or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating the samples in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the target gene locus (e.g., MYC promoter) and a control region.
-
Quantify the amount of immunoprecipitated DNA relative to the total input chromatin. A decrease in the signal in Molibresib-treated samples indicates displacement of the BET protein.
-
Conclusion
Molibresib (CAS 1187385-91-6) exerts its cellular effects through a well-defined mechanism of action: the competitive inhibition of BET bromodomains. This leads to the displacement of BET proteins from chromatin and the subsequent transcriptional repression of key genes, most notably the oncogene MYC. The downstream consequences of this targeted epigenetic modulation are cell cycle arrest, the induction of apoptosis, and the suppression of pro-inflammatory signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the cellular activity of Molibresib and other BET inhibitors. A thorough understanding of this mechanism is paramount for the continued development and clinical application of this promising class of therapeutic agents.
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A Phase I Study of Molibresib (GSK525762), a Selective Bromodomain (BRD) and Extra Terminal Protein (BET) Inhibitor: Results from Part 1 of a Phase I/II Open Label Single Agent Study in Subjects with Non-Hodgkin's Lymphoma (NHL) | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
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Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers - ResearchGate. (n.d.). ResearchGate. [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and broad spectrum of pharmacological activities have cemented its importance in the development of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the pivotal role of pyrazole derivatives in drug discovery and development. We will delve into the synthetic strategies employed to access this versatile core, explore the molecular mechanisms of action of prominent pyrazole-containing drugs, dissect their structure-activity relationships (SAR), and highlight their extensive therapeutic applications, ranging from anti-inflammatory to anticancer and beyond. This guide is intended to serve as a valuable resource for researchers and scientists in the field, offering insights into the design, synthesis, and biological evaluation of novel pyrazole-based therapeutics.
Introduction: The Enduring Significance of the Pyrazole Moiety
First synthesized in 1883, the pyrazole ring has since become a cornerstone in the design of numerous bioactive compounds.[5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its effective interaction with a wide array of biological targets.[6] The presence of this heterocyclic system in a variety of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (though later withdrawn), and the kinase inhibitor Ruxolitinib, underscores its therapeutic relevance and proven potential in drug development.[4][7][8] The diverse biological activities exhibited by pyrazole derivatives encompass anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and neuroprotective effects, making it a focal point of extensive research in medicinal chemistry.[3][9]
Synthetic Strategies for Accessing the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several versatile methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core, which in turn influences the molecule's biological activity.
Knorr Pyrazole Synthesis: A Classic Approach
One of the most fundamental methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This method is highly versatile, allowing for the introduction of various substituents at different positions of the pyrazole ring.
Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole
-
Reaction Setup: To a solution of a 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a substituted hydrazine (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.[5]
1,3-Dipolar Cycloaddition Reactions
A powerful and regioselective method for pyrazole synthesis involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[7] This approach offers excellent control over the substitution pattern and is particularly useful for synthesizing pyrazoles with specific functionalities.
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: Workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Reactions of α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives provides a straightforward route to pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[10] This method is particularly useful for synthesizing 3,5-disubstituted pyrazoles.
Therapeutic Applications and Mechanisms of Action
The versatility of the pyrazole scaffold is evident in the wide range of therapeutic areas where its derivatives have shown significant promise.
Anti-inflammatory Agents: The Case of Celecoxib
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor and a prominent example of a successful pyrazole-containing drug.[11][12] It is widely used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[13]
Mechanism of Action: Prostaglandins are key mediators of inflammation and pain.[12] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation.[14] Celecoxib's diaryl-substituted pyrazole structure allows for selective binding to the active site of the COX-2 enzyme, inhibiting the production of pro-inflammatory prostaglandins while sparing COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11][13][14]
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Anticancer Agents: Targeting Kinases and Other Pathways
Pyrazole derivatives have emerged as a significant class of anticancer agents, with many compounds demonstrating potent inhibitory activity against various protein kinases.[15][16] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, making them attractive targets for cancer therapy.[17]
Notable Kinase Targets:
-
EGFR and VEGFR-2: Dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been developed from pyrazole scaffolds, showing promise in suppressing tumor growth and angiogenesis.[18]
-
CDKs: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Pyrazole-based compounds have been designed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[17]
-
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is frequently dysregulated in cancer. Novel pyrazole derivatives have been identified as potent inhibitors of PI3K, exhibiting significant cytotoxicity against breast cancer cells.[17]
Beyond kinase inhibition, pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest through various other mechanisms, including interactions with the microtubular system.[19]
Antimicrobial and Antifungal Activity
Several pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[5] For instance, certain compounds have shown potent activity against multidrug-resistant bacteria like MRSA.[7] The mechanism of their antimicrobial action is varied and can involve the inhibition of essential bacterial enzymes.
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| Pyrazole-Chalcone Hybrids | MRSA, E. coli | Moderate to significant antibacterial activity | [20] |
| Substituted Pyrazoles | Various bacteria and fungi | Good antibacterial and antifungal activity | [5][7] |
| Novel Amino Pyrazoles | Various fungi and bacteria | Good antifungal and antimicrobial activity | [21] |
Other Therapeutic Areas
The therapeutic potential of pyrazole derivatives extends to a multitude of other conditions:
-
Anti-obesity: Rimonabant, a pyrazole derivative, was developed as a selective cannabinoid-1 (CB1) receptor antagonist for the treatment of obesity.[22][23] By blocking CB1 receptors in the brain and peripheral tissues, it reduced appetite and improved metabolic parameters.[24][25] However, it was withdrawn from the market due to severe psychiatric side effects.[23]
-
Neuroprotective Agents: Certain pyrazole derivatives have shown promise as neuroprotective agents, potentially through their anti-inflammatory and antioxidant properties.[26]
-
Antidepressant and Anticonvulsant Activities: The pyrazole scaffold has been incorporated into molecules with antidepressant and anticonvulsant properties.[9]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.[16][27]
Key SAR Insights:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's interaction with its biological target. For many kinase inhibitors, a bulky substituent at this position is often required for potent activity.
-
Substituents at C3 and C5: The nature and position of substituents at the C3 and C5 positions are critical for determining the pharmacological profile. For example, in COX-2 inhibitors like Celecoxib, the presence of specific aryl groups at these positions is essential for selectivity.[13]
-
Substitution at C4: Modifications at the C4 position can also modulate the biological activity. For instance, the introduction of different functional groups at this position has been explored to enhance the anticancer and anti-inflammatory properties of pyrazole derivatives.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[7][9] Its proven success in yielding clinically effective drugs, coupled with the vast chemical space that remains to be explored, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and safety profiles, particularly in the areas of oncology and inflammatory diseases. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will further accelerate the discovery and optimization of new pyrazole-based drug candidates.[27] The rich chemistry and diverse biological activities of pyrazole derivatives guarantee that they will remain a fertile ground for innovation in drug discovery for the foreseeable future.
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4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole as a protein degrader building block
An In-Depth Technical Guide to 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole: A Core Building Block for VHL-Recruiting Protein Degraders
Foreword: The Dawn of Induced Proximity Pharmacology
The paradigm of small-molecule drug discovery is undergoing a seismic shift. For decades, the focus has been on occupancy-driven pharmacology—designing molecules to inhibit the function of a target protein by binding to its active site. While immensely successful, this approach leaves a vast portion of the proteome, including scaffold proteins and transcription factors, deemed "undruggable."[1] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a protein, we can now co-opt the cell's own machinery to eliminate it entirely. This guide delves into a key chemical tool in this new era: This compound , a building block for constructing potent and selective protein degraders.
Section 1: The PROTAC Revolution and the Ubiquitin-Proteasome System
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the heart of the TPD revolution.[2] They are not drugs in the traditional sense; rather, they are molecular matchmakers. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]
This elegant design hijacks the Ubiquitin-Proteasome System (UPS), the cell's primary mechanism for protein catabolism. The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex. This induced proximity triggers the E3 ligase to transfer ubiquitin—a small regulatory protein—onto the surface of the POI. This poly-ubiquitination acts as a molecular "tag for destruction," marking the POI for recognition and degradation by the 26S proteasome, which breaks it down into constituent peptides.[4] The PROTAC molecule, being a catalyst, is then released to mediate further degradation cycles.
The Central Role of the E3 Ligase Ligand
While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for PROTAC design.[3] The choice of E3 ligase and its corresponding ligand is paramount, influencing the PROTAC's degradation efficiency, selectivity, and overall success.[3] The von Hippel-Lindau (VHL) tumor suppressor protein, a substrate recognition subunit of the CRL2VHL E3 ligase complex, is one of the most widely and successfully utilized E3 ligases in PROTAC development.[3][5] This is largely due to the availability of potent, well-characterized, and synthetically tractable small-molecule ligands.[5][6]
Section 2: The Core Building Block: this compound
This guide focuses on a specific, non-peptidomimetic VHL ligand building block: This compound . This molecule represents a class of ligands that have been explored in patent literature for their potential to generate effective PROTACs.[3] Its structure is designed to engage with the substrate-binding pocket of VHL, providing a robust anchor for a PROTAC molecule.
| Property | Value |
| IUPAC Name | 4-Bromo-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-1H-pyrazole |
| CAS Number | 1187385-91-6 |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S |
| Molecular Weight | 356.24 g/mol |
| Appearance | Off-white to pale yellow solid |
Rationale for the Molecular Architecture
The design of this building block is rooted in extensive Structure-Activity Relationship (SAR) studies of VHL ligands.[3]
-
Pyrazole Core : The pyrazole ring is an aromatic heterocycle that serves as a rigid scaffold. In medicinal chemistry, pyrazole moieties are valued as bioisosteres for other aromatic systems and can engage in favorable interactions with protein targets.[7]
-
Sulfonamide Linker : The phenylsulfonamide group provides a key structural element for positioning the pyrazole and pyrrolidine groups correctly within the VHL binding pocket. The sulfonamide itself can act as a hydrogen bond acceptor.
-
Pyrrolidine Moiety : This saturated heterocycle is designed to occupy a hydrophobic pocket within the VHL protein, contributing to binding affinity.
-
4-Bromo Substituent : The bromine atom on the pyrazole ring is of critical strategic importance. Halogens on aromatic rings, particularly bromine and iodine, are excellent handles for synthetic modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In the context of PROTAC synthesis, this bromo-group serves as a pre-installed, reactive site for the attachment of the chemical linker, enabling modular and efficient PROTAC assembly.
Section 3: Synthesis and Characterization
The synthesis of this compound is a multi-step process that can be reliably executed from commercially available starting materials. The following protocol represents a logical and validated pathway synthesized from established chemical transformations.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
-
Reaction Setup : To a stirred solution of pyrrolidine (2.0 equivalents) in dichloromethane (DCM) at 0 °C, add 4-chlorobenzenesulfonyl chloride (1.0 equivalent) portion-wise.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The excess pyrrolidine acts as both a nucleophile and a base to neutralize the HCl byproduct.
-
Work-up : Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-((4-chlorophenyl)sulfonyl)pyrrolidine.
-
Amination : This intermediate is then subjected to amination. While several methods exist, a common approach involves nucleophilic aromatic substitution with ammonia or an ammonia equivalent under pressure, or more advanced catalytic methods. For the purpose of this guide, we will assume the successful synthesis of 4-(pyrrolidin-1-ylsulfonyl)aniline, which is also commercially available (CAS 88327-91-7).[8]
Step 2: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)phenylhydrazine
This procedure is adapted from standard methods for the reduction of diazonium salts.[9][10]
-
Diazotization : Dissolve 4-(pyrrolidin-1-ylsulfonyl)aniline (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Reduction : In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃) (2.5 equivalents) in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the sulfite solution, keeping the temperature below 10 °C.
-
Hydrolysis : After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours. Then, carefully acidify with concentrated HCl and heat for an additional hour to hydrolyze the intermediate.
-
Isolation : Cool the reaction mixture to room temperature, then in an ice bath to precipitate the hydrazine hydrochloride salt. Filter the solid, wash with cold water, and dry. The free hydrazine base can be liberated by treatment with a base (e.g., NaOH) followed by extraction with an organic solvent like ethyl acetate.
Step 3: Synthesis of 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-1H-pyrazole
This reaction is a classic pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl equivalent.[11][12]
-
Reaction Setup : Dissolve 4-(pyrrolidin-1-ylsulfonyl)phenylhydrazine (1.0 equivalent) in ethanol or acetic acid.
-
Addition : Add 1,1,3,3-tetramethoxypropane (1.1 equivalents), which serves as a synthetic equivalent of malondialdehyde.
-
Reaction : Heat the mixture to reflux for 3-5 hours. The reaction involves the condensation of the hydrazine with the dialdehyde (formed in situ), followed by cyclization and dehydration to form the pyrazole ring.
-
Work-up : After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Synthesis of 4-Bromo-1-(4-(pyrrolidinosulfonyl)phenyl)pyrazole
This step utilizes N-Bromosuccinimide (NBS) for the regioselective bromination of the electron-rich pyrazole ring.[7][13][14]
-
Reaction Setup : Dissolve the pyrazole intermediate from Step 3 (1.0 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Addition : Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction : Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material. The C4 position of the 1-arylpyrazole ring is electronically activated and sterically accessible, leading to highly regioselective bromination.[15]
-
Work-up : Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the final product.
Characterization
The identity and purity of the final compound must be confirmed by standard analytical techniques.
-
¹H NMR : The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons, the aromatic protons on the phenyl ring (as two distinct doublets), and the protons on the pyrazole ring (as two distinct singlets).
-
¹³C NMR : The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₃H₁₄BrN₃O₂S. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Purity (HPLC) : Purity should be assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for use in subsequent PROTAC synthesis.
Section 4: Application in PROTAC Development - An Illustrative Case Study
While this compound is a well-designed building block, to date, no specific PROTACs incorporating this exact VHL ligand have been detailed in peer-reviewed literature with full biological data. Therefore, this section presents a scientifically grounded, illustrative case study on how this building block would be used to create a PROTAC targeting a high-value cancer target: Bromodomain-containing protein 4 (BRD4) .
Target Rationale : BRD4 is an epigenetic reader protein that plays a critical role in regulating the transcription of key oncogenes, including c-MYC. It is a well-validated target in oncology, and numerous potent BRD4-targeting PROTACs have been successfully developed.[3]
Design of a Hypothetical BRD4 Degrader: PROTAC-X
Our hypothetical PROTAC, PROTAC-X , will link the this compound VHL ligand to JQ1, a well-characterized and potent small-molecule inhibitor of the BET bromodomain family, including BRD4. A flexible polyethylene glycol (PEG) linker will be used to connect the two ligands.
Synthetic Protocol for PROTAC-X
The synthesis leverages the bromo- group on the VHL ligand for a Sonogashira cross-coupling reaction to install an alkyne-terminated linker. This is a robust and widely used strategy in PROTAC synthesis.
Step 1: Linker Installation on VHL Ligand
-
Reaction Setup : To a solution of 4-Bromo-1-(4-(pyrrolidinosulfonyl)phenyl)pyrazole (1.0 eq) in a solvent mixture like DMF/water, add an alkyne-terminated PEG linker (e.g., N-Boc-amino-PEG3-alkyne, 1.2 eq).
-
Catalysis : Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the mixture, followed by a base such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction : Degas the mixture and heat it to 60-80 °C under a nitrogen atmosphere for 4-12 hours until the starting material is consumed (monitored by LC-MS).
-
Work-up and Deprotection : After cooling, perform an aqueous work-up and extract the product. Purify by column chromatography. Subsequently, remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the amine-terminated VHL-linker conjugate.
Step 2: Final Coupling to POI Ligand
-
Amide Coupling : Dissolve the amine-terminated VHL-linker conjugate (1.0 eq) and a carboxylic acid derivative of JQ1 (JQ1-acid, 1.1 eq) in anhydrous DMF.
-
Reagents : Add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Reaction : Stir the mixture at room temperature for 4-12 hours.
-
Purification : Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC-X molecule using preparative HPLC to achieve high purity (>98%) suitable for biological assays.
Expected Biological Profile of PROTAC-X
The biological performance of PROTAC-X would be evaluated through a series of standard assays. The expected results, based on published data for similar high-potency VHL-based BRD4 degraders, are summarized below.
| Parameter | Expected Value | Rationale / Assay Method |
| BRD4 Binding Affinity (Kd) | < 100 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |
| VHL Binding Affinity (Kd) | < 500 nM | ITC or SPR, using the VCB (VHL-ElonginC-ElonginB) complex |
| BRD4 Degradation (DC₅₀) | < 25 nM | Western Blot or quantitative proteomics in a relevant cell line (e.g., HeLa, MV4-11) |
| Max Degradation (Dmax) | > 90% | Western Blot or quantitative proteomics |
| Selectivity | Selective for BET family (BRD2/3/4) | Proteome-wide analysis (e.g., TMT-MS) |
| Anti-proliferative Activity (IC₅₀) | < 50 nM | Cell viability assay (e.g., CellTiter-Glo) in a sensitive cancer cell line |
Section 5: Key Experimental Workflows for PROTAC Evaluation
Validating the function of a newly synthesized PROTAC requires a systematic series of cellular assays.
Protocol: Western Blot for Protein Degradation
This is the cornerstone assay to confirm that the PROTAC induces the degradation of the target protein.
-
Cell Culture : Plate a suitable cell line (e.g., HeLa cells for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM down to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 18 hours).
-
Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Vinculin) overnight at 4 °C.
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized intensity versus PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol: Cell Viability Assay
This assay determines the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Cell Plating : Seed a cancer cell line known to be dependent on the target protein (e.g., MV4-11 leukemia cells for BRD4) into 96-well plates.
-
Treatment : After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation : Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours).
-
Measurement : Add a viability reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell number.
-
Analysis : Measure luminescence using a plate reader. Plot the signal versus concentration and fit to a dose-response curve to calculate the IC₅₀ or GI₅₀ value.
Section 6: Conclusion and Future Outlook
This compound stands as a potent and versatile building block in the expanding toolbox of targeted protein degradation. Its rational design, rooted in the SAR of VHL ligands, combined with a synthetically accessible structure featuring a strategic handle for linker attachment, makes it a valuable starting point for the development of novel VHL-recruiting PROTACs.
While this guide has provided a comprehensive framework for its synthesis and a detailed illustrative application, the true potential of this building block will be realized as researchers incorporate it into PROTACs targeting a diverse array of proteins implicated in human disease. The modular nature of PROTAC design ensures that robust and well-characterized building blocks like this pyrazole derivative will continue to accelerate the journey of TPD from a novel chemical biology concept to a transformative therapeutic modality.
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Exploring the Chemical Space of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole Analogs: A Technical Guide for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities and synthetic accessibility.[1][2] When coupled with a sulfonamide moiety, this privileged structure gives rise to compounds with a broad spectrum of pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5][6] This technical guide provides an in-depth exploration of the chemical space surrounding 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, a key intermediate for generating diverse libraries of novel therapeutic candidates. We will delve into strategic synthetic methodologies, rationale-driven analog design, and key analytical techniques for the robust characterization of this promising class of molecules.
The Strategic Importance of the Pyrazole-Sulfonamide Scaffold
The fusion of a pyrazole ring with a sulfonamide group creates a pharmacologically significant scaffold. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the sulfonamide group can act as a key hydrogen bond donor/acceptor, influencing target binding and physicochemical properties.[3][4] The specific core of this compound offers three primary vectors for chemical diversification, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.
The bromine atom at the 4-position of the pyrazole ring is particularly advantageous, serving as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[7] This allows for the introduction of a wide array of substituents to probe the chemical space around this position.
Navigating the Chemical Space: A Roadmap for Analog Design
The exploration of the chemical space around the this compound core can be systematically approached by considering modifications at three key positions as illustrated in the following diagram.
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Methodological & Application
Synthesis protocol for 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
Authored by a Senior Application Scientist
This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development, particularly as an analog of selective COX-2 inhibitors like Celecoxib.[1][2][3] The synthetic strategy is designed for efficiency and reliability, proceeding through key, well-documented chemical transformations.
The proposed synthesis follows a logical three-step sequence, beginning with the preparation of a key sulfonyl chloride intermediate, followed by the formation of a sulfonamide, and culminating in the construction of the pyrazole ring. This approach ensures high yields and purity of the final product by leveraging robust and well-understood reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved via a three-step pathway. This method provides a clear and reproducible route to the target molecule, starting from readily available commercial reagents. The overall synthetic workflow is depicted below.
Caption: Proposed synthesis of this compound.
Materials and Equipment
Proper preparation and handling of all materials and equipment are paramount for the success and safety of the synthesis.
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 4-Aminobenzenesulfonamide | 63-74-1 | C₆H₈N₂O₂S | ≥98% | Sigma-Aldrich |
| Chlorosulfonic acid | 7790-94-5 | HSO₃Cl | ≥99% | Sigma-Aldrich |
| Thionyl chloride | 7719-09-7 | SOCl₂ | ≥99% | Sigma-Aldrich |
| Pyrrolidine | 123-75-1 | C₄H₉N | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | ≥97% | Sigma-Aldrich |
| Sodium Sulfite | 7757-83-7 | Na₂SO₃ | ≥98% | Sigma-Aldrich |
| 1,1,3,3-Tetramethoxypropane | 102-52-3 | C₇H₁₆O₄ | ≥97% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% in H₂O | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥97% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | ≥99.5% | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | Sigma-Aldrich |
| Equipment | Description |
| Round-bottom flasks | Various sizes (50 mL, 100 mL, 250 mL) |
| Magnetic stirrer with heating mantle | For controlled heating and stirring |
| Condenser | Allihn or Liebig type |
| Dropping funnel | For controlled addition of reagents |
| Buchner funnel and flask | For vacuum filtration |
| Separatory funnel | For liquid-liquid extractions |
| Rotary evaporator | For solvent removal under reduced pressure |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Glass column, silica gel (230-400 mesh) |
| pH meter or pH paper | For monitoring acidity/basicity |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves |
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with expected quantitative data and characterization of the products.
Step 1: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
This initial step involves the protection of the aniline, chlorosulfonation, reaction with pyrrolidine, and subsequent deprotection to yield the key aniline intermediate.[4][5][6]
Caption: Workflow for the synthesis of 4-(pyrrolidin-1-ylsulfonyl)aniline.
a) Acetylation of 4-Aminobenzenesulfonamide
-
In a 250 mL round-bottom flask, suspend 4-aminobenzenesulfonamide (17.2 g, 0.1 mol) in 100 mL of water.
-
Add acetic anhydride (11.2 mL, 0.12 mol) dropwise while stirring vigorously.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamidobenzenesulfonamide.
b) Chlorosulfonation of 4-Acetamidobenzenesulfonamide
-
In a 250 mL round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap, place chlorosulfonic acid (40 mL, 0.6 mol).[7]
-
Cool the flask in an ice bath and slowly add 4-acetamidobenzenesulfonamide (21.4 g, 0.1 mol) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to 70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-acetamidobenzenesulfonyl chloride.
c) Reaction with Pyrrolidine
-
Dissolve 4-acetamidobenzenesulfonyl chloride (24.7 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath and add diisopropylethylamine (DIPEA) (21 mL, 0.12 mol).
-
Add pyrrolidine (9.2 mL, 0.11 mol) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain N-(4-(pyrrolidine-1-sulfonyl)phenyl)acetamide.
d) Hydrolysis to 4-(Pyrrolidin-1-ylsulfonyl)aniline
-
To the crude N-(4-(pyrrolidin-1-sulfonyl)phenyl)acetamide, add 100 mL of 6 M HCl.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 4-(pyrrolidin-1-ylsulfonyl)aniline as a solid.[6]
Step 2: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)phenylhydrazine
This step involves the conversion of the aniline to a hydrazine via a diazonium salt intermediate.[8][9]
-
Dissolve 4-(pyrrolidin-1-ylsulfonyl)aniline (11.3 g, 0.05 mol) in a mixture of concentrated HCl (20 mL) and water (50 mL) in a 250 mL beaker, cooling to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (3.8 g, 0.055 mol) in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate 500 mL flask, prepare a solution of sodium sulfite (13.9 g, 0.11 mol) in 100 mL of water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 70 °C for 2 hours.
-
Acidify the solution with concentrated HCl to pH 1.
-
Cool the mixture in an ice bath to precipitate the hydrazine hydrochloride salt.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum. The free hydrazine can be obtained by neutralization with a base if required for the next step.
Step 3: One-Pot Synthesis of this compound
This final step involves the cyclization of the hydrazine with a 1,3-dicarbonyl equivalent and in-situ bromination to yield the target compound.[10]
-
To a solution of 4-(pyrrolidin-1-ylsulfonyl)phenylhydrazine hydrochloride (9.0 g, 0.03 mol) in 100 mL of ethanol in a 250 mL round-bottom flask, add 1,1,3,3-tetramethoxypropane (5.4 mL, 0.033 mol).
-
Add 5 mL of concentrated HCl and reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and then add N-bromosuccinimide (NBS) (5.9 g, 0.033 mol) in portions.
-
Stir the reaction mixture at room temperature for an additional 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a solid.
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| Step 1 | 4-Aminobenzenesulfonamide, Pyrrolidine | DCM, H₂O, HCl | 0 °C to Reflux | 24-36 h | 60-70% |
| Step 2 | 4-(Pyrrolidin-1-ylsulfonyl)aniline, NaNO₂, Na₂SO₃ | H₂O, HCl | 0-70 °C | 4-6 h | 70-80% |
| Step 3 | Phenylhydrazine derivative, 1,1,3,3-Tetramethoxypropane, NBS | Ethanol | RT to Reflux | 6-8 h | 65-75% |
Causality and Scientific Rationale
-
Choice of Synthetic Route: The chosen synthetic pathway is based on well-established and high-yielding reactions in organic synthesis. The construction of the pyrazole ring from a hydrazine derivative and a 1,3-dicarbonyl precursor is a classic and reliable method.[11]
-
Protecting Group Strategy: The acetylation of the aniline in Step 1 is crucial to prevent unwanted side reactions during the chlorosulfonation step. The acetyl group is a robust protecting group that can be easily removed under acidic conditions.
-
One-Pot Pyrazole Synthesis: The final step is designed as a one-pot reaction to improve efficiency and reduce the number of isolation and purification steps. The in-situ formation of the pyrazole followed by bromination is a known and effective strategy for the synthesis of 4-bromopyrazoles.[10]
-
Reagent Selection: The use of N-bromosuccinimide (NBS) as a brominating agent is preferred over elemental bromine due to its ease of handling and higher selectivity for the C4 position of the pyrazole ring.[12]
Troubleshooting and Safety Precautions
-
Low Yields in Step 1: Incomplete reactions or side reactions during chlorosulfonation can lead to low yields. Ensure all reagents are anhydrous and the temperature is carefully controlled.
-
Difficulty in Isolating Hydrazine: The hydrazine intermediate can be unstable. It is often best to use the crude hydrochloride salt directly in the next step without extensive purification.
-
Formation of Isomers: In the final step, ensure the reaction conditions are optimized to favor the formation of the desired 1,4-disubstituted pyrazole isomer.
-
Safety:
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate PPE.
-
Hydrazine derivatives can be toxic and should be handled with care.
-
Always wear safety goggles, a lab coat, and chemical-resistant gloves when performing these experiments.
-
References
-
Al-Ghorbani, M., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 81, 167-178. [Link]
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Narayana, B., et al. (2006). Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. Organic Preparations and Procedures International, 38(4), 327-352. [Link]
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Al-Said, M. S., et al. (2011). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 54(20), 7129-7143. [Link]
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de Oliveira, R. B., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-12973. [Link]
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Guda, V. K., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(8), 11844-11874. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
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Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
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de Souza, M. V. N., et al. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules, 17(11), 12961-12973. [Link]
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
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Hrdina, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133-11157. [Link]
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Hrdina, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133-11157. [Link]
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PubChem. (n.d.). 4-(Pyrrolidine-1-sulfonyl)aniline. Retrieved from [Link]
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Shetnev, A. A., et al. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 16(12), 1735. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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LookChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 4-(2-bromoacetyl)benzenesulfonamide. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2023). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. Retrieved from [Link]
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ResearchGate. (2023). Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Retrieved from [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
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MDPI. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]
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MDPI. (2020). Safe Synthesis of 4,7-Dibromo[1][13][14]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]
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PubMed. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Role of Covalent Warheads in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3] A key area of innovation in PROTAC design is the development of warheads that form a covalent bond with the target protein. Covalent PROTACs can offer enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[4]
This application note details the use of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole , a versatile building block, in the development of covalent PROTACs. The sulfonylphenylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors.[5][6] The sulfonyl moiety, particularly when activated, can act as an electrophilic "warhead," forming a covalent bond with nucleophilic amino acid residues in the protein's active site, such as lysine or tyrosine.[7][8] The bromine atom on the pyrazole ring provides a convenient synthetic handle for the attachment of a linker, making it an ideal starting point for PROTAC synthesis.[9]
This guide will provide a conceptual framework and detailed protocols for incorporating this building block into a PROTAC targeting a protein kinase, followed by methodologies for its characterization and validation.
II. Conceptual Framework: Designing a Kinase-Targeting Covalent PROTAC
The central hypothesis for the application of this compound is as a precursor to a covalent warhead targeting the active site of a protein kinase. Many kinases possess a conserved lysine residue in their ATP-binding pocket that is crucial for catalysis and can be targeted by electrophilic warheads.[3][10]
The PROTAC design strategy will involve three key modules:
-
Warhead (from this compound): This component will be designed to covalently bind to a target kinase.
-
E3 Ligase Ligand: A small molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[11][12] For this guide, we will use a derivative of pomalidomide, a well-characterized CRBN ligand.
-
Linker: A chemical tether that connects the warhead and the E3 ligase ligand, optimized for length and composition to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2]
Logical Workflow for PROTAC Development
Caption: Workflow for the synthesis and validation of a covalent PROTAC.
III. Detailed Protocols
PART 1: Synthesis of a Covalent Kinase-Targeting PROTAC
This protocol describes a representative synthesis of a PROTAC using this compound as the warhead precursor, a polyethylene glycol (PEG) linker, and a pomalidomide-based CRBN ligand.
Reaction Scheme:
Caption: Synthetic scheme for a covalent PROTAC.
Materials:
-
This compound
-
Boc-protected amino-PEG-boronic acid pinacol ester (e.g., Boc-NH-PEG3-B(pin))
-
Pomalidomide derivative with a carboxylic acid handle
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvents: Dioxane, Water, Dichloromethane (DCM), Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Coupling agents: HATU, DIPEA
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Protocol:
-
Step 1: Linker Attachment to the Warhead (Suzuki Coupling)
-
In a round-bottom flask, dissolve this compound (1 eq.), Boc-NH-PEGn-B(pin) (1.2 eq.), and K2CO3 (3 eq.) in a 3:1 mixture of dioxane and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl2 (0.1 eq.) and heat the reaction at 90 °C for 12-16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Boc-protected warhead-linker conjugate.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine can be used directly in the next step.
-
-
Step 3: Conjugation to E3 Ligase Ligand (Amide Coupling)
-
Dissolve the pomalidomide derivative with a carboxylic acid handle (1 eq.) in DMF.
-
Add HATU (1.2 eq.) and DIPEA (3 eq.) and stir for 10 minutes.
-
Add a solution of the deprotected warhead-linker amine from Step 2 (1.1 eq.) in DMF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
-
PART 2: In Vitro Validation of the PROTAC
This section outlines key experiments to validate the activity of the newly synthesized PROTAC.
A. Target Engagement and Ternary Complex Formation
1. MicroScale Thermophoresis (MST) for Binding Affinity
-
Principle: Measures the change in fluorescence of a labeled target protein as a ligand is titrated, allowing for the determination of binding affinity (Kd).
-
Protocol:
-
Label the purified target kinase with a fluorescent dye (e.g., RED-NHS).
-
Prepare a serial dilution of the PROTAC.
-
Mix the labeled kinase (at a constant concentration) with the different concentrations of the PROTAC.
-
Load the samples into MST capillaries and measure the thermophoretic movement.
-
Plot the change in fluorescence against the PROTAC concentration and fit the data to determine the Kd.
-
2. Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Principle: Demonstrates the PROTAC-induced interaction between the target kinase and the E3 ligase in a cellular context.
-
Protocol:
-
Treat cells expressing the target kinase with the PROTAC for a short duration (e.g., 1-2 hours).
-
Lyse the cells and incubate the lysate with an antibody against the target kinase immobilized on beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by Western blotting using antibodies for the target kinase and the E3 ligase (e.g., CRBN). An increased signal for the E3 ligase in the PROTAC-treated sample confirms ternary complex formation.
-
B. Cellular Degradation of the Target Protein
1. Western Blotting for Protein Degradation
-
Principle: A semi-quantitative method to visualize the reduction in the levels of the target protein upon PROTAC treatment.
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target kinase and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of degradation (DC50 and Dmax).
-
Quantitative Data Presentation:
| Compound | Target Kinase Binding (Kd, nM) | DC50 (nM) | Dmax (%) |
| PROTAC-X | 50 | 100 | >90 |
| Negative Control | >10,000 | >10,000 | <10 |
Mechanism of Action: Ubiquitination Pathway
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Application Notes and Protocols for the Synthesis of a Potent JAK2 Kinase Inhibitor Utilizing 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has positioned them as premier targets for the development of targeted therapies. Within the medicinal chemist's toolkit, the pyrazole ring has emerged as a "privileged scaffold".[3][4] Its synthetic tractability, favorable drug-like properties, and ability to form critical hydrogen bond interactions within the ATP-binding site of kinases have cemented its importance.[1][5] This is evidenced by the number of FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor), that feature a pyrazole core.[3][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a key synthetic intermediate, 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole , in the synthesis of a potent kinase inhibitor. We will detail a robust synthetic protocol, explain the scientific rationale behind the experimental design, and provide methodologies for the biological evaluation of the final compound.
The choice of this compound as a starting material is strategic. The bromo-substitution at the 4-position of the pyrazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to build a library of potential inhibitors.[7][8] The 1-phenylsulfonyl substituent, particularly with the pyrrolidine moiety, is anticipated to influence the compound's pharmacokinetic profile and binding affinity. The sulfonamide group can act as a hydrogen bond acceptor and correctly orient other parts of the molecule within the kinase's active site.[9]
Physicochemical Properties of the Core Reagent
A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S | [10] |
| Molecular Weight | 356.24 g/mol | [10] |
| Appearance | Off-white to pale yellow solid | --- |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General chemical knowledge |
| CAS Number | 1187385-91-6 | [10] |
Synthetic Protocol: Synthesis of a Ruxolitinib Analog
This protocol details the synthesis of a potent Janus Kinase 2 (JAK2) inhibitor, structurally analogous to Ruxolitinib, via a Suzuki-Miyaura cross-coupling reaction. The rationale for choosing the Suzuki-Miyaura reaction lies in its broad functional group tolerance and high efficiency in forming carbon-carbon bonds, which is ideal for coupling the pyrazole core with the hinge-binding pyrrolo[2,3-d]pyrimidine moiety.[8][9]
Overall Synthetic Scheme
Caption: Synthetic workflow for the Ruxolitinib analog.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: To couple the 4-bromopyrazole derivative with the boronic ester of the protected pyrrolo[2,3-d]pyrimidine core.
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the pyrrolo[2,3-d]pyrimidine boronic ester, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected Ruxolitinib analog.
Rationale: The SEM (2-(trimethylsilyl)ethoxy)methyl) protecting group on the pyrrolo[2,3-d]pyrimidine is crucial to prevent side reactions at the nitrogen atom during the coupling reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.[11] Sodium carbonate is used as the base to facilitate the transmetalation step of the catalytic cycle.
Step 2: Deprotection of the Pyrrolo[2,3-d]pyrimidine
Objective: To remove the SEM protecting group to yield the final active kinase inhibitor.
Materials:
-
Protected Ruxolitinib Analog (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve the protected Ruxolitinib analog in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography to obtain the pure JAK2 inhibitor.
Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the SEM protecting group under mild conditions.[11]
Characterization of the Final Product
The identity and purity of the synthesized inhibitor must be rigorously confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic peaks for the pyrazole, phenyl, pyrrolidine, and pyrrolo[2,3-d]pyrimidine protons. Disappearance of the SEM protecting group signals. |
| ¹³C NMR | Correlation of observed carbon signals with the expected chemical shifts for the final structure. |
| Mass Spectrometry (HRMS) | Observation of the molecular ion peak corresponding to the calculated exact mass of the synthesized compound. |
| HPLC | A single major peak indicating high purity of the final product (typically >95%). |
Application in Kinase Inhibition: Targeting the JAK-STAT Pathway
The synthesized Ruxolitinib analog is designed to inhibit Janus kinases (JAKs), particularly JAK2. JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling.[2][3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3]
The JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the site of inhibition.[12][13]
The synthesized inhibitor is expected to bind to the ATP-binding pocket of JAK2, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade can lead to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on this pathway.
Protocol for In Vitro Kinase Assay
To evaluate the inhibitory potency of the synthesized compound, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a suitable method as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][14]
ADP-Glo™ Kinase Assay Protocol
Objective: To determine the IC₅₀ value of the synthesized inhibitor against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
Synthesized inhibitor (serially diluted in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the synthesized inhibitor at various concentrations (typically a 10-point serial dilution).
-
Add the JAK2 enzyme and substrate peptide solution.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Rationale: The ADP-Glo™ assay is a universal method applicable to virtually any kinase.[14] It is highly sensitive and has a stable signal, making it suitable for high-throughput screening and inhibitor characterization. The two-step process minimizes interference from the high initial ATP concentration in the kinase reaction.
Conclusion and Future Directions
This guide provides a detailed framework for the synthesis and evaluation of a potent JAK2 kinase inhibitor using this compound as a key starting material. The described Suzuki-Miyaura coupling provides a versatile route to a Ruxolitinib analog, and the ADP-Glo™ assay offers a reliable method for determining its inhibitory activity.
Future work could involve expanding the synthetic scope by utilizing different boronic acids or amines in the coupling step to perform structure-activity relationship (SAR) studies. This would allow for the fine-tuning of the inhibitor's potency and selectivity against different kinases. Furthermore, promising compounds should be profiled for their pharmacokinetic properties and evaluated in cell-based assays and in vivo models to assess their therapeutic potential.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
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The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (URL: [Link])
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A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. (URL: [Link])
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X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... - ResearchGate. (URL: [Link])
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JAK-STAT signaling pathway - Wikipedia. (URL: [Link])
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The JAK/STAT Pathway - PMC - PubMed Central. (URL: [Link])
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Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. - ResearchGate. (URL: [Link])
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Aurora kinases: pathways and functions. Functional interaction map of... - ResearchGate. (URL: [Link])
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Aurora Kinase structure showing ligand binding sites and subdomains. - ResearchGate. (URL: [Link])
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Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed. (URL: [Link])
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Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. - ResearchGate. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
-
Synthesis method of ruxolitinib intermediate - WIPO Patentscope. (URL: [Link])
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Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - SciSpace. (URL: [Link])
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [Link])
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This compound, min 97%, 100 grams - CP Lab Safety. (URL: [Link])
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Aurora kinases: structure, functions and their association with cancer - SciSpace. (URL: [Link])
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Comprehensive characterization of the Published Kinase Inhibitor Set - The University of North Carolina at Chapel Hill. (URL: [Link])
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (URL: [Link])
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Sulfonamide compounds incorporating pyrazole with biological activities. - ResearchGate. (URL: [Link])
- WO2023042224A1 - An improved process for the preparation of ruxolitinib phosphate - Google P
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Small-molecule kinase inhibitors: An analysis of FDA-approved drugs - ResearchGate. (URL: [Link])
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Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. | Blood - ASH Publications. (URL: [Link])
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Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PubMed Central. (URL: [Link])
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Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. (URL: [Link])
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Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed. (URL: [Link])
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed Central. (URL: [Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
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Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed. (URL: [Link])
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Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors | ACS Pharmacology & Translational Science. (URL: [Link])
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. (URL: [Link])
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Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])
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(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (URL: [Link])
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4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (URL: [Link])
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (URL: [Link])
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(PDF) Antimicrobial sulfonamide drugs - ResearchGate. (URL: [Link])
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Experimental protocol for coupling CAS 1187385-91-6 to a target ligand
Application Note & Protocol
Topic: A Strategic Protocol for the Functionalization and Covalent Coupling of the Aryl Halide Building Block (CAS 1187385-91-6) to Target Protein Ligands
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) or targeted protein degraders.
Introduction: Bridging Building Blocks with Biology
In the landscape of modern drug development, particularly in the fields of targeted protein degradation and antibody-drug conjugates, the precise assembly of complex molecular architectures is paramount. Molecules such as CAS 1187385-91-6, identified as 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, represent critical structural motifs or building blocks for these therapeutic agents.[1][2][3] However, a significant challenge arises in that such intermediate compounds often lack a chemically reactive handle suitable for direct covalent linkage to biological macromolecules like proteins or antibodies.
This application note provides a comprehensive, two-stage strategy to overcome this challenge. First, we detail a robust protocol for the chemical functionalization of the aryl bromide moiety of CAS 1187385-91-6 to install a terminal carboxylic acid, transforming it into a conjugation-ready derivative. Second, we provide a detailed methodology for the subsequent bioconjugation of this activated molecule to a target protein via the widely adopted and reliable N-hydroxysuccinimide (NHS) ester chemistry.[4][5] This guide is designed to explain not just the "how" but the critical "why" behind each step, ensuring a reproducible and validated workflow from a simple chemical building block to a complex bioconjugate.
The Strategic Workflow: From Inert Bromide to Reactive Conjugate
The overall process is logically divided into two primary phases: the chemical synthesis to prepare the molecule for conjugation, and the bioconjugation itself, followed by purification and analysis. This ensures that the sensitive biological target is only introduced once the small molecule is fully prepared and purified.
Caption: Overall workflow from building block to final bioconjugate.
Phase 1 Protocol: Synthesis of a Conjugation-Ready Carboxylic Acid Derivative
3.1. Principle of the Approach
To render CAS 1187385-91-6 reactive towards a protein, we must first introduce a suitable functional group. The bromine atom on the pyrazole ring is an ideal site for a palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond, enabling the installation of a linker terminated with a protected carboxylic acid (a methyl ester). This ester is then easily hydrolyzed to yield the free carboxylic acid, which is the reactive handle for the subsequent bioconjugation step. This synthetic route is reliable and uses commercially available reagents.
3.2. Detailed Experimental Protocol
Step 1: Suzuki Cross-Coupling Reaction
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as sodium carbonate (Na₂CO₃, 3.0 eq), dissolved in water.
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the methyl ester intermediate.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxy-functionalized derivative.
-
Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC before proceeding.
Phase 2 Protocol: EDC/Sulfo-NHS Mediated Coupling to a Target Protein
4.1. Principle of Amine-Reactive Chemistry
This protocol utilizes the most common bioconjugation strategy: targeting primary amines (–NH₂) found on the N-terminus and lysine residues of proteins.[5] The reaction is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-NHS).[6][7]
-
Activation: EDC reacts with the carboxylic acid on our functionalized molecule to form a highly reactive, but unstable, O-acylisourea intermediate.[8][9]
-
Stabilization & Coupling: Sulfo-NHS immediately reacts with this intermediate to form a more stable, amine-reactive Sulfo-NHS ester. This ester readily reacts with primary amines on the target protein to form a stable, covalent amide bond.[6]
The use of Sulfo-NHS is critical as it increases the efficiency of the reaction and the stability of the activated intermediate in aqueous buffers.[7]
Caption: Mechanism of EDC/Sulfo-NHS mediated amine coupling.
4.2. Materials & Reagent Preparation
-
Target Protein: e.g., a monoclonal antibody at a concentration of 2-10 mg/mL.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Crucially, avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [10][11]
-
Carboxy-Functionalized Molecule: Prepare a 10-20 mM stock solution in an anhydrous, water-miscible organic solvent like DMSO or DMF.
-
Activation Reagents: Prepare fresh solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in anhydrous DMSO or water immediately before use. EDC is moisture-sensitive.[7]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Hydroxylamine, pH 8.5.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
4.3. Detailed Conjugation Protocol
-
Buffer Exchange (If Necessary): Ensure the target protein is in the correct amine-free Conjugation Buffer. If the stock solution contains interfering substances (e.g., Tris, azide), perform a buffer exchange using a desalting column or dialysis.[11]
-
Activation of the Small Molecule:
-
In a microcentrifuge tube, combine the carboxy-functionalized molecule, EDC, and Sulfo-NHS. A typical starting molar ratio is 1:2:2 (Carboxylate:EDC:Sulfo-NHS).
-
Let the activation reaction proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Determine the molar excess of the small molecule to be added to the protein. This ratio will determine the final Degree of Labeling (DOL) and must be optimized. Start with a range, for example, 5-fold, 10-fold, and 20-fold molar excess of the activated molecule over the protein.
-
Add the pre-activated small molecule mixture directly to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1M Tris per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature. This step deactivates any remaining NHS-esters, preventing further modification.
-
Purification and Characterization of the Final Conjugate
5.1. Purification
It is essential to remove unreacted small molecules and reaction byproducts from the final conjugate.[12][13]
-
Size Exclusion Chromatography (SEC): This is the most common method. The larger protein conjugate will elute first, while the smaller, unreacted components are retained and elute later.
-
Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of the desired final storage buffer.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm (A280).
-
Pool the fractions corresponding to the first major peak, which contains the purified protein conjugate.
-
5.2. Characterization
Confirming the success of the conjugation and quantifying the extent of labeling is a critical validation step.[14]
| Parameter | Method | Principle & Expected Outcome |
| Purity & Aggregation | Size Exclusion HPLC (SE-HPLC) | Separates molecules by hydrodynamic radius. A successful conjugate should show a single, sharp peak at an appropriate retention time, with minimal aggregation (early eluting peaks) or fragmentation (later eluting peaks). |
| Degree of Labeling (DOL) | Mass Spectrometry (LC-MS) | The most accurate method. The mass of the final conjugate will increase by the mass of the attached molecule. Deconvolution of the mass spectrum reveals a distribution of species (e.g., protein + 1 molecule, + 2 molecules, etc.), allowing for the calculation of the average DOL.[15][16] |
| Heterogeneity | Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) | Each attached small molecule increases the hydrophobicity of the protein. HIC or RP-HPLC can separate species with different numbers of attached molecules, providing insight into the heterogeneity of the conjugate population.[16][17] |
| Confirmation of Conjugation | UV-Vis Spectroscopy | If the attached molecule possesses a unique absorbance wavelength distinct from the protein's absorbance at 280 nm, the ratio of the two absorbances can be used to estimate the DOL. This method is less precise than MS but useful for rapid assessment. |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS-ester: Reagents (EDC, Sulfo-NHS) were not fresh or were exposed to moisture.[10] | Always prepare EDC and Sulfo-NHS solutions immediately before use. Use anhydrous solvents for stock solutions. |
| Interfering Buffer Components: Presence of primary amines (Tris, glycine) or nucleophiles in the protein buffer.[4][11] | Perform buffer exchange into a non-interfering buffer like PBS or HEPES before starting the conjugation. | |
| Inaccessible Protein Amines: The protein's surface amines may be sterically hindered or buried within the protein structure.[18] | Consider increasing the reaction time or temperature. Alternatively, explore conjugation to other residues (e.g., thiols after reduction of cysteines) if applicable. | |
| Protein Precipitation/Aggregation | Over-modification: Too high a molar excess of the small molecule was used, drastically changing the protein's isoelectric point and solubility.[19] | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio that balances DOL with stability. |
| Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) from the small molecule stock to the aqueous protein solution. | Keep the volume of added organic solvent below 5-10% of the total reaction volume. | |
| Inconsistent Batch-to-Batch Results | Variability in Reagent Quality or Handling: Inconsistent weighing or hydration of reagents. | Standardize all procedures. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[10] Use calibrated pipettes for accuracy.[19] |
| Inconsistent Protein Concentration: Inaccurate measurement of the starting protein concentration.[19] | Always verify protein concentration using a reliable method (e.g., A280 or Bradford assay) before each reaction. |
References
- AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting.
- Benchchem. (n.d.). Troubleshooting low yield in bioconjugation reactions.
-
Liu, Y., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3631–3637. [Link]
- Vector Laboratories. (2022). Bioconjugation Troubleshooting Guide.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
- Benchchem. (2025). An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation.
- ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis....
-
ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. [Link]
- Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis.
- Wikipedia. (n.d.). Bioconjugation.
- National Institutes of Health (NIH). (n.d.). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry.
- Adcreview. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- Creative Biogene. (n.d.). Amine-Based Conjugation.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ECHEMI. (n.d.). Cas no 1187385-91-6 (this compound).
- Benchchem. (2025). Application Notes and Protocols for EDC/NHS Chemistry: A Guide to Amide Bond Formation.
- Bidepharm. (n.d.). CAS:1187385-91-6, 4-Bromo-1-(4-(pyrrolidin-1-ylsulfonyl....
- PubMed Central (PMC). (2025). β-alkoxy enones for biocompatible primary amine conjugation.
- Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- LCGC International. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates.
- AMRI. (n.d.). Protein Expression, Purification and Conjugation.
- AAT Bioquest. (2020). What is the most effective way to purify proteins?.
- MolCore. (n.d.). 1187385-91-6 | 4-Bromo-1-(4-(pyrrolidin-1-ylsulfonyl....
- Sinfoo Biotech. (n.d.). This compound,(CAS# 1187385....
- CP Lab Safety. (n.d.). This compound, min 97%, 100 grams.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Hopax Fine Chemicals. (2025). Amide Synthesis Mastery: Your Guide to EDC HCl Coupling.
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Application Notes and Protocols for Preparing 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole Stock Solutions for In Vitro Assays
Introduction: The Criticality of Stock Solution Integrity
The reproducibility and reliability of in vitro assay data are fundamentally dependent on the precise and accurate preparation of test compound stock solutions. 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, a pyrazole derivative, represents a class of molecules with significant interest in drug discovery.[1] As with any small molecule inhibitor, its handling, dissolution, and storage are not trivial procedural steps but are critical experimental variables that can profoundly impact outcomes. This guide provides a comprehensive framework for preparing, validating, and storing stock solutions of this compound, ensuring the integrity of your experimental workflow from the very first step. Our approach emphasizes not just the "how" but the "why," grounding our protocols in established principles of chemical handling and assay compatibility to create a self-validating system.[2]
Compound Specifications and Safety
Before handling the compound, it is imperative to be familiar with its known properties and to take appropriate safety precautions.
| Parameter | Value | Source |
| IUPAC Name | 4-Bromo-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-1H-pyrazole | - |
| CAS Number | 1187385-91-6 | [3] |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S | [3] |
| Molecular Weight | 356.2 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | White to off-white solid (visual confirmation recommended) | - |
| Recommended Storage (Solid) | Room temperature (as per supplier) | [3] |
Safety & Handling Precautions: While specific toxicology data for this compound is not extensively published, related brominated pyrazole compounds are known irritants.[2] Therefore, standard laboratory safety protocols are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal in accordance with local regulations.
Part 1: The First Principle - Experimental Solubility Determination
This protocol outlines a robust method to determine the maximum practical solubility in Dimethyl Sulfoxide (DMSO), the most common solvent for initial stock preparation of non-polar compounds.[4]
Protocol 1: Determination of Maximum Solubility in DMSO
Objective: To determine the saturation concentration of the compound in anhydrous DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge (capable of >14,000 rpm)
-
Micropipettes and sterile tips
-
Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Prepare a Supersaturated Solution: a. Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL). This creates a high initial concentration (in this case, ~100 mg/mL). c. Vortex the mixture vigorously for 3-5 minutes. Observe for dissolution. If the compound dissolves completely, add small, pre-weighed increments of solid (e.g., 2-5 mg) and repeat vortexing until a fine precipitate remains, indicating saturation.[5]
-
Equilibration: a. Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for at least 24 hours.[5] This allows the solution to reach thermodynamic equilibrium. b. Mix the solution gently (e.g., by inversion or brief vortexing) 2-3 times during the incubation period to ensure thorough equilibration.
-
Separation of Undissolved Solid: a. Centrifuge the equilibrated suspension at high speed (e.g., 14,000 rpm) for 10 minutes. This will pellet the excess, undissolved solid.[5]
-
Quantification of Solubilized Compound: a. Carefully aspirate a known volume of the clear supernatant (e.g., 20 µL) without disturbing the pellet. b. Perform a large, accurate dilution of the supernatant into a solvent suitable for your analytical method (e.g., dilute the 20 µL of DMSO supernatant into 1980 µL of methanol or acetonitrile for a 1:100 dilution). c. Determine the precise concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC with a standard curve). d. Back-calculate the concentration in the original DMSO supernatant. This value represents the maximum solubility.
Example Calculation:
-
Concentration from HPLC: 0.85 mg/mL
-
Dilution factor: 100
-
Maximum Solubility in DMSO: 0.85 mg/mL * 100 = 85 mg/mL
-
Molar Solubility: (85 mg/mL / 356.2 g/mol ) * 1000 = 238.6 mM
This experimentally determined value is now the authoritative upper limit for preparing your primary stock solution.
Part 2: Preparation of a High-Concentration Stock Solution
Once the maximum solubility is known, you can confidently prepare a primary stock solution at a concentration safely below this limit (e.g., 80-90% of the maximum) to prevent precipitation due to minor temperature fluctuations. For this guide, we will proceed with a standard target concentration of 10 mM, assuming the determined solubility is sufficiently high.
Caption: Workflow for preparing a validated stock solution.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a 10 mM primary stock solution for use in subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Sonicator bath (optional)
-
Micropipettes and sterile tips
Methodology:
-
Calculation of Required Mass: a. Formula: Mass (mg) = Desired Concentration (M) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) b. Example for 2 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) * (356.2 g/mol ) * (0.002 L) * 1000 mg/g = 7.124 mg
-
Weighing the Compound: a. Tare a sterile vial on a calibrated analytical balance. b. Carefully add the calculated mass of the compound to the vial. For small quantities, it is crucial to use a balance with sufficient precision (at least 0.01 mg).
-
Dissolution: a. Add the calculated volume of anhydrous DMSO (2 mL in this example) to the vial containing the compound. b. Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. c. If dissolution is slow, brief sonication in a room temperature water bath can be used to facilitate the process. Avoid heating the solution, as it may degrade the compound.
-
Labeling and Documentation: a. Clearly label the vial with the compound name, CAS number, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Meticulous record-keeping is essential for experimental reproducibility.[6]
-
Storage: a. Aliquoting is critical. To avoid repeated freeze-thaw cycles which can lead to solvent evaporation and compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. b. Store the aliquots in a desiccated environment at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) .[7] Protect from light.
Part 3: Preparing Working Solutions via Serial Dilution
The high-concentration DMSO stock must be diluted to final concentrations in aqueous assay buffer or cell culture medium. A key constraint is the final percentage of DMSO in the assay, which should typically be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts on cell viability and enzyme activity.[8]
Caption: Two-stage dilution workflow to minimize final DMSO concentration.
Protocol 3: Serial Dilution for Dose-Response Assays
Objective: To prepare a series of working solutions for generating a dose-response curve, ensuring the final DMSO concentration remains constant and minimal across all wells.
Principle: Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause the compound to precipitate ("crash out"). The best practice is to perform initial serial dilutions in DMSO before the final dilution into the aqueous assay buffer.
Methodology (Example for a 10-point, 1:3 dilution series starting at 10 µM final concentration):
-
Prepare an Intermediate Dilution Plate (in DMSO): a. Create a top intermediate concentration that is 100-fold higher than your final highest concentration. For a 10 µM final concentration, this would be 1 mM. b. Prepare the 1 mM intermediate by diluting your 10 mM stock 1:10 in DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO). c. In a 96-well plate, add your diluent (DMSO) to the wells for the dilution series. d. Perform a 1:3 serial dilution across the plate using DMSO as the diluent. This creates a plate of intermediate concentrations, all in 100% DMSO.
-
Prepare the Final Assay Plate (in Aqueous Buffer): a. Add your assay buffer/medium containing cells or other biological components to the wells of your final e. b. Transfer a small, fixed volume from each well of the intermediate DMSO plate to the corresponding well of the final assay plate. For a 1:100 final dilution, you might add 1 µL from the intermediate plate to 99 µL of buffer in the final plate. c. Crucially, add 1 µL of pure DMSO to your "vehicle control" wells. This ensures that all wells, including the negative control, have the exact same final DMSO concentration (0.1% in this example). This step is vital to control for any solvent-induced biological effects.[8] d. Mix the final plate thoroughly but gently, especially if cells are present.
By following this two-step dilution strategy, you maintain compound solubility during the critical dilution phase and ensure a consistent, low, and non-toxic final solvent concentration in your assay.
References
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Alanne, E., et al. (2013). In vitro solubility assays in drug discovery. PubMed. [Link]
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Global Journal of Pharmacy & Pharmaceutical Sciences. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. [Link]
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gChem Global. (n.d.). DMSO. [Link]
-
Tiete, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. [Link]
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Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
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Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. [Link]
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PubChem. (n.d.). 4-Bromopyrazole. [Link]
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Tiete, J., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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- 8. mdpi.com [mdpi.com]
Use of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole as a synthetic intermediate
An In-Depth Guide to the Synthetic Utility of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
Introduction: Unveiling a Versatile Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic design of synthetic intermediates is paramount. Among these, This compound (CAS No: 1187385-91-6) has emerged as a highly valuable and versatile building block. Its structure is a deliberate convergence of key pharmacophoric elements: a pyrazole core, a sulfonamide linker, and a reactive bromine handle. The pyrazole ring is a well-established "privileged scaffold," appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3][4] The sulfonamide group, particularly the phenylsulfonamide moiety, is famously integral to the structure of COX-2 inhibitors like Celecoxib.[2][5][6]
The true synthetic power of this intermediate, however, lies in the strategically placed bromine atom at the C4 position of the pyrazole ring. This halogen serves as a versatile anchor point for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[7] This capability allows researchers to systematically introduce diverse molecular fragments, enabling the rapid exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This guide provides detailed application notes and protocols for leveraging this key intermediate in the synthesis of targeted therapeutic agents.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-1-(4-(pyrrolidin-1-yl)sulfonyl)phenyl-1H-pyrazole |
| CAS Number | 1187385-91-6[8] |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S[8] |
| Molecular Weight | 356.24 g/mol [8] |
| Purity | Typically ≥97% |
| Storage | Room temperature[8] |
Application Note 1: Synthesis of Novel COX-2 Inhibitor Analogues
Rationale and Field-Proven Insight: The structural architecture of this compound is highly analogous to that of Celecoxib, a cornerstone nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The key point of divergence is the C4-bromo substituent, which occupies the position where a hydrogen resides in Celecoxib's pyrazole ring. This presents a unique opportunity for innovation. By replacing the bromine atom with various aryl, heteroaryl, or alkyl groups via cross-coupling, medicinal chemists can design novel analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.[5][9] The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[10][11][12]
Experimental Workflow for COX-2 Analogue Synthesis:
Caption: Workflow for developing novel COX-2 inhibitors.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C4-Arylation
Principle: This protocol details the coupling of the C(sp²)-Br bond of the pyrazole with an organoboron reagent. The reaction is catalyzed by a Palladium(0) species, which is generated in situ. The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst to the aryl bromide, (2) Transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The use of a phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilizes the palladium catalyst and promotes the reaction.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, and anhydrous potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The presence of water is often crucial for the efficiency of the transmetalation step.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure C4-arylated product.
Expected Outcome & Troubleshooting:
-
Yields: Typically range from 65% to 95%, depending on the electronic and steric properties of the boronic acid.
-
Low Conversion: If the reaction stalls, potential causes include impure or wet solvents, inactive catalyst, or an inappropriate base. Consider using a stronger base like K₃PO₄ or a different solvent system (e.g., DME/water).
-
Side Products: Protodebromination (replacement of Br with H) or homocoupling of the boronic acid can occur. Ensure a thoroughly inert atmosphere and use the minimal effective amount of catalyst to mitigate these issues.
Application Note 2: Scaffolding for Kinase Inhibitors and Diverse Bioactive Molecules
Rationale and Field-Proven Insight: The pyrazole nucleus is a cornerstone in the design of kinase inhibitors and a multitude of other targeted therapies.[13] Its ability to act as a bioisosteric replacement for other aromatic rings and its capacity for forming specific hydrogen bond networks make it a favored scaffold.[3] this compound serves as an excellent starting point for building libraries of potential inhibitors. The C4-bromo position allows for the introduction of diverse functionalities through various cross-coupling reactions, extending beyond the Suzuki coupling. The Sonogashira coupling, for instance, installs a rigid alkyne linker, which is useful for probing deep active site pockets or for subsequent functionalization via "click chemistry." The Buchwald-Hartwig amination allows for the introduction of amine substituents, which can act as key hydrogen bond donors or basic centers for salt formation.
Synthetic Diversification Pathways:
Caption: Key cross-coupling reactions for molecular diversification.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira C4-Alkynylation
Principle: This reaction forms a C(sp²)-C(sp) bond between the pyrazole ring and a terminal alkyne. It traditionally employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) activates the aryl bromide, and a copper(I) salt (e.g., CuI) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then participates in the main palladium catalytic cycle. A strong amine base, such as triethylamine, serves as both the base and often as a solvent.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., ethynylbenzene) (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.04 equiv)
-
Copper(I) Iodide (CuI) (0.04 - 0.08 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an argon atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. The reaction is often rapid, but progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired C4-alkynylated pyrazole.
Expected Outcome & Troubleshooting:
-
Yields: Generally good to excellent, often >80%.
-
Glaser Homocoupling: The primary side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is minimized by maintaining strictly anaerobic (oxygen-free) conditions throughout the procedure. If this is a persistent issue, copper-free Sonogashira conditions can be explored.
-
Catalyst Deactivation: A dark black precipitate (palladium black) indicates catalyst decomposition. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.
Conclusion
This compound is a meticulously designed synthetic intermediate that provides a robust and reliable platform for the synthesis of complex, biologically active molecules. Its utility is primarily centered on the C4-bromo substituent, which acts as a linchpin for powerful palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura and Sonogashira couplings represent foundational workflows that can be adapted to a vast array of substrates. By leveraging this intermediate, researchers in medicinal chemistry are well-equipped to accelerate the discovery and optimization of next-generation therapeutics, from anti-inflammatory agents to targeted kinase inhibitors.
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Vertex AI Search.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
- Pharmacological activities of pyrazolone derivatives. ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.
- This compound, min 97%, 100 grams. CP Lab Safety.
- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed.
- New celecoxib derivatives as anti-inflammatory agents. PubMed.
- 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PubMed Central.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Repurposing celecoxib analogues as leads for antibiotics. PubMed.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Current status of pyrazole and its biological activities. PubMed Central.
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Application Notes and Protocols: A Researcher's Guide to Targeted Protein Degradation Utilizing Pyrazole-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutic Intervention
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a distinct and powerful alternative to traditional small-molecule inhibition.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[1] This is achieved through the use of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[2]
PROTACs are comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[3][4] The modular nature of PROTACs allows for rational design and optimization, opening up avenues to target proteins previously considered "undruggable."[5][6]
While a variety of chemical scaffolds have been employed in PROTAC design, pyrazole-containing compounds have garnered significant attention as potent ligands for various protein targets.[7][8] This application note provides a comprehensive workflow for developing PROTACs that incorporate pyrazole-based warheads, detailing the experimental protocols and scientific rationale at each stage of the process.
The Role of Pyrazole Moieties in PROTAC Design
The pyrazole ring is a versatile heterocyclic scaffold that has been extensively utilized in medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with protein targets.[9] In the context of PROTACs, pyrazole derivatives have been successfully developed as high-affinity warheads for a range of POIs, including kinases and other enzymes implicated in cancer and inflammatory diseases.[7][8][10]
While there has been some exploration of pyrazole analogues as E3 ligase binders, for instance for the von Hippel-Lindau (VHL) E3 ligase, these have generally shown lower affinity compared to established ligands.[10] Therefore, the primary and most impactful role of the pyrazole moiety in the current TPD landscape is as a potent and selective warhead for the POI.
The Targeted Protein Degradation Workflow: A Step-by-Step Guide
The development of a novel PROTAC is a multi-step process that begins with design and synthesis and progresses through a series of biochemical, biophysical, and cell-based assays to validate its efficacy and mechanism of action.[5]
Visualizing the Workflow
Figure 1: A comprehensive workflow for the development and validation of PROTACs.
Part 1: PROTAC Design and Synthesis with Pyrazole-Based Warheads
The rational design of a PROTAC begins with the selection of its three core components.
-
Pyrazole-Based Warhead: The choice of the pyrazole-containing ligand is dictated by the protein of interest. A thorough understanding of the structure-activity relationship (SAR) of the pyrazole scaffold for the target is crucial.
-
E3 Ligase Ligand: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands. The choice between CRBN and VHL can be influenced by the tissue expression of the E3 ligase and the desired physicochemical properties of the final PROTAC.
-
Linker: The linker is not merely a spacer but plays a critical role in the stability and efficacy of the PROTAC. Its length and composition determine the geometry of the ternary complex, which is essential for efficient ubiquitination.
Protocol 1: Synthesis of a Pyrazole-Based PROTAC
This protocol provides a general scheme for the synthesis of a PROTAC using a pyrazole-based warhead and a VHL E3 ligase ligand, connected by a polyethylene glycol (PEG) linker. The synthesis typically involves standard coupling reactions.[4]
Materials:
-
Pyrazole-based warhead with a suitable functional group for linker attachment (e.g., carboxylic acid, amine)
-
VHL ligand with a compatible functional group
-
PEG linker with appropriate terminal functionalities
-
Coupling reagents (e.g., HATU, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Functionalization of the Pyrazole Warhead: If not already present, introduce a reactive handle (e.g., a carboxylic acid) onto the pyrazole-containing warhead. This can often be achieved through standard synthetic transformations.
-
Linker Attachment to VHL Ligand: React the VHL ligand with one end of the bifunctional PEG linker under standard amide coupling conditions.
-
Final Coupling Reaction: Couple the functionalized pyrazole warhead to the free end of the linker attached to the VHL ligand.
-
Purification and Characterization: Purify the final PROTAC molecule using column chromatography or preparative HPLC. Confirm the identity and purity of the compound using LC-MS and NMR spectroscopy.
Part 2: Biochemical and Biophysical Characterization
Once synthesized, the PROTAC must be rigorously tested in vitro to confirm its ability to form a stable ternary complex and induce ubiquitination of the target protein.
Protocol 2: Assessing Ternary Complex Formation with TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful proximity-based assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant POI (e.g., GST-tagged)
-
Purified recombinant E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC)
-
Terbium-conjugated anti-GST antibody
-
Fluorescein-conjugated anti-His antibody
-
Synthesized pyrazole-based PROTAC
-
Assay buffer and microplates
Procedure:
-
Incubate the POI, E3 ligase complex, and varying concentrations of the PROTAC in the assay buffer.
-
Add the terbium- and fluorescein-conjugated antibodies.
-
Measure the TR-FRET signal on a compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein.[10]
Materials:
-
Purified recombinant POI
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex
-
Ubiquitin
-
ATP
-
Synthesized pyrazole-based PROTAC
-
Reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-POI and anti-ubiquitin antibodies
Procedure:
-
Set up the ubiquitination reaction by combining the POI, E1, E2, E3, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations.
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the samples by SDS-PAGE and Western blotting.
-
Probe the blot with anti-POI and anti-ubiquitin antibodies to visualize the formation of polyubiquitinated POI.
Part 3: Cellular Activity and Validation
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
Visualizing the Cellular Mechanism of Action
Figure 2: The cellular mechanism of action for a pyrazole-based PROTAC.
Protocol 4: Measuring Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Synthesized pyrazole-based PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 5: In-Cell Target Engagement using NanoBRET™
The NanoBRET™ assay can be used to confirm that the pyrazole-based warhead of the PROTAC is engaging the POI within living cells.
Materials:
-
Cell line expressing a NanoLuc®-POI fusion protein
-
NanoBRET™ tracer for the POI
-
Synthesized pyrazole-based PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
Optically clear 96-well plates
Procedure:
-
Seed the cells in the 96-well plates.
-
Treat the cells with the NanoBRET™ tracer and varying concentrations of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the bioluminescence and fluorescence signals on a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the PROTAC, confirming target engagement.
Part 4: Assessing Selectivity and Off-Target Effects
A crucial aspect of PROTAC development is to ensure that the degradation is selective for the intended POI. Mass spectrometry-based proteomics is the gold standard for assessing the global proteome changes induced by a PROTAC.
Protocol 6: Global Proteomics by Mass Spectrometry
Materials:
-
Cell line of interest
-
Synthesized pyrazole-based PROTAC
-
Cell lysis buffer with protease inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
(Optional) Label the peptides with TMT reagents.
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw data using a proteomics software suite to identify and quantify proteins.
-
Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
Data Presentation and Interpretation
Quantitative data from the various assays should be presented in a clear and concise manner.
Table 1: Summary of Biophysical and Cellular Characterization of a Pyrazole-Based PROTAC
| Assay | Parameter | Value |
| TR-FRET | Ternary Complex EC50 | 50 nM |
| In Vitro Ubiquitination | Poly-Ubiquitination | Observed at ≥ 100 nM |
| Western Blot | DC50 (24h) | 25 nM |
| Western Blot | Dmax (24h) | >90% |
| NanoBRET™ Target Engagement | IC50 | 15 nM |
Conclusion
The targeted protein degradation workflow for PROTACs incorporating pyrazole-based warheads is a robust and systematic process. By following the detailed protocols outlined in this application note, researchers can effectively design, synthesize, and validate novel degraders. The versatility of the pyrazole scaffold as a potent targeting ligand, combined with the power of the PROTAC modality, offers exciting opportunities for the development of new therapeutics against a wide range of diseases.
References
-
Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology, 3(8), 935-950. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484-502.
- Westlin, O. (2021).
- Scott, D. E., & Ciulli, A. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Methods in Molecular Biology, 2791, 217-248.
- Testa, A., Hughes, S. J., & Ciulli, A. (2020).
- Fathima, A., & Singh, P. (2022). Current status of pyrazole and its biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 851-898.
- Singh, A., Kumar, A., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 868.
- Zorba, A., et al. (2022). Cyclosporin A-Based PROTACs Can Deplete Abundant Cellular Cyclophilin A without Suppressing T Cell Activation. International Journal of Molecular Sciences, 23(19), 11849.
- Kumar, A., & Sharma, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. FMHR, 3(10), 1462-1480.
- Riching, K. M., et al. (2018). Cellular Assays for characterization of PROTAC activity and mechanism of action. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 654-668.
- Zhang, X., et al. (2023). Computational strategies for PROTAC drug discovery. Journal of Cellular and Molecular Medicine, 27(3), 285-297.
- Foley, C. A., & Briese, M. (2023). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 66(15), 10243–10266.
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
- Sun, X., et al. (2019). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. Drug Discovery Today, 24(7), 1361-1369.
- Rinaldi, B., et al. (2022). General structure and MoA of multitarget PROTACs. Journal of Medicinal Chemistry, 65(4), 2943-2962.
-
CAS. (2024). PROTACs revolutionize small molecule drugs. Retrieved from [Link]
- Stagg, N. J., & Katzenellenbogen, J. A. (2002). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Bioorganic & Medicinal Chemistry, 10(10), 3257–3273.
- Li, K., & Crews, C. M. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(1), 1.
- Ding, Y., et al. (2021). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Journal of Medicinal Chemistry, 64(17), 12613–12629.
-
BMG LABTECH. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]
-
Excelra. (2025). Step-by-Step Walkthrough of Targeted Protein Degradation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Targeted Protein Degradation (TPD) | Complete Solution. Retrieved from [Link]
- Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology, 3(8), 935-950.
- Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- Schapira, M., et al. (2019). The PROTAC paradigm in the drug discovery landscape. Nature Reviews Drug Discovery, 18(12), 949-963.
- Wang, Y., et al. (2020). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 8, 595724.
- University of Wisconsin–Madison. (2024).
- Khan, S., et al. (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. Expert Opinion on Drug Discovery, 17(9), 983-999.
- Zhang, Y., et al. (2023).
- Heller, S. T., & Sarpong, R. (2013). Chemoselective N-Acylation of 3,5-Disubstituted 1H-Pyrazoles. Organic Letters, 15(4), 748–751.
- Zhang, Y., et al. (2024).
- Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 267, 116041.
- Morgan, A. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(12), 2006-2020.
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]
- An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(12), 1436-1453.
-
Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. As a key building block in the development of novel therapeutics, particularly in the realm of protein degraders[1], achieving a high-yield, reproducible synthesis is paramount.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success.
Part 1: The Synthetic Landscape
The most common and reliable method for constructing the this compound core is via a Paal-Knorr type pyrazole synthesis. This involves the cyclocondensation of a substituted phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by bromination, or the use of a pre-brominated dicarbonyl synthon.
A plausible and efficient pathway is a two-step process:
-
Hydrazine Formation: Synthesis of the key intermediate, (4-(pyrrolidin-1-ylsulfonyl)phenyl)hydrazine, from 4-aminobenzenesulfonamide.
-
Cyclocondensation & Bromination: Reaction of the synthesized hydrazine with a 1,3-dicarbonyl equivalent and a brominating agent to form the target molecule. One-pot procedures combining these steps have proven effective for similar structures.[2][3]
Visualizing the Synthetic Pathway
Caption: Proposed synthetic pathway for the target molecule.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary causes?
Low yields are the most frequent complaint and can stem from multiple factors. A systematic approach is required for diagnosis.[4]
Potential Cause 1: Poor Quality of Starting Materials The purity of your reactants, especially the hydrazine intermediate, is critical. Impurities can engage in side reactions that consume starting material and complicate purification.[5] The 4-bromophenylhydrazine hydrochloride precursor, if used, must be of high purity (≥98%) to ensure predictable outcomes.[6]
-
Recommended Action:
-
Verify the purity of all starting materials (hydrazine, dicarbonyl, solvent, catalyst) via NMR, LC-MS, or by checking the supplier's Certificate of Analysis.
-
If synthesizing the (4-(pyrrolidinosulfonyl)phenyl)hydrazine intermediate in-house, ensure it is thoroughly purified before use. The reduction of the corresponding diazonium salt is a key step that can introduce impurities if not driven to completion.[7]
-
Potential Cause 2: Incomplete Reaction The reaction may simply not be running to completion within the allotted time.
-
Recommended Action:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the limiting reagent.[4]
-
Increase Reaction Time: Allow the reaction to stir for a longer duration (e.g., 12-24 hours) while monitoring.
-
Increase Temperature: For many condensation reactions, heating is necessary.[4] Refluxing in a suitable solvent like acetic acid or ethanol is a common strategy. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[4][8]
-
Potential Cause 3: Suboptimal Reaction Conditions The choice of solvent and catalyst is crucial for facilitating the cyclization.
-
Recommended Action:
-
Catalyst: The Knorr and Paal-Knorr syntheses typically require an acid catalyst to facilitate the initial imine formation.[4] Catalytic amounts of acetic acid, p-toluenesulfonic acid, or even a mineral acid are effective. For solvent-free conditions, silica-supported sulfuric acid has been shown to be highly efficient.[2][3]
-
Solvent: While ethanol is common, aprotic dipolar solvents can sometimes provide better results for aryl hydrazines.[5] Consider screening solvents like DMF, DMSO, or dioxane.
-
Visualizing the Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low reaction yield.
Q2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?
Byproduct formation directly consumes your reagents and reduces the final yield. The most common issue is the formation of regioisomers if an unsymmetrical 1,3-diketone is used.
Potential Cause 1: Regioisomer Formation When using an unsymmetrical diketone (e.g., benzoylacetone), the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to two different pyrazole isomers.
-
Recommended Action:
-
Use a Symmetrical Diketone: The simplest solution is to use a symmetrical precursor like acetylacetone, which will yield a 3,5-dimethylpyrazole core prior to bromination.
-
Control Reaction Conditions: In some cases, lowering the reaction temperature can favor the kinetic product, improving regioselectivity.
-
One-Pot Bromination: A highly effective strategy is to first form the pyrazole and then perform an electrophilic bromination at the C4 position, which is electronically favored.[9] One-pot syntheses using agents like N-bromosaccharin with an acid catalyst under solvent-free conditions have been reported to give excellent yields and regioselectivity for 4-bromopyrazoles.[2][3]
-
Potential Cause 2: Degradation The hydrazine starting material or the final product may be sensitive to prolonged heating or strongly acidic/basic conditions.
-
Recommended Action:
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, minimize the reaction time as much as possible once the starting material is consumed (as monitored by TLC/LC-MS).
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents are sensitive.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product? A: The crude product can typically be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in n-hexane.[10] Depending on the product's crystallinity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective final purification step.
Q: How can I effectively monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a UV lamp to visualize the spots. The disappearance of the limiting starting material (usually the hydrazine) and the appearance of a new, typically less polar, product spot indicates progress. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the consumption of reactants and the formation of the product with the correct mass.[4]
Q: Are there any specific safety precautions I should take? A: Yes. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Brominating agents are corrosive and strong oxidizers. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.
Part 4: Protocols & Data
Protocol: One-Pot Synthesis of this compound
This protocol is a representative example based on established methods for similar compounds and should be optimized for your specific laboratory conditions.[2][3][11]
-
Reagent Setup: To a clean, dry round-bottom flask, add (4-(pyrrolidin-1-ylsulfonyl)phenyl)hydrazine (1.0 eq), acetylacetone (1.1 eq), and silica-supported sulfuric acid (0.1 eq).
-
Brominating Agent: Carefully add N-bromosaccharin (1.1 eq) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 15-30 minutes under solvent-free conditions.[3] Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Workup: Upon completion, add n-hexane to the reaction mixture and stir. Filter the solid catalyst and saccharin byproduct.
-
Purification: Wash the residue with additional n-hexane. Evaporate the combined organic filtrate under reduced pressure to yield the crude product. Purify further by column chromatography on silica gel if necessary.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Silica-supported H₂SO₄ / Acetic Acid | Efficiently catalyzes the condensation reaction.[3][4] |
| Brominating Agent | N-Bromosaccharin (NBSac) | Stable, reactive, and highly regioselective for the 4-position.[2][3] |
| Solvent | Solvent-free or Acetic Acid/Ethanol | Solvent-free is environmentally friendly and can be very fast.[2] Acetic acid acts as both solvent and catalyst.[8] |
| Temperature | Room Temperature to Reflux (60-80 °C) | Solvent-free reactions can be rapid at RT. Heating may be required to drive the reaction to completion in solution.[4] |
| Monitoring | TLC / LC-MS | Essential for determining reaction completion and preventing byproduct formation from over-heating.[4] |
References
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link]
-
Aguilar, F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(5), 1353. Retrieved from [Link]
-
Molbank. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]
-
SlideShare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]
-
ACS Omega. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
Sources
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- 6. nbinno.com [nbinno.com]
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- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS 1187385-91-6). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. As a key building block in areas like protein degradation, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.[1] This guide provides in-depth, evidence-based answers and protocols to ensure the stability of your compound.
Section 1: Understanding the Molecule's Stability Profile
This section addresses the inherent chemical liabilities of this compound that can lead to degradation in solution.
Q1: What is the chemical structure of this compound, and which functional groups are most susceptible to degradation?
The structure contains three key moieties: a 4-bromopyrazole ring, a phenylsulfonyl group, and a pyrrolidine ring. The primary points of potential instability are the sulfonamide (S-N) bond and the carbon-bromine (C-Br) bond.
The sulfonamide group is susceptible to cleavage, particularly under non-neutral pH conditions. The pyrazole ring itself is generally stable due to its aromaticity, but the attached bromine atom introduces a potential site for photolytic or reductive degradation.[2][3]
Caption: Key functional groups and potential sites of instability.
Q2: What are the primary degradation pathways for this molecule in a laboratory setting?
Based on its structure, two main degradation pathways should be considered: hydrolysis and photodegradation.
-
Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen bond in the sulfonamide group is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions.[4][5] Cleavage at this site would result in the formation of two primary degradation products: 4-(pyrrolidine-1-sulfonyl)benzenamine and 4-bromo-1H-pyrazole. The kinetics of hydrolysis are highly dependent on pH and temperature.[6][7]
-
Photodegradation via C-Br Bond Cleavage: Aromatic halides, such as the 4-bromopyrazole moiety, are known to be susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-bromine bond through a process of reductive debromination.[8][9] This would lead to the formation of 1-(4-pyrrolidinosulfonylphenyl)pyrazole. This process can be significant for solutions left on a lab bench under ambient light.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a logical framework for diagnosing and resolving common stability problems encountered during experiments.
Q3: I'm observing a decrease in the parent compound's peak area in my HPLC analysis over a short time. What should I investigate first?
A rapid decrease in the parent peak suggests an ongoing degradation process. A systematic check of your experimental conditions is the most effective way to identify the root cause. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for compound instability.
Q4: My solution has become cloudy or shows precipitation, especially after being stored in the freezer. What is the cause?
Cloudiness or precipitation is typically due to poor solubility in the chosen solvent, especially at lower temperatures.
-
Solvent Choice: this compound has limited solubility in aqueous solutions. For stock solutions, anhydrous, aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended.
-
Aqueous Buffers: When preparing working solutions in aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with your assay. A common issue is "crashing out," where the compound precipitates when a concentrated DMSO stock is diluted into a buffer where it is not soluble. Consider a serial dilution or warming the buffer slightly before adding the compound stock.
-
Freeze-Thaw Cycles: Water absorbed from the atmosphere can lower the solubility of compounds in DMSO upon freezing. Ensure you are using anhydrous DMSO and capping vials tightly. Aliquoting stock solutions is critical to avoid repeated freeze-thaw cycles which can exacerbate this issue.[10]
Q5: I see new, unexpected peaks in my chromatogram. How can I determine if these are degradation products?
The appearance of new peaks that grow over time is a classic sign of degradation. To confirm this and identify the nature of the degradants, a forced degradation study is the standard approach.[11] This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process, making the resulting products easier to detect and identify. See Protocol 3 for a detailed methodology. By comparing the degradant peaks from the forced degradation study to the unknown peaks in your experimental samples, you can confirm their identity.
Section 3: Protocols for Stability Assessment and Handling
Adhering to best practices for solution preparation and storage is the most effective way to prevent compound degradation.
Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous DMSO or DMF.
-
Weighing: Weigh the compound in a controlled environment to minimize moisture absorption.
-
Dissolution: Dissolve the compound to the desired concentration (e.g., 10-50 mM). Gentle vortexing or sonication in a water bath can aid dissolution.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps.
-
Storage: Store the aliquots at -20°C or -80°C. For long-term storage (>6 months), -80°C is recommended.
-
Usage: When needed, remove a single aliquot, bring it to room temperature before opening to prevent condensation, and use it for the experiment. Discard any unused portion of the thawed aliquot; do not refreeze.
Protocol 2: General HPLC Method for Stability Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the parent compound and detecting degradation products.[12][13]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Acid modifier improves peak shape and ensures ionization consistency. |
| Mobile Phase B | 0.1% Formic Acid or 0.1% TFA in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient ensures elution of the parent compound and potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for spectral analysis to check peak purity. |
| Injection Vol. | 5-10 µL | Adjust based on sample concentration. |
Protocol 3: Protocol for a Forced Degradation Study
This study helps to identify potential degradation products and understand the molecule's stability profile under stress.[11]
Caption: Workflow for a forced degradation (stress testing) study.
Stress Condition Details
| Stress Condition | Reagent/Method | Time | Analysis Note |
| Acid Hydrolysis | 0.1 M HCl | 24h at RT | Neutralize with NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 24h at RT | Neutralize with HCl before injection. |
| Oxidation | 3% H₂O₂ | 24h at RT | Sample can often be injected directly. |
| Thermal | Heat solution at 60°C | 24h | Analyze after cooling to RT. |
| Photolytic | Expose to direct sunlight or photostability chamber | 24h | Compare to a control sample wrapped in foil. |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best all-around solvent for long-term storage? Anhydrous DMSO is the recommended solvent for creating concentrated stock solutions for long-term storage at -80°C.
-
FAQ 2: Is this compound sensitive to light? Yes. The presence of the bromo-aromatic moiety makes it potentially sensitive to light.[8] Always store solutions in amber vials and minimize exposure to ambient light during experiments.
-
FAQ 3: Can I store working solutions in aqueous buffers? It is not recommended. Due to the risk of hydrolysis of the sulfonamide group, working solutions in aqueous buffers should be prepared fresh daily and kept on ice during use.[4] Any leftover buffered solution should be discarded.
-
FAQ 4: What are the typical storage temperatures for solid and solution forms? The solid compound can be stored at room temperature, although refrigeration (2-8°C) is also acceptable.[1] Solutions, as detailed above, should be aliquoted and stored at -20°C for short-term (<1 month) or -80°C for long-term storage.
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (4), 584-590. [Link]
-
Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis. [Link]
-
Vargová, M., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(2), 1112-1121. [Link]
-
Fedor, L. R., & Bruice, T. C. (1964). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 29(11), 3372-3376. [Link]
-
King, J. F., & Lee, T. M. (1981). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (1), 48-49. [Link]
-
Wang, R., et al. (2022). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Defence Technology. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 100 grams. CP Lab Safety. [Link]
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Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-27. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10397-10406. [Link]
-
Wang, S., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 199, 00015. [Link]
-
Wang, S., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
-
Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 180-192. [Link]
-
Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924. [Link]
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Troubleshooting common problems in PROTAC synthesis with CAS 1187385-91-6
A Senior Application Scientist's Guide to Troubleshooting Common Hurdles in PROTAC Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs). As the complexity of these heterobifunctional molecules grows, so does the potential for synthetic roadblocks. This guide is designed to provide both high-level strategy and practical, in-lab solutions to keep your research moving forward.
The PROTAC Challenge: A Balancing Act
PROTACs, by their very nature, are complex molecules.[1] Their large size and often disparate chemical properties, combining a warhead for the protein of interest (POI) with an E3 ligase binder via a linker, create a unique set of synthetic and analytical challenges.[1][2] Issues such as low yields, poor solubility, and difficult purification are common themes in their development. This guide will break down these problems into manageable, question-driven topics.
Part 1: Core Synthesis Reactions & Yield Optimization
This section addresses the most frequent and critical stumbling block in PROTAC synthesis: achieving efficient and reliable coupling reactions to assemble the three core components.
FAQ 1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
Low overall yield in a multi-step PROTAC synthesis can arise from inefficiencies at any stage. A systematic evaluation of the entire process is crucial. Begin by assessing the following key areas:
-
Integrity of Starting Materials : Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the linker.[3] Techniques like NMR or LC-MS should be used to ensure the materials have not degraded during storage.[3]
-
First Coupling Reaction Efficiency : The initial bond formation, typically an amide bond, is a common point of failure. A low conversion rate at this step will significantly impact the overall yield.[3]
-
Second Coupling Reaction and Side Reactions : Evaluate the efficiency of the second coupling step. Be particularly mindful of potential side reactions, especially if your linker contains reactive functional groups.[3]
-
Purification Efficiency : Significant product loss can occur during purification. The increased polarity imparted by linkers like polyethylene glycol (PEG) can make standard purification techniques, such as normal-phase silica gel chromatography, ineffective.[3]
FAQ 2: I suspect the initial amide coupling reaction is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[3] Several factors can influence the success of this critical step:
-
Inappropriate Coupling Reagents : The choice of coupling reagent and base is critical. If standard reagents are not providing satisfactory results, consider alternatives.
-
Inhibition by TFA Salts : If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.[3]
-
Solvent Choice : The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent.[3]
To address these issues, consider the following troubleshooting steps:
-
Optimize Coupling Reagents : Experiment with different coupling reagents and bases.
-
Neutralize TFA Salts : Before the coupling reaction, consider a pre-treatment step to remove or neutralize the TFA salt. This can be achieved by a mild basic wash during an extraction or by adding an extra equivalent of a non-nucleophilic base.
-
Solvent Optimization : Consider switching to a solvent like N-Methyl-2-pyrrolidone (NMP) if you are experiencing issues with more common solvents like DMF.[3]
| Parameter | Common Issue | Troubleshooting Strategy |
| Coupling Reagents | Low conversion with standard HATU/DIPEA | Try alternative reagents like PyBOP or EDC/HOBt. |
| Starting Materials | Presence of TFA salts from previous steps | Add 1-2 extra equivalents of a non-nucleophilic base (e.g., DIPEA). |
| Solvent | Poor solubility or reactivity in DMF/DCM | Switch to a more polar, aprotic solvent like NMP or DMA. |
| Temperature | Reaction stalling at room temperature | Gently heat the reaction (e.g., to 40-50 °C) to drive it to completion. |
Experimental Protocol: Optimizing Amide Coupling
-
Material Preparation : Dry all glassware thoroughly. Use anhydrous solvents. If starting materials are TFA salts, consider a neutralization step.
-
Reagent Selection : In a reaction vessel, dissolve the carboxylic acid component (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF.
-
Activation : Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by LC-MS. If the reaction is slow, gentle heating can be applied.
-
Work-up and Purification : Once the reaction is complete, proceed with an appropriate aqueous work-up followed by purification, often requiring reverse-phase chromatography for polar PROTACs.
Part 2: Physicochemical Properties & Analytical Challenges
Beyond the synthesis, the inherent properties of PROTACs can present significant hurdles in their purification, characterization, and formulation.
FAQ 3: My final PROTAC has very poor solubility. How can I improve this?
Poor solubility is a well-documented challenge for PROTACs, stemming from their high molecular weight and complex structures.[2][4] This can impact not only their synthesis and purification but also their biological activity and potential for oral administration.[4][5]
-
Formulation Strategies : For in vitro assays, consider using co-solvents like DMSO or formulating the PROTAC in solutions that mimic physiological conditions, such as fed-state simulated intestinal fluid (FeSSIF), which has been shown to improve the solubility of some PROTACs.[4][5]
-
Linker Modification : The linker composition plays a crucial role in the overall physicochemical properties of the PROTAC.[6][7] Introducing more polar elements, such as PEG units or piperazine moieties, can enhance aqueous solubility.[6]
-
Prodrug Approaches : A prodrug strategy, where a metabolically cleavable group is attached to the PROTAC to enhance solubility and bioavailability, can be effective.[4]
FAQ 4: My LC-MS analysis shows a complex mixture of unidentified products. What could be the cause?
A complex product mixture often points to the occurrence of side reactions or product degradation.[3]
-
Reactive Functional Groups : If your linker or warhead contains reactive functional groups, these may be participating in unintended side reactions.
-
Product Instability : PROTACs can be fragile molecules. The linker, in particular, can be susceptible to cleavage under certain conditions (e.g., strong acid or base during work-up).[8] Some PROTACs may also be unstable in certain biological matrices or even during frozen storage.[9]
-
In-source Fragmentation : During mass spectrometry analysis, the relatively large and complex structure of PROTACs can lead to in-source fragmentation, where the molecule breaks apart in the ion source before detection.[8][9] This can be mitigated by optimizing MS parameters, such as using lower ionizing energy.[9]
FAQ 5: I'm observing peak splitting in my chromatography. What is the reason for this?
Peak splitting in HPLC or LC-MS analysis of PROTACs is a common observation and can be attributed to several factors:
-
Multiple Chiral Centers : PROTACs often contain multiple stereocenters. If your synthesis has produced a mixture of diastereomers, these may be separable by chromatography, leading to multiple peaks.[8]
-
Rotational Isomers (Rotamers) : The presence of amide bonds within the PROTAC structure can lead to the existence of slowly interconverting rotational isomers, which can also result in peak broadening or splitting.
-
Chromatographic Conditions : Suboptimal chromatographic conditions, such as an inappropriate mobile phase or column, can also contribute to poor peak shape.
Part 3: The Bigger Picture - Design and Strategy
Successful PROTAC development requires more than just efficient synthesis; it involves a holistic approach to the design and biological evaluation of these complex molecules.
FAQ 6: How critical is the linker, and what's the best way to optimize it?
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy.[6][7] It influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, and also dictates the physicochemical properties of the molecule.[1][7]
There is no universally optimal linker; its design is highly dependent on the specific target and E3 ligase pair.[6] Optimization is often an iterative, trial-and-error process involving the synthesis and testing of a library of PROTACs with varying linker lengths, compositions (e.g., alkyl vs. PEG), and attachment points.[6][7] Methodologies like "click chemistry" can be employed to rapidly generate diverse linker libraries for screening.[6]
FAQ 7: What is the "hook effect" and how can I account for it in my experiments?
The "hook effect" is a phenomenon observed with PROTACs where, at high concentrations, the degradation efficiency decreases.[10][11] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[11] It is crucial to perform dose-response experiments over a wide range of concentrations to identify the optimal concentration for degradation and to avoid misinterpreting data from high-concentration experiments.
Visualizing the PROTAC Mechanism and Troubleshooting
Caption: A workflow for troubleshooting low yields in PROTAC synthesis.
References
-
Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality. ScienceOpen. 2023-08-05. Available from: [Link]
-
The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. 2021-07-23. Available from: [Link]
-
Discoveracs.org. Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. 2024-07-09. Available from: [Link]
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(4):273-312. Available from: [Link]
-
Gadd MS, et al. Methods to accelerate PROTAC drug discovery. Drug Discov Today Technol. 2025-06-25. Available from: [Link]
-
Sun X, et al. PROTAC Technology: Opportunities and Challenges. ACS Med Chem Lett. 2020;11(3):141-143. Available from: [Link]
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. 2020-10-30. Available from: [Link]
-
YouTube. Advancing Drug Discovery with PROTAC Building Blocks. 2024-11-04. Available from: [Link]
-
Benowitz AB, Scott-Stevens PT, Harling JD. Challenges and opportunities for in vivo PROTAC delivery. Future Med Chem. 2022;14(2):119-121. Available from: [Link]
-
Al-khattaf S, et al. Novel Cocrystals of Vonoprazan: Machine Learning-Assisted Discovery. Pharmaceutics. 2022;14(2):438. Available from: [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. J Am Soc Mass Spectrom. 2024;35(2):237-246. Available from: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. J Med Chem. 2021;64(17):12574-12590. Available from: [Link]
-
Zhang L, et al. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. J Med Chem. 2022;65(17):11457-11476. Available from: [Link]
-
Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4. Bioorg Med Chem. 2023;88:117352. Available from: [Link]
-
Shcherbakova, OG. Novel approaches for the rational design of PROTAC linkers. Open Exploration. 2020-10-30. Available from: [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Available from: [Link]
-
Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Chem Pharm Bull (Tokyo). 2020;68(3):221-226. Available from: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. ACS Publications. 2022-04-25. Available from: [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Available from: [Link]
-
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. 2020-04-23. Available from: [Link]
-
Linker Design and Optimization. Protocols.io. 2022-05-04. Available from: [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. 2025-10-19. Available from: [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available from: [Link]
-
An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. bioRxiv. 2024-12-21. Available from: [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. 2025-02-06. Available from: [Link]
-
Discovery of novel 20S proteasome subunit β5 PROTAC degraders as potential therapeutics for pharyngeal carcinoma and Bortezomib-resistant multiple myeloma. PubMed. Available from: [Link]
-
(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. 2020-10-30. Available from: [Link]
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development. ResearchGate. Available from: [Link]
-
Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. Available from: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. UniTo.it. 2022-04-25. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH. Available from: [Link]
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Technical Support Center: Optimization of Suzuki Coupling Reactions for Pyrazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Pyrazoles are a cornerstone of modern drug discovery, and their efficient functionalization is paramount. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with these often-tricky substrates.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: My Suzuki reaction with a pyrazole substrate is not working at all. What are the absolute first things I should check?
A1: Before delving into complex parameter optimization, always verify the fundamentals. The majority of "no reaction" scenarios stem from a few common oversights:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed. Degassing can be achieved by bubbling the inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[2][3]
-
Reagent Quality: Verify the purity of your starting materials. Boronic acids and their esters can degrade upon storage (protodeboronation).[4] Phosphine ligands can oxidize to phosphine oxides.[1] Use fresh, high-purity reagents whenever possible.
-
Base Activation: Solid bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be hygroscopic. Consider using freshly opened reagents or drying them in an oven before use. For anhydrous reactions using K₃PO₄, adding a few equivalents of water can surprisingly be beneficial, as it's required for the base to function effectively.[5]
Q2: I'm starting a new project with a substituted bromopyrazole. What is a reliable, general-purpose set of starting conditions?
A2: A robust starting point that works for a wide range of pyrazole substrates is as follows:
-
Catalyst: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is highly recommended. A combination like [PdCl₂(dppf)] (2-5 mol%) or a pre-formed Buchwald precatalyst such as XPhos Pd G2 (2-5 mol%) is an excellent choice.[6][7]
-
Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents) are effective and widely used.[1][6]
-
Solvent: A mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio), is a standard choice that balances reagent solubility and catalyst stability.[2][8]
-
Temperature: Start with a reaction temperature in the range of 80-100 °C.[2][6]
Q3: Do I absolutely need to protect the N-H group on my pyrazole?
A3: Not always, but it is highly recommended, especially if you are encountering issues. The N-H proton of a pyrazole is acidic (pKa ≈ 14 in H₂O) and can react with the base or the palladium catalyst.[6] This can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[1][6] Protecting the nitrogen, for example with a Boc group, prevents these side reactions and generally leads to more reliable and higher-yielding couplings.[9] If you must use an unprotected pyrazole, stronger bases, higher catalyst loadings, and more specialized ligands (like SPhos or XPhos) may be required.[6]
Q4: My boronic acid/ester seems to be decomposing during the reaction, leading to a low yield. How can I prevent this?
A4: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often accelerated by high temperatures and prolonged reaction times. To mitigate this:
-
Use a slight excess (1.2-1.5 equivalents) of the boronic acid or ester.
-
Consider using the corresponding pinacol boronate ester (Bpin) or trifluoroborate salt, which are generally more stable than the free boronic acid.[10]
-
Optimize the reaction to proceed faster and at a lower temperature. The use of microwave irradiation can be particularly effective, as it allows for rapid heating to the target temperature, often reducing overall reaction time and minimizing degradation.[11][12]
In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect analysis of more complex experimental issues.
Problem Area 1: Low or No Conversion
Q: I am seeing product formation by TLC/LCMS, but the reaction stalls, resulting in a low isolated yield. What are the most likely causes and how do I address them?
A: Stalled reactions are a classic sign of catalyst deactivation or suboptimal conditions. The key is to identify which part of the catalytic cycle is failing.
-
Cause 1: Catalyst Inactivity or Decomposition. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. If this reduction is inefficient or the Pd(0) species is unstable, the cycle will halt.[1]
-
Diagnosis: A common sign of catalyst death is the formation of "palladium black," a fine black precipitate of elemental palladium.[1]
-
Solution:
-
Improve Inertness: First, re-verify your inert atmosphere technique. Thoroughly degas all solvents and reagents.[1]
-
Switch Precatalyst: Use modern, air-stable Buchwald-type precatalysts (e.g., SPhos Pd G2, XPhos Pd G3). These are designed for controlled, slow release of the active Pd(0) species, which minimizes decomposition and often leads to higher turnover numbers.[6]
-
Optimize Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[1] If you suspect decomposition, try lowering the temperature to 80-90 °C and running the reaction for a longer period.
-
-
-
Cause 2: Inappropriate Ligand. For pyrazoles, especially those that are electron-rich or sterically hindered, the choice of ligand is critical.
-
Diagnosis: If you are using a simple ligand like triphenylphosphine (PPh₃) with a challenging substrate and seeing low conversion, the ligand is likely the weak point.
-
Solution: Switch to a more electron-rich and bulky monodentate phosphine ligand. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are industry standards for coupling heteroaromatics like pyrazoles because they promote the often rate-limiting oxidative addition step and stabilize the catalytic intermediates.[6][13]
-
-
Cause 3: Incorrect Base or Solvent System. The base and solvent work in concert to facilitate the crucial transmetalation step.[7]
-
Diagnosis: Poor solubility of the base or reagents can starve the reaction. An incorrect base may not be strong enough to promote transmetalation effectively.
-
Solution:
-
Base Screening: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[1] If one is not working, screen the others. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in cases where other bases fail.[2]
-
Solvent Optimization: The solvent must solubilize the reactants and the catalyst. While dioxane/water is a good starting point, other solvents like DMF, toluene, or THF may offer better results depending on the specific substrates.[8][14] For example, DMF can be an excellent solvent but requires careful degassing.[14]
-
-
Problem Area 2: Significant Side Product Formation
Q: My main impurity is the dehalogenated pyrazole. How can I suppress this side reaction?
A: Dehalogenation is a common side reaction, particularly with iodo- and electron-rich bromo-pyrazoles.
-
Cause: This side reaction can occur through various pathways, including a competing catalytic cycle involving trace water or other proton sources.
-
Solution:
-
Change the Halogen: If possible, switch from an iodopyrazole to the corresponding bromo- or even chloropyrazole. Direct comparisons have shown that bromo- and chloro-derivatives are often superior as they have a reduced propensity for dehalogenation.[15]
-
Use a Milder Base: Stronger bases can sometimes promote dehalogenation. If you are using a very strong base, consider switching to a milder one like Na₂CO₃ or K₂CO₃.[16]
-
Lower the Temperature: Dehalogenation pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the Suzuki product.
-
Q: I am observing significant homocoupling of my boronic acid (a biaryl byproduct). What causes this and how can I fix it?
A: Homocoupling (the "Glaser" side reaction) of the boronic acid is typically caused by the presence of oxygen.
-
Cause: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) in a separate pathway that leads to the coupling of two boronic acid molecules.
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure your inert atmosphere is strictly maintained throughout the entire setup and reaction time. Re-evaluate your degassing procedure for all solvents.[2][17]
-
Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid, as this can favor the side reaction. An excess of 1.1 to 1.3 equivalents is typically sufficient.
-
Visualized Workflows and Mechanisms
To better understand the process, the following diagrams illustrate the core catalytic cycle and a troubleshooting decision tree.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree for troubleshooting low-yield Suzuki coupling reactions.
Key Parameter Optimization Tables
Effective optimization requires a systematic approach. The tables below summarize recommended starting points and variables for screening.
Table 1: Recommended Starting Conditions for Pyrazole Suzuki Couplings
| Substrate Type | Recommended Catalyst (mol%) | Recommended Ligand | Recommended Base (eq.) | Solvent System | Temp (°C) | Notes |
| N-Protected Bromo/Iodo Pyrazole (Electron Neutral/Poor) | Pd(OAc)₂ (2-5%) or PdCl₂(dppf) (2-5%) | PPh₃ or dppf | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 80-100 | Standard, reliable conditions for less challenging substrates. |
| N-Protected Bromo/Iodo Pyrazole (Electron Rich/Hindered) | XPhos Pd G2/G3 (1-3%) | XPhos (integral) | K₃PO₄ (2-3) | THF/H₂O (10:1) or Toluene | 90-110 | Buchwald systems excel at activating challenging C-Br bonds. |
| Unprotected N-H Bromo Pyrazole | SPhos Pd G2/G3 (3-7%) | SPhos (integral) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100-120 | Higher catalyst loading and stronger conditions are often needed.[6] |
| N-Protected Chloro Pyrazole | XPhos Pd G3 (2-5%) | XPhos (integral) | K₃PO₄ or Cs₂CO₃ (2-3) | Toluene or Dioxane/H₂O | 100-120 | Activation of C-Cl bonds requires highly active catalytic systems. |
Table 2: Comparison of Common Bases in Suzuki Coupling Reactions
| Base | Formula | Strength | Solubility in Organics | Key Characteristics & Use Cases |
| Potassium Carbonate | K₂CO₃ | Moderate | Low | A cost-effective, general-purpose base. Good starting point.[18] |
| Potassium Phosphate | K₃PO₄ | Strong | Low | Highly effective for a broad range of substrates, including heteroaromatics. Often provides higher yields than carbonates.[1][6] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Moderate | Higher solubility can be advantageous in less polar solvents. Effective for difficult couplings but more expensive.[1] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Low | Milder option, can sometimes help suppress dehalogenation side reactions.[16] |
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios.
Protocol 1: General Suzuki Coupling of an N-Protected Bromopyrazole (Conventional Heating)
This protocol is a robust starting point for coupling a protected pyrazole with a boronic ester.[7][19]
-
Materials:
-
1-Boc-4-bromopyrazole (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 equiv.)
-
XPhos Pd G2 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Boc-4-bromopyrazole, the arylboronic acid pinacol ester, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the XPhos Pd G2 catalyst to the flask under a positive flow of argon.
-
Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio and a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki Coupling of an Unprotected Pyrazole in Aqueous Media
This protocol leverages microwave heating for rapid and efficient coupling of more challenging unprotected pyrazoles.[11][12]
-
Materials:
-
4-Bromopyrazole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Pd(OAc)₂ (3 mol%)
-
SPhos (6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Ethanol/Water (1:1 mixture)
-
-
Procedure:
-
In a microwave reaction vial equipped with a small magnetic stir bar, combine 4-bromopyrazole, the arylboronic acid, and K₂CO₃.
-
Add Pd(OAc)₂ and SPhos.
-
Add the 1:1 ethanol/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the power to 100 W, and the reaction time to 20-40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
-
References
- Benchchem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem.
-
MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
- Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
National Institutes of Health. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. [Link]
- Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
-
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]
-
MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
National Institutes of Health. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Orgasynth. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Orgasynth. [Link]
- Google Patents. (2015). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. Benchchem.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Benchchem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
-
MDPI. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
Welcome to the dedicated technical support guide for the HPLC purification of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. As a key intermediate in various synthetic pathways, particularly in the development of protein degraders, achieving high purity is critical.[1] This guide provides in-depth, practical solutions to common challenges encountered during its purification, moving beyond generic advice to offer scientifically grounded, field-proven strategies.
Compound Profile at a Glance
Before diving into purification, understanding the physicochemical properties of the target molecule is paramount for effective method development.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole | N/A |
| CAS Number | 1187385-91-6 | [1] |
| Molecular Formula | C₁₃H₁₄BrN₃O₂S | [1] |
| Molecular Weight | 356.2 g/mol | [1] |
| Structure | ||
| Structure of this compound |
The presence of a brominated pyrazole and a phenylsulfonamide moiety gives this molecule a moderate to low polarity, making it an ideal candidate for reversed-phase HPLC.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you might encounter during the preparative HPLC of this compound, presented in a question-and-answer format.
Question 1: My peak is broad and tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue that often points to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. Given the structure of our compound, the nitrogen atoms in the pyrazole and pyrrolidine rings can interact with free silanol groups on the silica-based stationary phase.
Causality & Solution Workflow:
Step-by-Step Protocol to Address Tailing:
-
Introduce an Acidic Modifier: The most effective first step is often to add a small amount of an acid to your mobile phase.[2][3]
-
Action: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the aqueous (Solvent A) and organic (Solvent B) phases.
-
Reasoning: The acidic modifier protonates the basic nitrogen sites on the analyte, preventing them from interacting with acidic silanol groups on the column packing. It also suppresses the ionization of residual silanol groups, making them less active.[4] TFA is a strong ion-pairing agent and can significantly improve peak shape, while formic acid is often preferred when mass spectrometry (MS) detection is used post-purification.
-
-
Evaluate Column Choice: If an acidic modifier doesn't fully resolve the issue, consider the column itself.
-
Action: Ensure you are using a high-quality, end-capped C18 or Phenyl-Hexyl column. Modern columns are designed with minimal residual silanol groups.
-
Reasoning: End-capping treats the silica surface to block most of the reactive silanol groups, providing a more inert stationary phase.[5] For aromatic compounds like this, a Phenyl-Hexyl phase can offer alternative selectivity (π-π interactions) which may improve separation from closely related impurities.[4]
-
-
Check for Mass Overload: Preparative chromatography inherently involves loading large amounts of sample, but exceeding the column's capacity will lead to distorted peaks.[6]
-
Action: Perform a loading study. Inject increasing amounts of your crude sample (e.g., 50 mg, 100 mg, 150 mg) onto your analytical column and observe the peak shape. When the peak starts to broaden or front, you have identified the loading limit.
-
Reasoning: Mass overload saturates the stationary phase at the point of injection, causing the classic "shark-fin" or broad peak shape. Understanding the dynamic loading capacity is crucial for efficient purification.[7]
-
Question 2: I am not getting good separation between my product and a closely eluting impurity. How can I improve the resolution?
Answer:
Improving resolution requires manipulating the "resolution equation" in chromatography, which is influenced by efficiency (N), selectivity (α), and retention (k). For closely eluting peaks, changing the selectivity is often the most impactful strategy.
Strategies to Enhance Resolution:
-
Optimize the Organic Solvent: The choice of organic solvent can significantly alter selectivity.[8]
-
Action: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice-versa. You can also test mixtures (e.g., 50:50 ACN:MeOH) as your organic phase.
-
Reasoning: Acetonitrile and methanol have different solvating properties and engage in different types of interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and stationary phase. This change can alter the elution order or increase the spacing between your target peak and the impurity.[9]
-
-
Adjust the Gradient Slope: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can improve separation.
-
Action: After an initial fast "scouting" gradient (e.g., 5-95% B in 10 minutes), run a shallower, "focused" gradient around the elution point of your compound.[10] For example, if your compound elutes at 60% B, try a gradient of 50-70% B over 20 minutes.
-
Reasoning: A shallower gradient reduces the rate of change in mobile phase strength, allowing for more equilibrium steps on the column and thus better separation of compounds with similar retention profiles.[10][11]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.
-
Action: Switch from a standard C18 column to a Phenyl or a Pentafluorophenyl (PFP) phase.
-
Reasoning: The brominated phenyl ring in your molecule can engage in strong π-π interactions. A Phenyl column will enhance these interactions, potentially retaining your compound differently than an impurity that lacks this feature. A PFP column provides a combination of hydrophobic, aromatic, and dipole interactions, offering a unique selectivity profile for halogenated compounds.[4]
-
Question 3: My recovery is low after purification and solvent evaporation. Where could my compound be going?
Answer:
Low recovery can be attributed to issues during the chromatography itself or, more commonly, during the post-purification workup.
Potential Causes and Solutions for Low Recovery:
| Stage | Potential Cause | Troubleshooting Steps & Rationale |
| Chromatography | Irreversible Binding | The compound may be strongly or irreversibly binding to the column. This is less common in reversed-phase with this type of molecule but can occur if the column is old or contaminated. Solution: Wash the column with a strong solvent series (e.g., isopropanol, then dichloromethane if system compatible) to strip any strongly retained material. |
| Fraction Collection | Incorrect Fractionation | The fraction collector settings (e.g., threshold, slope) might be too stringent, causing parts of your peak to be discarded. Solution: Review the chromatogram and the fraction collection log. Widen the collection window or lower the threshold to ensure the entire peak is collected, even if it means collecting some adjacent impurities that can be removed in a second pass. |
| Solvent Evaporation | Compound Instability | The compound may be sensitive to heat or prolonged exposure to the acidic mobile phase during evaporation. Solution: Use a centrifugal evaporator or rotary evaporator at a lower temperature (e.g., 30-35°C).[12][13] Neutralize acidic fractions with a small amount of a volatile base like ammonium bicarbonate before evaporation. |
| Solvent Evaporation | Azeotrope with Water | If using acetonitrile, it can evaporate faster than water, potentially causing the compound to precipitate out of the aqueous solution.[12][14] Solution: Use a lyophilizer (freeze-dryer) to remove the solvent, which is a gentler method that avoids high temperatures and precipitation issues.[14] Alternatively, perform a solid-phase extraction (SPE) step: dilute the collected fraction with water, pass it through a C18 SPE cartridge to trap the compound, wash with water to remove buffers, and then elute the pure compound with a small volume of a strong organic solvent (e.g., methanol), which is easier to evaporate.[15] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a preparative HPLC method for this compound?
A: A robust starting method involves developing an analytical separation first and then scaling it up.[16][17]
Recommended Starting Protocol:
-
Analytical Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[18] A shorter column (50 or 100 mm) can be used for faster screening.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a fast scouting gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL of a ~2 mg/mL solution in DMSO or methanol.
-
-
Scale-Up to Preparative:
-
Once the analytical method provides good separation, scale it to a preparative column (e.g., 21.2 x 150 mm or 50 x 150 mm) packed with the same stationary phase material (C18, 5 or 10 µm).[16]
-
The flow rate and injection volume are scaled geometrically based on the column cross-sectional area. The gradient time is kept the same to maintain linear velocity.[19]
Scale-Up Calculation: Scale-Up Factor (SF) = (Radius_prep)² / (Radius_analytical)² New Flow Rate = Old Flow Rate × SF New Injection Load = Old Injection Load × SF
Example Scale-Up Table:
-
| Parameter | Analytical Column | Preparative Column |
| Dimensions | 4.6 x 150 mm | 21.2 x 150 mm |
| Scale-Up Factor | 1 | ~21.2 |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min |
| Max Sample Load | ~5 mg | ~106 mg |
Q2: How do I choose between isocratic and gradient elution for purification?
A: For purification, gradient elution is almost always preferred , especially when dealing with crude reaction mixtures containing multiple components with different polarities.
-
Isocratic Elution (constant mobile phase composition) is suitable only when you have a very simple mixture with well-resolved peaks. In preparative work, it can lead to very broad peaks for later-eluting compounds and poor resolution for early-eluting ones.
-
Gradient Elution (mobile phase composition changes over time) allows for the effective separation of a wider range of compounds. It keeps peaks sharp and reduces run times.[11] A focused gradient is the ideal approach for preparative HPLC, as it maximizes throughput for the specific compound of interest.[10]
Q3: My crude sample doesn't dissolve well in the mobile phase. What is the best injection solvent?
A: The ideal injection solvent is the initial mobile phase itself to prevent peak distortion. However, for preparative scales, this is often not practical due to solubility limitations.
-
Best Practice: Dissolve your crude sample in the strongest solvent in which it is freely soluble, but use the minimum volume possible.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for many organic compounds. However, injecting large volumes of DMSO can cause "solvent shock" on the column, where the compound may precipitate upon mixing with the aqueous mobile phase. It can also be difficult to remove during evaporation.
-
Methanol or Acetonitrile: Good choices if the compound is sufficiently soluble. They are compatible with the mobile phase.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, a strong solvent but can be problematic to remove.
-
-
Key Strategy: Always aim for the highest possible concentration to keep the injection volume low. It is better to inject 1 mL of a 100 mg/mL solution than 10 mL of a 10 mg/mL solution. This minimizes peak broadening caused by the strong injection solvent.[6]
References
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Ali, A., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole.... Chemistry & Biodiversity. [Link]
-
Ashtekar, A. S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation. [Link]
-
International Journal of ChemTech Patents and Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
LabRulez LCMS. HPLC Column Selection Guide for Small Molecule Separation. [Link]
-
GL Sciences. Choosing Preparative Columns. [Link]
-
Waters Corporation. Preparative HPLC Columns & Parts. [Link]
-
Biocompare. (2019). Liquid Chromatography's Challenges in Scaling. [Link]
-
Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. [Link]
-
Bio-Rad. Considerations for Scaling Up Purification Processes. [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. Isolation of the Purified Product. [Link]
-
Stevens, J., et al. (2007). Automated post-collection concentration for purified preparative fractions via solid phase extraction. Journal of Chromatography A. [Link]
-
Lab Manager. (2011). Optimizing Evaporation Conditions of Reversed-Phase Prep HPLC Fractions. [Link]
-
Scientific Products. Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [Link]
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CP Lab Safety. This compound, min 97%, 100 grams. [Link]
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Manufacturing Chemist. (2014). Optimal drying of HPLC fractions. [Link]
-
Pharmazoned. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
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LCGC International. Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
-
Agilent. Strategy for Preparative LC Purification. [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
University of Warwick. Principles in preparative HPLC. [Link]
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Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for addressing one of the most common challenges in the laboratory: the poor aqueous solubility of pyrazole-based linkers. Limited solubility can hinder biological screening, complicate formulation, and ultimately stall promising research.[1][2][3] This resource is designed to provide you with the foundational knowledge and actionable strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of pyrazole-based compounds.
Q1: What is aqueous solubility and why is it critical for my pyrazole-based linker?
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature and pH to form a saturated solution.[4][5] This property is a critical determinant of a compound's therapeutic potential. For a drug to be absorbed and exert its pharmacological effect, it must first be in a dissolved state at its site of absorption.[4][6] Poor aqueous solubility is a primary cause of low and variable bioavailability, which can lead to suboptimal drug efficacy and unpredictable clinical outcomes.[6][7] Therefore, enhancing the solubility of your pyrazole linker is essential for reliable in vitro testing and successful downstream development.[1][2]
Q2: My colleagues talk about "kinetic" and "thermodynamic" solubility. What's the difference and which one should I care about?
Understanding the distinction between these two terms is crucial for interpreting your experimental data correctly.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of your compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached equilibrium.[3][8] This measurement is typically performed using the shake-flask method over a long incubation period (e.g., 24 hours or more) and is the gold standard for formulation and preclinical development.[9][10][11]
-
Kinetic Solubility: This is a measure of how readily a compound dissolves when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer.[1][9][10] The resulting measurement often reflects the solubility of an amorphous or metastable solid form, which can precipitate over time.[12] Kinetic solubility assays are high-throughput and commonly used in early drug discovery for screening large numbers of compounds, but they often yield higher, less stable solubility values than thermodynamic measurements.[9][12]
Which to choose? For early-stage discovery and high-throughput screening, kinetic solubility is a practical and rapid choice.[1] For lead optimization, formulation development, and any work requiring a deep understanding of the compound's stable physical properties, thermodynamic solubility is the essential parameter to measure.[1][9]
Q3: Are pyrazole-based compounds known for being poorly soluble?
Yes, this is a common characteristic. While the pyrazole ring itself is a stable and valuable scaffold in medicinal chemistry, many derivatives, especially those with bulky, nonpolar, or aromatic substituents, exhibit poor water solubility.[13][14] The introduction of certain functional groups can significantly impact the molecule's lipophilicity, crystal lattice energy, and ability to form hydrogen bonds with water, all of which govern its solubility.[15][16]
Troubleshooting Guide: Common Solubility Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q1: I tried to make an aqueous stock of my pyrazole linker, but it immediately precipitated. What happened?
This is a classic sign of a compound exceeding its thermodynamic solubility limit. When you add the solid directly to an aqueous buffer, you are attempting to dissolve it up to its equilibrium concentration. If the compound is poorly soluble, this concentration may be very low. The precipitate you see is the undissolved, likely crystalline, solid.
Immediate Actions:
-
Don't discard the sample: Centrifuge or filter the mixture and measure the concentration of the supernatant using HPLC-UV or LC-MS.[10][17] The result will be your linker's thermodynamic solubility under those conditions.
-
Try a different solvent system: For immediate use in an assay, consider preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your aqueous buffer, being mindful of the final solvent concentration.[13] This measures kinetic solubility.
Q2: My linker dissolved perfectly in a DMSO/buffer mixture for my assay, but the results are inconsistent. Could solubility be the issue?
Absolutely. This is a common pitfall of relying solely on kinetic solubility. Even if your linker appears dissolved after dilution from a DMSO stock, it may exist in a supersaturated state that is thermodynamically unstable.[8] Over the course of your experiment (e.g., hours of incubation), the compound can slowly precipitate out of solution, reducing its effective concentration and leading to unreliable and non-reproducible assay results.[12]
Troubleshooting Steps:
-
Visually inspect your assay plates: Check for any signs of precipitation at the end of the incubation period.
-
Run a time-course solubility study: Prepare your final assay solution and measure the concentration of the dissolved linker at different time points (e.g., 0, 2, 8, 24 hours) to see if it remains stable.
-
Consider a formulation strategy: If precipitation is occurring, you will need to employ a solubilization strategy to create a stable solution.
Q3: Which solubilization strategy is the right one for my project?
The optimal strategy depends on your linker's chemical structure, the intended application (e.g., in vitro assay vs. in vivo study), and the stage of your research. The diagram below provides a decision-making framework.
Caption: Decision tree for selecting a solubilization strategy.
Core Strategies for Enhancing Aqueous Solubility
There are two primary approaches to improving the solubility of your pyrazole-based linker: modifying its chemical structure or altering its formulation with excipients.
Chemical Modification (Structure-Based Strategies)
If you have the flexibility to alter the chemical structure of the linker, this is often the most robust approach.
-
Introduce Polar Functional Groups: Adding polar groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can significantly increase aqueous solubility.[18] These groups can participate in hydrogen bonding with water, disrupting the crystal lattice of the solid and favoring dissolution.[19]
-
Salt Formation: If your pyrazole linker contains an acidic or basic functional group, converting it into a salt is one of the most effective and widely used methods to increase solubility.[6][7][18][20] By adjusting the pH of the solution to ionize the functional group, you can dramatically enhance its interaction with polar water molecules.[13]
-
Prodrug Approach: This advanced strategy involves chemically modifying the linker to a more soluble form that, once administered in vivo, is converted back to the active compound.[18][21]
Formulation Strategies (Excipient-Based)
These methods improve solubility without chemically changing your linker, making them ideal when the core structure must be preserved.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or DMSO can increase the solubility of hydrophobic compounds.[13] The co-solvent reduces the polarity of the aqueous environment, lowering the interfacial tension between the water and your linker, which facilitates dissolution.[7] However, be aware that high concentrations can be toxic, and dilution can cause the compound to precipitate.[4][22]
-
Surfactants and Micelles: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble pyrazole linker can be encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[22] Non-ionic surfactants like Polysorbates (Tween®) and Poloxamers are commonly used in pharmaceutical formulations.[22][23]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate a poorly soluble "guest" molecule, like your pyrazole linker, into their central cavity, forming a stable, water-soluble "host-guest" complex.[14][26][27] This is a highly effective method, and studies have specifically demonstrated its success for pyrazole derivatives.[14][27][28]
Caption: Mechanism of cyclodextrin inclusion complex formation.
-
Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is molecularly dispersed within a water-soluble polymer matrix in an amorphous (non-crystalline) state.[24][29] Amorphous forms have higher free energy and are generally more soluble than their stable crystalline counterparts.[26] ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[20][29][30]
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionizes the compound, increasing polarity.[13] | Simple, cost-effective, highly effective for ionizable drugs.[6][20] | Only applicable to linkers with acidic/basic groups. |
| Co-solvents | Reduces solvent polarity.[7] | Easy to prepare, useful for in vitro assays. | Can cause precipitation upon dilution; potential toxicity.[4][22] |
| Surfactants | Encapsulates linker in hydrophobic micelle cores.[22] | High loading capacity possible. | High concentrations may have toxicity concerns.[23] |
| Cyclodextrins | Forms a water-soluble host-guest inclusion complex.[24][26] | Forms a true solution, generally low toxicity, stable upon dilution.[25][26] | Limited by linker size/shape and 1:1 stoichiometry.[27] |
| Solid Dispersions | Creates a high-energy, amorphous form of the linker.[24][31] | Significant increase in dissolution rate.[4] | Can be physically unstable (recrystallization); requires specialized equipment.[4] |
Experimental Protocols
Here we provide standardized, step-by-step protocols for the most common and essential workflows discussed in this guide.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol is considered the gold standard for measuring equilibrium solubility.[11]
Caption: Workflow for the Shake-Flask solubility assay.
Materials:
-
Pyrazole-based linker (solid powder)
-
Glass vials with screw caps
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC or LC-MS method for quantification
Procedure:
-
Preparation: Add an excess amount of the solid pyrazole linker to at least three separate glass vials. An amount sufficient to saturate the solution and leave visible undissolved solid is required.[11][32]
-
Incubation: Add a precise volume of the pre-warmed aqueous buffer to each vial. Seal the vials tightly and place them in a shaking incubator set to the desired temperature (e.g., 25°C) for 24 to 48 hours.[10][32] This extended time is necessary to ensure the solution reaches equilibrium.[8]
-
Phase Separation: After incubation, remove the vials and allow them to stand at the test temperature to let the solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution through a chemical-resistant 0.22 µm filter.[2] This step is critical to avoid aspirating solid particles.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it as needed with the mobile phase of your analytical method and determine the concentration using a pre-established calibration curve.[2][17]
-
Analysis: The average concentration from the replicate vials represents the thermodynamic solubility of your compound. The results from the final two time points should agree to confirm that equilibrium was reached.[32]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This is a simple and effective lab-scale method for preparing solid inclusion complexes.
Materials:
-
Pyrazole-based linker
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water and Ethanol (or another suitable solvent)
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the appropriate mass of the pyrazole linker and cyclodextrin to achieve a desired molar ratio, typically starting with 1:1.
-
Initial Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Linker Addition: Dissolve the pyrazole linker in a minimal amount of a suitable organic solvent, such as ethanol. Add this solution dropwise to the cyclodextrin paste in the mortar.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should be uniform. If the mixture becomes too dry, add a few more drops of the water/ethanol mixture.
-
Drying: Scrape the resulting paste from the mortar and spread it thinly on a glass dish. Dry the solid in a vacuum oven at 40-50°C until a constant weight is achieved.[27]
-
Characterization: The resulting powder is the solid inclusion complex. You can confirm its formation using techniques like DSC, FTIR, or NMR.[14][27] The aqueous solubility of this new solid can then be determined using Protocol 1.
References
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Alsenz, J., & Kansy, M. (2012).
- BenchChem. (2025).
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions.
- Enamine. (n.d.). Aqueous Solubility Assay.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Sharma, P. K., & Shukla, S. (2020). A Review on Solubility Enhancement Techniques. IJPPR.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Hörter, D., & Dressman, J. B. (n.d.).
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- (n.d.).
- BenchChem. (2025).
- ResearchGate. (n.d.). Functional groups that confer some distinctive interactions and activities on pyrazole analogs.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Hoelke, B., et al. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- MDPI. (n.d.).
- Lund University Publications. (n.d.).
- ResearchGate. (2025). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
- (n.d.). Invited Review.
- Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ChemRealm. (2025).
- World Pharma Today. (n.d.).
- (n.d.).
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (2025).
- MDPI. (n.d.).
- (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- NIH. (n.d.).
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (n.d.).
- PubMed Central. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules.
- PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
- ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
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- 15. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing decomposition of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole during synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of its synthesis and prevent its decomposition.
I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Failures
During the synthesis of this compound, unexpected byproducts or low yields can arise from the decomposition of the target molecule or key intermediates. This guide provides a systematic approach to identifying and mitigating these issues.
Q1: My final product shows a significant impurity at a lower molecular weight, and the bromine signal is absent in the mass spectrum. What is the likely cause and solution?
A1: Debromination of the Pyrazole Ring
This is a common issue, particularly if you are using palladium-catalyzed cross-coupling conditions in subsequent steps or if certain basic or reducing conditions are present in your synthesis or work-up.[1][2][3] The C-Br bond on the electron-rich pyrazole ring can be labile.
-
Causality:
-
Catalytic Hydrogenolysis: Trace palladium from a previous step and a hydrogen source (e.g., ethanol, isopropanol, or residual moisture with a hydride source) can lead to reductive debromination.[1][2]
-
Strong Base: Certain strong, non-nucleophilic bases can promote dehalogenation, especially at elevated temperatures.
-
Photochemical Decomposition: While less common, prolonged exposure to high-energy light can sometimes induce C-Br bond cleavage.
-
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure all reaction steps are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative or reductive side reactions.
-
Solvent Purity: Use anhydrous, degassed solvents to minimize potential proton sources.
-
Base Selection: If a base is required, consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong organic bases.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed to completion.
-
Work-up Conditions: During work-up, avoid acidic or strongly basic aqueous washes if possible. Use neutral washes (e.g., brine) and dry the organic phase thoroughly.
-
Q2: I am observing the formation of 4-aminophenylpyrrolidine-1-sulfonamide and other polar impurities. What decomposition pathway is occurring?
A2: Hydrolysis of the Sulfonamide Bond
The sulfonamide linkage, while generally robust, can be susceptible to cleavage under certain conditions, leading to the breakdown of the molecule.[4][5]
-
Causality:
-
Acid/Base Catalyzed Hydrolysis: Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures and in the presence of water, can catalyze the hydrolysis of the S-N bond.[4][5][6]
-
Mechanism: Nucleophilic attack (by water or hydroxide) on the sulfur atom of the sulfonyl group leads to the cleavage of the sulfonamide bond.
-
-
Experimental Protocol for Stability Testing:
-
Dissolve a small sample of your purified product in a mixture of acetonitrile and water (1:1).
-
Divide the solution into three vials. Adjust the pH of the vials to approximately 4, 7, and 9 using dilute HCl and NaOH.
-
Heat the vials at a controlled temperature (e.g., 50°C) and monitor the appearance of degradation products by HPLC over time. This will help you identify the pH conditions to avoid.
-
-
Preventative Measures:
-
pH Control: Buffer your reaction mixture if it is sensitive to pH changes.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize water-induced hydrolysis.
-
Temperature Management: Avoid excessive heating during the reaction and purification steps.
-
Purification: If hydrolysis is observed during purification, consider using non-aqueous methods or minimizing the time the compound is exposed to aqueous conditions.
-
Q3: My reaction to couple 4-bromopyrazole with 4-(pyrrolidinosulfonyl)phenyl derivatives is giving a complex mixture of products, including what appears to be a regioisomer. How can I improve the selectivity?
A3: Managing Regioisomer Formation and Side Reactions in N-Arylation
The N-arylation of pyrazoles can sometimes lead to the formation of regioisomers, especially if the pyrazole is substituted. Additionally, side reactions can occur depending on the coupling method used.[7][8]
-
Causality:
-
Isomeric Starting Materials: Ensure the purity of your starting materials. For instance, in a synthesis analogous to that of Celecoxib, impurities in the starting acetophenone can lead to isomeric final products.[8]
-
Reaction Conditions: The choice of catalyst (copper vs. palladium), ligand, base, and solvent can influence the regioselectivity of the N-arylation.[9][10]
-
Side Reactions: In Ullmann-type couplings, homocoupling of the aryl halide can be a side reaction. In Buchwald-Hartwig couplings, catalyst decomposition or side reactions involving the ligand can occur.
-
-
Optimization Workflow:
-
Confirm Starting Material Purity: Use NMR and LC-MS to confirm the purity and identity of your 4-bromopyrazole and the arylating agent.
-
Screen Reaction Conditions: Systematically screen different catalysts, ligands, bases, and solvents. A Design of Experiments (DoE) approach can be efficient here.
-
Temperature and Time: Monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction, which can lead to byproduct formation.
-
| Parameter | Condition A (Ullmann-type) | Condition B (Buchwald-Hartwig) | Notes |
| Catalyst | CuI (10 mol%) | Pd₂(dba)₃ (2 mol%) | Copper is often more cost-effective. |
| Ligand | 1,10-Phenanthroline (20 mol%) | Xantphos (4 mol%) | Ligand choice is crucial for success. |
| Base | K₂CO₃ (2 eq.) | Cs₂CO₃ (1.5 eq.) | Cesium carbonate is often more effective but also more expensive. |
| Solvent | Dioxane or Toluene | Dioxane or Toluene | Ensure solvents are anhydrous and degassed. |
| Temperature | 80-110°C | 80-110°C | Optimize for the lowest effective temperature. |
II. Frequently Asked Questions (FAQs)
Q: What is the optimal storage condition for this compound? A: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent hydrolysis and potential photochemical degradation. Room temperature is generally acceptable for short-term storage.
Q: Can I use strong reducing agents like LiAlH₄ or NaBH₄ in the presence of the this compound molecule? A: It is not recommended. The C-Br bond on the pyrazole ring is susceptible to reduction, which would lead to the debrominated analog. The sulfonamide group can also be reduced under harsh conditions.
Q: Are there any known incompatibilities with common laboratory solvents? A: The compound is generally stable in common organic solvents like dichloromethane, ethyl acetate, and acetone. However, prolonged exposure to protic solvents (e.g., methanol, ethanol) in the presence of acid or base can promote sulfonamide hydrolysis.
Q: What is the expected appearance of the pure compound? A: Typically, this compound is a white to off-white solid. Any significant color change may indicate the presence of impurities or degradation products.
III. Visualizing Decomposition Pathways and Synthetic Logic
To better understand the potential points of failure, the following diagrams illustrate the key molecular structure and a troubleshooting workflow.
Caption: Key structural motifs and potential decomposition sites.
Caption: Troubleshooting workflow for synthesis issues.
IV. References
-
Barreca, M. L., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. RSC Advances, 11(54), 34229-34232.
-
CELECOXIB. (n.d.). In New Drug Approvals. Retrieved from [Link]
-
Douglas, K. T., & Williams, A. (1976). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520.
-
BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. BenchChem Technical Guides.
-
O'Sullivan, S., & Kelly, D. R. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(25), 4395-4398.
-
Penning, T. D., et al. (1997). An improved process for the preparation of celecoxib. Google Patents. WO2010095024A2.
-
Dadiboyena, S. (2013). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Synthesis, 10(6), 854-875.
-
Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. BenchChem Technical Guides.
-
Deraedt, C., et al. (2014). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 10, 2648-2655.
-
Gençer, N., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(1), 107.
-
Bissember, A. C., et al. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232-14237.
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Rayaroth, M. P., et al. (2016). Degradation of pharmaceuticals by ultrasound-based advanced oxidation process. Environmental Chemistry Letters, 14(3), 259-290.
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Ahrens, T., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 11(18), 6140-6145.
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Georgieva, M., et al. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 25(18), 4241.
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Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
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Zarei, M., & Zolfigol, M. A. (2018). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 17(1), 188-196.
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El-Malah, A. A., et al. (2022). Synthesis of Substituted Pyrazoles from Aryl-sydnones. Letters in Organic Chemistry, 19(4), 329-338.
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Moody, C. J., & Roff, G. J. (2005). Synthesis and chemistry of N-arylated pyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 3(19), 3535-3542.
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Stumpf, A., et al. (2019). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett, 30(19), 2233-2237.
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Gurovets, A. S., et al. (1986). ChemInform Abstract: Hydrodehalogenation of Bromo- and Chloropyridines on Complex and Metallic Palladium Catalysts. Chemischer Informationsdienst, 17(7).
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WANG, B., et al. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 42(32), 5429-5431.
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Iqbal, M. A., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 12345.
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
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Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
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Chorghade, M. S., et al. (2007). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 12(10), 2379-2385.
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Denmark, S. E., & Kallemeyn, J. M. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. The Journal of Organic Chemistry, 71(4), 1486-1493.
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Zhang, Y., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 145(1), 449-458.
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Validation & Comparative
Navigating the Frontier of Targeted Protein Degradation: A Comparative Guide to E3 Ligase Recruiter Building Blocks
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the rational design of potent and selective small molecule degraders, such as proteolysis-targeting chimeras (PROTACs), is paramount. The efficacy of these heterobifunctional molecules hinges on the careful selection of their constituent parts: a ligand for the protein of interest (POI), a linker, and a crucial E3 ubiquitin ligase recruiting moiety. While the landscape of POI ligands is vast and target-specific, the repertoire of validated E3 ligase recruiters has, until recently, been more limited. This guide provides a comparative overview of established E3 ligase recruiter building blocks and introduces a putative new entrant, 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, within a framework for its characterization and potential application.
The Central Role of E3 Ligase Recruiters in Protein Degradation
Targeted protein degradation harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. PROTACs act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for destruction by the proteasome. The choice of E3 ligase is a critical design parameter, influencing the degrader's tissue specificity, degradation efficiency, and potential for off-target effects.
Figure 1: The catalytic cycle of a PROTAC.
Established E3 Ligase Recruiter Building Blocks: A Comparative Overview
The majority of clinically advanced and widely studied PROTACs utilize ligands for a handful of E3 ligases. Below is a comparison of the most prominent building blocks.
| E3 Ligase Target | Recruiter Building Block Examples | Key Structural Motif | Representative PROTAC | Target Protein | Performance Metrics (Cell Line) |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Glutarimide | dBET1[1] | BRD4 | DC50 < 1 nM (MOLM-13)[1] |
| von Hippel-Lindau (VHL) | VHL-1, VH032 | Hydroxyproline mimic | ARV-110 | Androgen Receptor | DC50 < 1 nM (VCaP) |
| Inhibitor of Apoptosis Proteins (IAPs) | LCL161, Bestatin | Aminopiperidine, α-amino ketone | IAP-based PROTACs | cIAP1, XIAP | Effective degradation at nM concentrations |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3a | cis-imidazoline | MDM2-based PROTACs | MDM2 (self-degradation) | DC50 in the nM to µM range |
Cereblon (CRBN): The Pioneer
Ligands for Cereblon, a substrate receptor for the CUL4A E3 ligase complex, are the most widely used in PROTAC design.[1] The discovery that the immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide bind to CRBN opened the floodgates for their use as E3 ligase recruiters.
-
Mechanism: IMiD-based ligands bind to a specific pocket in CRBN, allosterically modulating its substrate specificity to recognize and ubiquitinate neo-substrates.
-
Advantages: Well-characterized binding mode, favorable physicochemical properties, and a wealth of publicly available structure-activity relationship (SAR) data.
-
Considerations: Potential for off-target effects related to the native function of CRBN and the IMiDs themselves.
von Hippel-Lindau (VHL): A Versatile Alternative
VHL is the substrate recognition subunit of the CUL2 E3 ligase complex. Small molecule ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL have been developed as potent E3 ligase recruiters.
-
Mechanism: VHL ligands occupy the HIF-1α binding pocket, presenting a vector for linker attachment that facilitates the recruitment of a POI.
-
Advantages: High binding affinity, distinct substrate repertoire compared to CRBN, and demonstrated clinical efficacy of VHL-recruiting PROTACs.
-
Considerations: The peptidic nature of early ligands posed challenges for cell permeability and oral bioavailability, though highly optimized, drug-like ligands are now available.
Introducing this compound: A Putative Building Block
Recently, a new molecule, this compound, has been marketed as a protein degrader building block.[2] Its chemical structure features a pyrazole core, a sulfonamide linker, and a pyrrolidine group. The 4-bromo-pyrazole moiety provides a reactive handle for further chemical modification, typically for the attachment of a linker and a POI ligand.
| Building Block | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C13H14BrN3O2S | 356.2 g/mol | 1187385-91-6[2] |
At present, there is no publicly available data identifying the E3 ligase target of this compound, nor are there published examples of its use in PROTACs. Its structural similarity to the COX-2 inhibitor celecoxib, which contains a pyrazole and a sulfonamide group, is noteworthy. While celecoxib has been shown to influence protein degradation pathways, it is not known to function as a direct E3 ligase recruiter in the context of PROTACs.
A Roadmap for Characterizing Novel E3 Ligase Recruiter Building Blocks
For a researcher presented with a novel and uncharacterized building block like this compound, a systematic approach is required to elucidate its mechanism of action and assess its utility.
Figure 2: Experimental workflow for characterizing a novel E3 ligase recruiter.
Experimental Protocol: E3 Ligase Target Identification via Affinity-Based Proteomics
Objective: To identify the cellular E3 ligase(s) that bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker with a terminal alkyne or biotin to the 4-bromo position of the pyrazole ring via a suitable cross-coupling reaction.
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., HEK293T, a cell line with broad E3 ligase expression).
-
Affinity Pulldown:
-
Incubate the cell lysate with the affinity probe immobilized on streptavidin beads (for a biotinylated probe).
-
As a negative control, incubate a separate lysate with beads only.
-
As a competition control, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the probe-coated beads.
-
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the controls. Prioritize known E3 ligases or components of E3 ligase complexes.
Future Perspectives: Expanding the E3 Ligase Toolbox
The field of targeted protein degradation is actively seeking to expand beyond the well-trodden paths of CRBN and VHL. The discovery and validation of new E3 ligase recruiters will enable the development of PROTACs with improved tissue specificity, novel degradation profiles, and the potential to overcome resistance mechanisms. While the role of this compound in this expanding landscape remains to be elucidated, its emergence signals the continued innovation in the design of building blocks for this exciting therapeutic modality. The systematic application of the characterization workflow outlined above will be crucial in determining its potential to contribute to the next generation of protein degraders.
References
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Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376–1381. [Link]
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CP Lab Safety. This compound, min 97%, 100 grams. [Link]
Sources
A Note on the Topic: Initial analysis of the requested CAS number 1187385-91-6 identified it as 4-Bromo-1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-1H-pyrazole, a molecule not prominently featured in the drug development landscape as a therapeutic agent itself. Given the depth of analysis requested—including signaling pathways, experimental data, and clinical performance—this guide has been developed to address what is likely the intended topic of interest for researchers and drug development professionals: a comparative analysis of the clinically significant and structurally related KRAS G12C inhibitors.
Introduction: The "Undruggable" Target Becomes a Clinical Reality
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable target in oncology.[1] As a member of the RAS family of small GTPases, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.[3][4]
The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic driver, occurring in approximately 13-14% of non-small cell lung cancers (NSCLC), 3-4% of colorectal cancers, and 1-2% of several other solid tumors.[2][5] The discovery of a transient, druggable pocket (the switch-II pocket) in the inactive state of the KRAS G12C mutant protein, coupled with the reactive cysteine residue, paved the way for the development of a new class of targeted therapies: covalent KRAS G12C inhibitors.[2][6] This guide provides a comparative analysis of the first two FDA-approved agents in this class, sotorasib and adagrasib, and introduces the next-generation inhibitor, divarasib, highlighting key structural differences and their impact on preclinical and clinical performance.
Mechanism of Action: Covalent Targeting of the Switch-II Pocket
Sotorasib, adagrasib, and divarasib share a common mechanism of action. They are all highly selective, irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[3][6][7] By forming a covalent bond with this cysteine, these inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state.[3][6] This prevents the exchange to the active GTP-bound form, thereby inhibiting downstream oncogenic signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[4][8]
Figure 1: Simplified KRAS signaling pathway and the mechanism of covalent inhibition.
Comparative Analysis of Chemical Structures and Preclinical Performance
While sharing a common mechanism, the distinct chemical structures of sotorasib, adagrasib, and divarasib lead to differences in their pharmacokinetic and pharmacodynamic properties.
| Feature | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) |
| Developer | Amgen | Mirati Therapeutics (Bristol Myers Squibb) | Genentech (Roche) |
| Core Structure | Pyrido[2,3-d]pyrimidin-2(1H)-one[2] | Pyrido[3,4-d]pyrimidine | Information not as readily available |
| Reactive Group | Acrylamide[2] | Acrylamide | Acrylamide |
| Key Structural Features | Atropisomeric due to restricted biaryl C-N bond rotation.[2] | Optimized for favorable pharmacokinetic properties, including a long half-life and CNS penetration.[9][10] | Designed for high potency and selectivity.[11] |
| Preclinical Potency | Potent and selective inhibitor. | Potent and selective inhibitor. | 5 to 20 times more potent and up to 50 times more selective in vitro than sotorasib and adagrasib.[12][13] |
| CNS Penetration | Limited. | Demonstrated CNS penetration in preclinical models and clinical data.[9][14] | Data on CNS penetration is emerging. |
Sotorasib (AMG 510) , the first-in-class approved KRAS G12C inhibitor, features a pyrido[2,3-d]pyrimidin-2(1H)-one core.[2] Its structure exhibits atropisomerism, a feature arising from restricted rotation around a single bond, which contributes to its binding affinity.[2]
Adagrasib (MRTX849) was developed with a focus on optimizing pharmacokinetic properties.[9][10] This has resulted in a longer half-life (approximately 23 hours) and the ability to penetrate the central nervous system (CNS), a significant advantage given the incidence of brain metastases in NSCLC patients.[10][15] Preclinical models and preliminary clinical data have shown that adagrasib can achieve therapeutic concentrations in the cerebrospinal fluid and induce regression of brain metastases.[9][14]
Divarasib (GDC-6036) represents a next-generation KRAS G12C inhibitor. Preclinical studies have indicated that it is significantly more potent and selective than both sotorasib and adagrasib.[11][12][13] This enhanced potency may translate into improved clinical efficacy and a more favorable safety profile.
Clinical Performance in Non-Small Cell Lung Cancer (NSCLC)
The clinical development of sotorasib and adagrasib has primarily focused on patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC. Divarasib is also showing promising early-phase clinical data in this patient population.
| Clinical Trial | Drug | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Findings |
| CodeBreaK 100 | Sotorasib | II | 37.1%[16][17] | 6.8 months[16][17] | 12.5 months[18] | First KRAS G12C inhibitor to show a PFS benefit in a Phase 2 study.[17] |
| KRYSTAL-1 | Adagrasib | II | 43%[19] | 6.5 months[19] | 12.6 months[19] | Demonstrated promising clinical activity and intracranial response in patients with CNS metastases.[15][19] |
| Phase I Study | Divarasib | I | 53.4%[11][20] | 13.1 months[11][20] | Not yet mature | Showed impressive response rates and PFS in early-phase trials.[20][21] |
A matching-adjusted indirect comparison of sotorasib and adagrasib suggested comparable efficacy in terms of PFS and ORR in the overall population of previously treated advanced KRAS G12C-mutated NSCLC.[22] However, in patients with baseline brain metastases, PFS point estimates favored sotorasib.[22] The same analysis indicated that sotorasib had a more favorable overall safety profile.[22]
Experimental Protocol: Cellular Potency Assessment
A crucial step in the preclinical characterization of KRAS G12C inhibitors is the determination of their cellular potency. This is typically achieved through a cell viability assay using a cancer cell line harboring the KRAS G12C mutation.
Figure 2: Workflow for determining the cellular potency of a KRAS G12C inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Culture a KRAS G12C mutant human cancer cell line (e.g., NCI-H358) and a KRAS wild-type cell line in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of the KRAS G12C inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the serial dilutions of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50).
Causality Behind Experimental Choices: The use of both mutant and wild-type cell lines is crucial for assessing the selectivity of the inhibitor. A 72-hour incubation period is a standard duration to observe the effects of an anti-proliferative agent. The choice of a luminescence-based ATP assay provides a sensitive and high-throughput method for quantifying cell viability.
Future Directions and Emerging Landscape
The successful development of sotorasib and adagrasib has validated KRAS G12C as a druggable target and has spurred the development of a pipeline of next-generation inhibitors.[23][24] These newer agents, such as divarasib and olomorasib, aim to improve upon the efficacy and safety profiles of the first-generation drugs.[23] Furthermore, extensive research is underway to explore combination strategies, pairing KRAS G12C inhibitors with other targeted therapies (e.g., SHP2 inhibitors, EGFR inhibitors) and immunotherapies to overcome resistance and enhance anti-tumor activity.[23][25] The field is rapidly evolving, with the ultimate goal of providing more durable and effective treatment options for patients with KRAS G12C-mutated cancers.
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Determining the Biological Activity of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyrazole scaffold is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities.[1][2][3][4] Its inherent structural versatility allows for extensive chemical modifications, making it a privileged structure in the design of novel therapeutic agents.[4] This guide provides a comprehensive framework for determining the biological activity of a specific subclass: 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole derivatives. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the potential activities of these derivatives with existing alternatives, supported by experimental data from related compounds.
The core structure, this compound, combines several key pharmacophoric features. The pyrazole ring itself is a known pharmacophore present in various FDA-approved drugs.[1][3] The bromination at the 4-position of the pyrazole ring can influence the compound's electronic properties and metabolic stability, potentially enhancing its biological activity. The sulfonylphenyl moiety, a common feature in many biologically active molecules, can participate in crucial hydrogen bonding interactions with biological targets. Finally, the pyrrolidine ring can modulate the compound's solubility and cell permeability.
Comparative Landscape of Pyrazole Derivatives' Biological Activities
Pyrazole derivatives have been extensively investigated for a range of therapeutic applications, with a significant focus on their potential as anticancer agents.[1][2][3][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins implicated in disease progression.
Anticancer Activity: A Primary Focus
A substantial body of research highlights the cytotoxic effects of various pyrazole derivatives against a panel of human cancer cell lines.[5][6][7] The anticancer activity is often attributed to the inhibition of critical cellular processes such as cell cycle progression and proliferation.
Key Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, enzymes that regulate the cell cycle.[8][9] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Tubulin Polymerization: Some pyrazole-containing hybrids have been shown to inhibit tubulin polymerization, a crucial process for microtubule formation and cell division.[9][10] This mechanism is shared by established anticancer drugs like paclitaxel.
-
Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have been developed as inhibitors of RTKs such as EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are often overexpressed in various cancers and play a key role in tumor growth and angiogenesis.[5][9][11]
The following table summarizes the cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines, providing a comparative perspective.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | - | - |
| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | - | Doxorubicin | 9.00 ± 0.721 |
| Pyrano[2,3-c]pyrazoles | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | Doxorubicin | - |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | Cisplatin | - |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 ± 0.89 | Cisplatin | - |
| Indolo–pyrazole conjugates | SK-MEL-28 (Melanoma) | 3.46 | - | - |
| Pyrazoline-linked 4-methylsulfonylphenyl | HL60 (Leukemia) | 8.99 | - | - |
| Pyrazoline-linked 4-methylsulfonylphenyl | MDA-MB-231 (Breast) | 4.07 | - | - |
Table 1: Comparative cytotoxic activity of various pyrazole derivatives.
Experimental Workflow for Biological Activity Determination
A systematic approach is crucial for elucidating the biological activity of novel compounds. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more in-depth mechanistic studies.
Experimental workflow for determining biological activity.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][7][8]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6][7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software (e.g., GraphPad Prism).[6]
Enzyme Inhibition Assays
To investigate the mechanism of action, it is essential to assess the inhibitory effect of the compounds on specific enzymes.
Example: Kinase Inhibition Assay (e.g., VEGFR2)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR2), the substrate (a peptide that can be phosphorylated by the kinase), and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value.[11]
Structure-Activity Relationship (SAR) Insights
While specific data for this compound is limited in the public domain, we can infer potential structure-activity relationships from related pyrazole derivatives.
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly influence activity. For instance, studies on cannabinoid receptor antagonists showed that a para-substituted phenyl ring at the 5-position of the pyrazole was crucial for potent activity.[12][13][14]
-
The Sulfonyl Group: The sulfonamide group is a key feature in many inhibitors of enzymes like carbonic anhydrases and kinases. The pyrrolidine ring attached to the sulfonyl group can influence the compound's interaction with the target protein and its pharmacokinetic properties.
-
The Bromo Substituent: The presence of a bromine atom can enhance binding affinity through halogen bonding and can also improve the metabolic stability of the compound.
Key pharmacophoric features of the target scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The systematic evaluation of its biological activity, as outlined in this guide, is a critical step in realizing its therapeutic potential. Future research should focus on synthesizing a library of derivatives with modifications at the pyrrolidine ring and the phenyl group to establish a clear structure-activity relationship. Furthermore, target identification and validation studies will be crucial to elucidate the precise molecular mechanisms underlying the biological effects of these compounds.
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The Sulfonylphenyl Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The sulfonylphenyl pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its inherent structural features and synthetic accessibility have made it a focal point for the development of a diverse range of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonylphenyl pyrazoles, offering a comparative overview of their performance as inhibitors of key biological targets, supported by experimental data and detailed protocols.
The Architectural Significance of the Sulfonylphenyl Pyrazole Moiety
The archetypal sulfonylphenyl pyrazole structure, famously embodied by the selective COX-2 inhibitor Celecoxib, consists of a central pyrazole ring flanked by two aryl rings. One of these is a p-sulfonylphenyl group, crucial for its characteristic biological activity. The substituents on both the pyrazole and the phenyl rings can be systematically modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This modularity is a key reason for its prevalence in drug discovery programs targeting a variety of enzymes and receptors.
Core Structure-Activity Relationship Principles: A Tale of Two Rings
The biological activity of sulfonylphenyl pyrazoles is intricately linked to the nature and position of substituents on both the pyrazole and the pendant aryl rings. Understanding these relationships is paramount for the rational design of new and improved therapeutic agents.
The Sulfonamide Moiety: The Key to COX-2 Selectivity
For the well-studied class of cyclooxygenase-2 (COX-2) inhibitors, the sulfonamide (-SO2NH2) or a similar sulfonyl group on the N-phenyl ring is a critical determinant of selectivity.[1] This group can insert into a hydrophilic side pocket present in the active site of COX-2, but not in the closely related COX-1 isoenzyme. This specific interaction is a cornerstone of the reduced gastrointestinal side effects observed with selective COX-2 inhibitors compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Substitutions on the Pyrazole Ring: Modulating Potency and Targeting Different Enzymes
The substituents on the pyrazole ring itself play a pivotal role in defining the compound's potency and can even direct its activity towards entirely different biological targets.
-
C3-Position: In COX-2 inhibitors like Celecoxib, a trifluoromethyl (-CF3) group at the C3-position of the pyrazole ring is known to enhance potency.[2] Modifications at this position can significantly impact activity. For instance, replacing it with other electron-withdrawing groups can be explored to modulate inhibitory potential.
-
C4-Position: The C4-position offers another avenue for structural modification. For example, the introduction of a cyano (-CN) group has been shown to be beneficial for the anti-inflammatory and analgesic activity of some pyrazole derivatives.[3]
-
C5-Position: The nature of the aryl group at the C5-position is also crucial. In the context of COX-2 inhibition, a p-tolyl group, as seen in Celecoxib, is a common feature. However, variations in the substitution pattern of this aryl ring can influence both potency and selectivity.
Beyond COX-2, strategic modifications of the pyrazole core have led to the discovery of potent inhibitors of other enzymes:
-
Carbonic Anhydrase (CA) Inhibitors: The sulfonylphenyl pyrazole scaffold has been successfully adapted to target carbonic anhydrases, enzymes implicated in various pathological conditions, including cancer.[4] In this context, the sulfonamide group acts as a zinc-binding group within the enzyme's active site.[4] SAR studies have shown that substitutions on both the pyrazole and the phenyl rings can modulate the inhibitory activity and isoform selectivity against different CAs (e.g., hCA II, IX, and XII).[4][5] For instance, some derivatives have shown potent inhibitory activity against the tumor-associated hCA IX and XII isoforms.[4]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The versatility of the pyrazole scaffold is further highlighted by its use in the development of ALK inhibitors for the treatment of non-small cell lung cancer.[6] In these compounds, the pyrazole core often acts as a hinge-binder, forming key hydrogen bonds with the kinase domain of the ALK protein.[7] SAR exploration in this area focuses on optimizing interactions with the ATP-binding pocket to achieve high potency and selectivity.[6]
Comparative Analysis of Sulfonylphenyl Pyrazole Derivatives
To illustrate the practical implications of the SAR principles discussed, the following table summarizes the biological activities of representative sulfonylphenyl pyrazole derivatives against different targets.
| Compound | Target | R1 (Pyrazole C3) | R2 (Pyrazole C5-Aryl) | Activity (IC50/Ki) | Reference |
| Celecoxib | COX-2 | -CF3 | 4-Methylphenyl | 0.04 µM (IC50) | [8] |
| Compound 4a | hCA IX | Varies | Varies | 0.062 µM (Ki) | [4] |
| Compound 5e | hCA IX | Varies | Varies | 0.04 µM (Ki) | [4] |
| Compound 5b | hCA XII | Varies | Varies | 0.106 µM (Ki) | [4] |
| Compound B | ALK | Morpholinylamide | Varies | 2.5 nM (IC50) | [6] |
Experimental Protocols: Synthesis and Biological Evaluation
To provide a practical context for the SAR discussion, this section outlines a representative synthesis of a Celecoxib analog and a standard protocol for assessing COX-2 inhibitory activity.
Synthesis of a 1,5-Diarylpyrazole Analog
A common and effective method for the synthesis of 1,5-diarylpyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[8][9]
Step 1: Claisen Condensation to form the 1,3-Diketone Intermediate
-
To a solution of sodium methoxide in methanol at 0°C, add diethyl oxalate.[8]
-
Slowly add a solution of a substituted acetophenone (e.g., 4'-chloroacetophenone) in methanol to the stirred solution over one hour while maintaining the temperature at 0°C.[8]
-
Allow the reaction to proceed to completion.
-
Acidify the reaction mixture to precipitate the 1,3-diketone intermediate.
-
Filter, wash, and dry the solid product.
Step 2: Cyclocondensation to form the Pyrazole Ring
-
Reflux a mixture of the 1,3-diketone intermediate and 4-hydrazinylbenzenesulfonamide hydrochloride in methanol for 6-7 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the pyrazole product to precipitate.[8]
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain the purified 1,5-diarylpyrazole.[8]
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for sulfonylphenyl pyrazoles.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available COX-2 inhibitor screening kit.[10][11]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of arachidonic acid (the substrate).
-
-
Assay Procedure (96-well plate format):
-
Enzyme Control (EC): Add assay buffer to designated wells.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) to designated wells.
-
Sample Screen (S): Add serial dilutions of the test inhibitor to the sample wells.
-
Add the reconstituted COX-2 enzyme to all wells except the blank.
-
Prepare a reaction mix containing the COX probe and cofactor. Add this mix to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the enzyme control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Diagram of the Experimental Workflow
Caption: Workflow for COX-2 inhibition assay.
Conclusion and Future Perspectives
The sulfonylphenyl pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The deep understanding of its structure-activity relationships has enabled the development of highly selective and potent inhibitors for a range of therapeutic targets. Future research will likely focus on further refining the selectivity profiles of these compounds, exploring novel substitution patterns to uncover new biological activities, and optimizing their pharmacokinetic properties to enhance their clinical utility. The combination of rational design, combinatorial synthesis, and high-throughput screening will undoubtedly lead to the discovery of the next generation of sulfonylphenyl pyrazole-based therapeutics.
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Shaik, F., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1649. [Link]
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Yıldırım, S., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(7), 1076. [Link]
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A Senior Scientist's Guide to the In Vitro Validation of PROTACs Derived from a Pyrazole-Sulfonamide Scaffold
Introduction: Beyond Inhibition to Catalytic Elimination
For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology: designing small molecules to fit into a protein's active site and block its function. Proteolysis-Targeting Chimeras (PROTACs) represent a fundamental shift to an event-driven modality that moves beyond simple inhibition.[1] These heterobifunctional molecules don't just block a protein of interest (POI); they catalytically eliminate it by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2]
A PROTAC consists of a "warhead" ligand that binds the POI, an E3 ligase-recruiting ligand, and a linker to connect them. By forming a ternary complex between the POI and an E3 ligase, the PROTAC induces the ubiquitination of the target, marking it for destruction by the 26S proteasome.[1][3] This mechanism offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with traditional inhibitors.[1]
The specific chemical scaffold, 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole , represents a versatile warhead building block.[4] Its pyrazole-sulfonamide core is structurally reminiscent of celecoxib, a COX-2 inhibitor known to have off-target effects on key signaling proteins like cyclin-dependent kinases (CDKs), making this scaffold a promising starting point for developing novel degraders against oncology and cell cycle targets.[5][6]
This guide provides a comprehensive framework for the in vitro validation of a hypothetical PROTAC, CDK2-PROTAC-B , derived from this pyrazole-sulfonamide scaffold. We will objectively compare its performance against a well-characterized, structurally distinct CDK2 degrader, CDK2-PROTAC-A , and the parent small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental step.
Section 1: The Molecules Under Comparison
To effectively validate our novel PROTAC, we must compare it against relevant benchmarks. Our comparison will focus on three molecules:
-
Parent Inhibitor (Celecoxib Analog): The warhead of our PROTAC, based on the this compound scaffold. It is expected to inhibit CDK2 activity but not cause its degradation.
-
CDK2-PROTAC-A (Reference Degrader): A published CDK2 degrader with a distinct chemical scaffold and a known performance profile. This serves as our positive control and benchmark for efficacy.[7][8]
-
CDK2-PROTAC-B (Test Degrader): Our novel PROTAC, synthesized by attaching a linker and an E3 ligase ligand (e.g., pomalidomide for Cereblon recruitment) to the pyrazole-sulfonamide warhead.
This three-way comparison allows us to dissect the effects of target inhibition from target degradation and to benchmark the potency and efficacy of our novel degrader against an established standard.
Section 2: Primary Validation: Confirming Target Degradation
The first and most crucial question is simple: Does our PROTAC actually degrade the target protein? Western blotting is the gold-standard, semi-quantitative technique to visualize and measure this effect.[1][][10]
The Causality: We are looking for a concentration- and time-dependent decrease in the CDK2 protein band in cells treated with CDK2-PROTAC-B. This effect should be absent in cells treated with the parent inhibitor. Furthermore, pre-treating cells with a proteasome inhibitor (like MG132) should "rescue" the protein from degradation, confirming that the loss of protein is due to the ubiquitin-proteasome pathway.
Experimental Protocol: Western Blot for CDK2 Degradation
-
Cell Culture & Treatment: Plate a relevant human cancer cell line (e.g., OVCAR8, which is sensitive to CDK2 modulation) at a density of ~20,000 cells/well in a 24-well plate and incubate for 24 hours.[10][11]
-
Dose-Response: Treat cells with a serial dilution of CDK2-PROTAC-A, CDK2-PROTAC-B, and the parent inhibitor (e.g., 1 nM to 10 µM) for a fixed time, typically 18-24 hours. Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of each PROTAC (e.g., 100 nM) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Proteasome Inhibition Control: Pre-treat a set of cells with 10 µM MG132 for 1-2 hours before adding the highest concentration of the PROTACs.
-
Lysis & Quantification: Wash cells with ice-cold PBS, lyse with RIPA buffer containing protease and phosphatase inhibitors, and determine total protein concentration using a BCA assay.[12]
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel for electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against CDK2 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection & Analysis: Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate. Quantify band intensities using densitometry software. Normalize CDK2 band intensity to the loading control.
Data Presentation & Interpretation
Summarize the quantitative data to determine key degradation parameters.
| Compound | DC50 (nM) | Dmax (%) | Time to Dmax (hours) | Degradation Rescue (with MG132) |
| Parent Inhibitor | N/A | ~0% | N/A | N/A |
| CDK2-PROTAC-A | 25 | 95% | 16 | Yes |
| CDK2-PROTAC-B | Experimental Result | Experimental Result | Experimental Result | Experimental Result |
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
A "hook effect" (loss of degradation at very high concentrations) may be observed, which is a classic characteristic of PROTACs due to the formation of unproductive binary complexes.
Workflow Visualization: Western Blot for PROTAC Validation
Caption: Workflow for assessing PROTAC-mediated protein degradation.
Section 3: Mechanistic Validation: Probing the Ternary Complex
Effective degradation is contingent on the formation of a stable POI-PROTAC-E3 ligase ternary complex.[13][14][15] The stability and cooperativity of this complex are often better predictors of degradation efficacy than the binary binding affinities alone.[16] We must therefore validate that CDK2-PROTAC-B successfully bridges CDK2 and the recruited E3 ligase (e.g., Cereblon).
The Causality: Proximity-based assays like TR-FRET or NanoBRET are ideal for measuring ternary complex formation in vitro or in living cells.[14][15][17] These assays measure the energy transfer between a donor fluorophore on one protein (e.g., CDK2) and an acceptor fluorophore on the other (e.g., E3 ligase), which only occurs when they are brought into close proximity by the PROTAC.
Experimental Protocol: In-Cell NanoBRET Ternary Complex Assay
-
Cell Line Preparation: Use HEK293 cells co-transfected with plasmids expressing NanoLuc®-CDK2 (bioluminescent donor) and HaloTag®-Cereblon (acceptor).[17] Alternatively, use CRISPR-edited cells with endogenously tagged proteins for more physiologically relevant data.[18]
-
Assay Setup: Plate the engineered cells in a 384-well white plate. Add the HaloTag® NanoBRET® 618 Ligand, which will fluorescently label the Cereblon protein.
-
PROTAC Treatment: Add serial dilutions of CDK2-PROTAC-A and CDK2-PROTAC-B to the wells.
-
Signal Measurement: Add the Nano-Glo® Substrate to generate the bioluminescent signal from NanoLuc®-CDK2.
-
Data Acquisition: Simultaneously measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of ternary complex formation.[16][19]
Data Presentation & Interpretation
| Compound | Ternary Complex EC50 (nM) | Max BRET Signal (mBRET) |
| CDK2-PROTAC-A | 50 | 450 |
| CDK2-PROTAC-B | Experimental Result | Experimental Result |
-
A more potent and stable ternary complex (lower EC50, higher max signal) is generally correlated with more efficient degradation.
Diagram: The Ternary Complex Principle
Caption: PROTACs mediate the formation of a ternary complex.
Section 4: Functional Validation: Assessing Cellular Outcomes
Ultimately, the goal of degrading a target protein is to achieve a desired biological effect. For a CDK2 degrader, this typically involves inducing cell cycle arrest and reducing cancer cell viability.[8][11]
The Causality: By degrading CDK2, a key regulator of the G1/S cell cycle transition, we expect to see a potent anti-proliferative effect. This can be measured using cell viability assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[18][20] The potency of the PROTAC (viability IC50) should be significantly greater than that of the parent inhibitor, demonstrating the functional benefit of degradation over simple inhibition.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., OVCAR8) in a 96-well white, clear-bottom plate at a low density (e.g., 1,000-3,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of the parent inhibitor, CDK2-PROTAC-A, and CDK2-PROTAC-B for 72 hours. This longer time point allows the effects of cell cycle arrest to manifest as reduced proliferation.
-
Assay Execution: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the log of the compound concentration. Fit a dose-response curve to calculate the IC50 value for each compound.
Data Presentation & Interpretation
| Compound | Target | Mechanism | Viability IC50 (nM) |
| Parent Inhibitor | CDK2 | Inhibition | 250 |
| CDK2-PROTAC-A | CDK2 | Degradation | 15 |
| CDK2-PROTAC-B | CDK2 | Degradation | Experimental Result |
-
A significantly lower IC50 for the PROTACs compared to the parent inhibitor would be a key success metric, demonstrating that removing the protein scaffold is more effective than just blocking its active site.
Signaling Pathway Visualization: CDK2 in Cell Cycle Progression
Caption: CDK2 PROTACs block G1/S transition by degrading CDK2.
Conclusion and Forward Look
This guide outlines the foundational in vitro experiments required to validate a novel PROTAC derived from the this compound scaffold. By systematically confirming target degradation, probing the underlying mechanism of ternary complex formation, and assessing the functional cellular consequences, researchers can build a comprehensive data package.
A successful outcome for CDK2-PROTAC-B would be potent, deep, and sustained degradation of CDK2 that is dependent on the proteasome. This degradation should be driven by efficient ternary complex formation and translate into superior anti-proliferative activity compared to its parent inhibitor. Objective comparison against a reference degrader like CDK2-PROTAC-A provides crucial context for its relative performance.
Positive results from this validation cascade would provide strong rationale for advancing the molecule into more complex studies, including selectivity profiling via proteomics, off-target analysis, and ultimately, in vivo pharmacokinetic and pharmacodynamic evaluation.
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A Comparative Guide to Pyrazole and Other Heterocycles in Modern Drug Design
This guide provides an in-depth technical comparison of pyrazole and other key nitrogen-containing heterocycles in the context of contemporary drug discovery and design. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced advantages and specific applications of these critical pharmacophores.
Introduction: The Central Role of Heterocycles in Pharmacology
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Their unique stereoelectronic properties, ability to engage in various non-covalent interactions such as hydrogen bonding, and their capacity to serve as bioisosteric replacements for other functional groups make them indispensable scaffolds in medicinal chemistry.[1][2] This guide will focus on a comparative analysis of pyrazole against other commonly employed five-membered heterocycles—imidazole, triazole, oxazole, and thiazole—to elucidate their respective efficacies and strategic applications in drug design.
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[3] This status is underscored by its presence in a multitude of FDA-approved drugs targeting a wide array of diseases.[3][4]
Key Attributes of Pyrazole:
-
Metabolic Stability: The pyrazole ring is generally robust and resistant to metabolic degradation, a crucial attribute for maintaining pharmacokinetic profiles.
-
Synthetic Versatility: The synthesis of substituted pyrazoles is well-established, allowing for facile structural modifications to optimize potency and selectivity.
-
Diverse Binding Modes: With both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), the pyrazole core can engage in multiple types of interactions with biological targets.[5]
-
Bioisosterism: Pyrazole can serve as a bioisostere for amides and phenols, offering improved physicochemical properties like reduced lipophilicity and enhanced metabolic stability.[5][6][7]
Prominent Pyrazole-Containing Drugs:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor used to treat pain and inflammation.[8][9][10] The diaryl-substituted pyrazole core is crucial for its selectivity.[8][10]
-
Sildenafil (Viagra): A potent and selective inhibitor of phosphodiesterase type 5 (PDE5) for the treatment of erectile dysfunction.[11][12][13][14][15]
-
Ruxolitinib and Ibrutinib: Kinase inhibitors used in cancer therapy, highlighting pyrazole's role in oncology drug design.[4]
Key Heterocyclic Comparators
While pyrazole offers significant advantages, other heterocycles present unique properties that may be more suitable for specific therapeutic applications.
Imidazole
Imidazole, an isomer of pyrazole with nitrogen atoms at the 1 and 3 positions, is another cornerstone of medicinal chemistry.[16][17] It is a component of the essential amino acid histidine and is found in numerous FDA-approved drugs.[16][18][19]
-
Physicochemical Properties: Imidazole is more basic (pKa ≈ 7.1) than pyrazole (pKa ≈ 2.5), making it more likely to be protonated at physiological pH.[5] This can influence solubility and interactions with targets like metalloenzymes.
-
Applications: Imidazole derivatives are prevalent as antifungal agents (e.g., Clotrimazole), anti-cancer drugs, and anti-inflammatory agents.[18][20][21] Its ability to coordinate with metal ions is leveraged in many enzyme inhibitors.
Triazole
Triazoles contain three nitrogen atoms in the five-membered ring and exist as two isomers: 1,2,3-triazole and 1,2,4-triazole. They are recognized for their stability and are often used as bioisosteres.[22][23]
-
Key Features: Triazoles are metabolically stable and can engage in hydrogen bonding and dipole-dipole interactions.[22] The 1,2,3-triazole isomer, often synthesized via "click chemistry," has become particularly popular for its reliability in linking molecular fragments.
-
Applications: Triazoles are a hallmark of many antifungal drugs (e.g., Fluconazole, Posaconazole).[24][25] They are also found in antiviral (e.g., Ribavirin), anticancer, and anti-inflammatory agents.[22][26][27][28][29]
Oxazole and Thiazole
Oxazole (containing oxygen and nitrogen) and thiazole (containing sulfur and nitrogen) are also significant scaffolds in drug development.[30][31][32][33]
-
Oxazole: This heterocycle is a key component in a variety of natural products and synthetic drugs.[33][34] It can act as a peptide mimetic and is found in anticancer and anti-inflammatory agents.[33][35]
-
Thiazole: The thiazole ring is a core component of vitamin B1 (thiamine) and penicillins.[30] It is present in numerous drugs, including anticancer agents (e.g., Dasatinib), antivirals (e.g., Ritonavir), and anti-inflammatory drugs.[30][32][36]
Head-to-Head Comparison: A Data-Driven Analysis
The choice of a specific heterocycle in drug design is a strategic decision based on the desired physicochemical properties and the nature of the biological target.
Table 1: Comparative Physicochemical Properties of Key Heterocycles
| Heterocycle | pKa (of conjugate acid) | LogP | Hydrogen Bond Donor/Acceptor | Key Features |
| Pyrazole | ~2.5[5] | ~0.24[7] | Donor & Acceptor | Metabolically stable, versatile bioisostere.[5] |
| Imidazole | ~7.1[5] | ~ -0.08 | Donor & Acceptor | More basic, coordinates with metals.[17][18] |
| 1,2,4-Triazole | ~2.2 | ~ -0.49 | Donor & Acceptor | Highly stable, common in antifungals.[27] |
| Oxazole | ~0.8 | ~0.87 | Acceptor only | Less basic, peptide mimetic.[31] |
| Thiazole | ~2.5 | ~0.93 | Acceptor only | Aromatic, found in natural products.[30][37] |
Table 2: Efficacy Comparison in Different Therapeutic Areas
| Therapeutic Area | Pyrazole | Imidazole | Triazole | Oxazole/Thiazole |
| Anti-inflammatory | Excellent (e.g., Celecoxib)[38] | Good | Moderate | Good |
| Anticancer | Excellent (Kinase Inhibitors)[4][38] | Excellent[18][20] | Excellent[26] | Excellent[30][35][39] |
| Antifungal | Moderate | Excellent (Azoles) | Excellent (Azoles)[24] | Moderate |
| Antiviral | Good (e.g., Lenacapavir)[4] | Moderate | Excellent (e.g., Ribavirin)[22] | Good (e.g., Ritonavir) |
| CNS Disorders | Good (e.g., Rimonabant) | Good | Good (e.g., Rufinamide)[23] | Moderate |
Experimental Protocols for Efficacy Evaluation
To empirically compare the efficacy of drug candidates containing these different heterocycles, a battery of standardized in vitro assays is essential.
Protocol 1: Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to phase I metabolic enzymes, providing an early indication of its in vivo half-life.
Methodology:
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4).
-
Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture and incubate at 37°C.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its intrinsic clearance and in vitro half-life.
Causality: A slower rate of disappearance suggests higher metabolic stability. Pyrazole and triazole cores often exhibit greater stability in this assay compared to more labile structures.
Protocol 2: Target Binding Affinity using Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (k_on, k_off) and affinity (K_D).
Methodology:
-
Immobilization: The purified target protein (e.g., a kinase, receptor) is immobilized onto a sensor chip surface.
-
Binding: A series of concentrations of the test compound (analyte) are flowed over the sensor surface.
-
Detection: Binding is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Dissociation: After the association phase, a buffer is flowed over the surface to monitor the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
Causality: A lower K_D value indicates higher binding affinity. This assay can directly compare how substituting a pyrazole for an imidazole, for instance, affects the compound's affinity for its intended target.
Visualizing Key Concepts
Diagrams are essential for clarifying complex biological and experimental processes.
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: Selective inhibition of the COX-2 pathway by Celecoxib.[8][40][41]
Conclusion and Future Perspectives
The choice between pyrazole and other heterocycles is not a matter of inherent superiority but of strategic selection based on the therapeutic target and desired drug properties. Pyrazole's balanced physicochemical profile, metabolic stability, and synthetic tractability have solidified its status as a privileged scaffold, particularly in the development of kinase inhibitors and anti-inflammatory agents.
However, imidazole remains unparalleled in applications requiring metal coordination or a more basic character. Triazoles offer exceptional stability and are the go-to scaffold for many antifungal agents. Thiazoles and oxazoles, often found in complex natural products, continue to inspire the development of novel therapeutic agents across various disease areas.
Future drug design will likely involve the creation of novel hybrid scaffolds that combine the most advantageous features of these different heterocyclic rings. As our understanding of target biology deepens, the rational design and selection of the optimal heterocyclic core will remain a critical factor in the successful development of next-generation therapeutics.
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A Comparative Guide to the Off-Target Effects of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole scaffold is a key component in a variety of pharmacologically active compounds. While often designed for high selectivity towards a primary therapeutic target, the potential for off-target interactions remains a critical consideration in drug development.[1][2][3] Understanding and mitigating these off-target effects is paramount for improving drug safety and efficacy. This guide provides a comprehensive comparison of the off-target profiles of compounds containing this scaffold, supported by experimental data and methodologies for their assessment.
The pyrazole ring is a versatile scaffold in medicinal chemistry, featured in numerous approved drugs targeting a wide range of diseases.[4][5][6] Its unique properties can enhance biological activity and improve physicochemical characteristics.[5] However, like any chemical entity, it can contribute to unintended interactions with biomolecules, leading to off-target effects.[2][3]
One of the most well-known drugs containing a related diaryl-substituted pyrazole structure is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[7] While effective for its anti-inflammatory and analgesic properties, Celecoxib's clinical use has been associated with cardiovascular risks, highlighting the importance of understanding the full spectrum of a drug's interactions.[7][8][9][10][11][12] Research has also revealed off-target antibacterial activity for Celecoxib, independent of its COX-2 inhibition, demonstrating that a compound's therapeutic potential may extend beyond its primary mechanism of action.[13][14]
This guide will delve into the methodologies used to identify and characterize off-target effects, compare the selectivity profiles of different compounds containing the this compound scaffold, and provide insights into designing safer and more effective therapeutics.
Assessing Off-Target Liabilities: A Multi-faceted Approach
A robust assessment of off-target effects requires a combination of computational and experimental strategies.[1][3] This integrated approach allows for the early identification of potential liabilities, guiding lead optimization and reducing late-stage attrition in drug development.[2]
Experimental Profiling: The Gold Standard
Directly measuring the interaction of a compound with a broad range of biological targets provides the most definitive evidence of off-target effects.[3] Several key experimental techniques are employed for this purpose:
-
Kinome Profiling: Since protein kinases are a major class of drug targets and their dysregulation is implicated in numerous diseases, kinome profiling is a crucial tool for assessing the selectivity of kinase inhibitors.[15][16][17] This technique evaluates the activity of a compound against a large panel of kinases, providing a comprehensive overview of its selectivity.[15][17][18] Both biochemical and cell-based assays are available to measure kinase inhibition.[17][19]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement within a cellular context.[20][21][22][23][24] It measures the change in the thermal stability of a protein upon ligand binding.[20][22][23][24] This technique can be used to confirm on-target activity and identify unexpected off-target interactions directly in cells or even tissues.[20][24]
-
Phenotypic Screening: This approach identifies compounds that produce a desired change in a cell or organism's phenotype without a preconceived notion of the molecular target.[1][25][26][27] It can uncover novel mechanisms of action and reveal unanticipated off-target effects that might not be identified through target-based screening alone.[25][27][28]
Computational Prediction: An Early Warning System
In silico methods leverage computational algorithms and extensive databases to predict potential off-target interactions based on the chemical structure of a compound.[1][2][3] These predictive models can screen vast chemical libraries against thousands of potential targets, providing an early assessment of potential off-target liabilities.[2]
Comparative Analysis of Selectivity Profiles
The this compound scaffold has been incorporated into various compounds, each with a distinct selectivity profile. The following table summarizes hypothetical data for three such compounds, illustrating how off-target effects can vary.
| Compound | Primary Target | IC50 (Primary Target) | Key Off-Targets (IC50) |
| Compound A | Kinase X | 10 nM | Kinase Y (50 nM), Kinase Z (200 nM) |
| Compound B | Kinase X | 15 nM | GPCR A (500 nM) |
| Compound C | Kinase X | 8 nM | None identified > 1 µM |
Compound A demonstrates significant off-target activity against other kinases, suggesting a need for further optimization to improve selectivity. Compound B shows weaker off-target interactions with a G-protein coupled receptor, which may or may not be clinically relevant depending on the therapeutic window. Compound C exhibits a highly selective profile, making it a more desirable lead candidate from a safety perspective.
Experimental Protocols
Kinome Profiling Workflow
A detailed workflow for assessing kinase inhibitor selectivity is crucial for obtaining reliable and reproducible data.
Caption: A generalized workflow for performing a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry. [20][23]6. Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. [20]
Conclusion
The this compound scaffold is a valuable starting point for the design of potent and selective therapeutic agents. However, a thorough understanding of potential off-target effects is essential to ensure the development of safe and effective drugs. By employing a combination of advanced experimental and computational techniques, researchers can proactively identify and mitigate off-target liabilities, ultimately leading to the discovery of superior drug candidates. Continuous evaluation of a compound's selectivity profile throughout the drug discovery process is a critical component of modern pharmaceutical research and development.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment for 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole-Based Molecules
Introduction: The Promise and Peril of a Privileged Scaffold
The 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole core represents a privileged scaffold in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural rigidity, synthetic tractability, and the specific orientation of hydrogen bond donors and acceptors make it an excellent starting point for developing potent and selective modulators of kinase activity.[3] However, the very features that make this scaffold effective also present a significant challenge: the potential for off-target binding and cross-reactivity.
Given that the human kinome comprises over 500 members, many with structurally conserved ATP-binding pockets, ensuring that a novel inhibitor interacts selectively with its intended target is paramount for both efficacy and safety.[4][5] Unforeseen off-target interactions can lead to cellular toxicity or unexpected pharmacological effects, which are major causes of clinical trial failures.[6]
This guide provides a comprehensive, multi-tiered strategy for the robust assessment of cross-reactivity for novel molecules based on the this compound scaffold. We will move beyond simple IC50 values to build a holistic understanding of a compound's selectivity, from initial biochemical screens to unbiased proteome-wide analysis in a cellular context. This approach is designed not just to identify liabilities, but to generate actionable data that informs structure-activity relationship (SAR) studies and guides the development of safer, more effective therapeutics.[7][8]
Part 1: Establishing the Foundational Selectivity Profile with In Vitro Kinome Screening
Expertise & Experience: The logical first step in any cross-reactivity assessment is to establish a broad, baseline understanding of a compound's behavior against purified enzymes. This in vitro approach removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation) and provides a direct measure of a molecule's intrinsic affinity for a large, diverse panel of kinases.[9][10] We utilize large-scale kinase panels because anecdotal testing against a few related kinases is insufficient and often misleading.[11] A wide screen provides a "fingerprint" of the inhibitor's activity across the kinome, which is invaluable for identifying potential liabilities early in the discovery process.[12]
For this guide, we will consider two hypothetical molecules built on our core scaffold:
-
Molecule A: The initial lead compound.
-
Molecule B: An analog of Molecule A with a modification intended to improve selectivity.
Data Presentation: Comparative Kinome Selectivity
The data below represents a typical output from a broad kinase panel screen, performed at a single high concentration (e.g., 1 µM) to identify initial hits, followed by IC50 determination for any kinase showing significant inhibition (>70%).[10] Selectivity is quantified using metrics like the S-score(10) , which indicates how many non-primary-target kinases are inhibited by more than 90% at a 1µM concentration. A lower S-score denotes higher selectivity.
| Target Kinase | Parameter | Molecule A | Molecule B | Rationale & Interpretation |
| Primary Target (e.g., CDK2) | IC50 (nM) | 15 | 25 | Both molecules are potent inhibitors of the intended target. Molecule A is slightly more potent. |
| Off-Target 1 (e.g., ROCK2) | IC50 (nM) | 85 | >10,000 | Molecule A shows significant off-target activity against ROCK2, a kinase involved in different signaling pathways.[13] Molecule B has eliminated this liability. |
| Off-Target 2 (e.g., JNK3) | IC50 (nM) | 250 | 1,500 | Molecule A has moderate off-target activity. The structural modification in Molecule B significantly reduced this, showcasing improved selectivity.[8] |
| Off-Target 3 (e.g., p38α) | IC50 (nM) | >10,000 | >10,000 | Both molecules are clean against this closely related MAPK family member. |
| Selectivity Score | S-score(10) @ 1µM | 4 | 1 | The S-score confirms the superior selectivity of Molecule B. It only potently inhibits one kinase in the panel at this concentration, compared to four for Molecule A. |
Experimental Workflow: In Vitro Kinase Profiling
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Western Blot-Based CETSA
This protocol describes a standard workflow for assessing target engagement using CETSA with Western blot detection. [14]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MCF-7 for CDK2) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Molecule A or B) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to a new tube. Quantify the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein (e.g., anti-CDK2 and anti-ROCK2).
-
Data Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensity for each temperature point. Plot the relative amount of soluble protein versus temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
Part 3: Unbiased Off-Target Discovery via Chemical Proteomics
Expertise & Experience: Kinase panels and CETSA are hypothesis-driven; they only measure interactions with proteins we already suspect. However, a compound can have unanticipated off-targets, including non-kinase proteins, which can cause toxicity. [10]Chemical proteomics is a powerful, unbiased, discovery-based approach to identify the full spectrum of protein interactions in a complex biological sample. [15][16]By immobilizing a derivative of our lead compound on a resin, we can perform an "affinity pulldown" from a cell lysate, identifying proteins that bind directly to the molecule. [17]These interacting proteins are then identified by mass spectrometry. [6][18]This provides a global, unbiased view of the compound's interactome.
Data Presentation: Hypothetical Off-Targets Identified for Molecule A
This table summarizes potential off-targets for Molecule A identified through an affinity chromatography-mass spectrometry experiment.
| Identified Protein | Protein Class | Subcellular Location | Potential Implication of Off-Target Binding |
| ROCK2 | Ser/Thr Kinase | Cytoplasm, Membrane | Confirms in vitro data. Inhibition could lead to effects on cell contractility and motility. |
| NQO2 | Oxidoreductase | Cytoplasm | An unexpected off-target frequently identified for kinase inhibitors. [18]May contribute to redox-related toxicities. |
| HSP90 | Chaperone Protein | Cytoplasm | Interaction could disrupt protein folding and stability pathways, a common off-target effect. |
| DDR1 | Receptor Tyrosine Kinase | Plasma Membrane | A known off-target for some clinical kinase inhibitors, potentially leading to unforeseen signaling consequences. [18] |
Experimental Workflow: Affinity-Based Chemical Proteomics
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
For researchers in the dynamic field of drug development, particularly those utilizing novel protein degrader building blocks like 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, rigorous adherence to safety protocols is paramount.[1] While this compound is instrumental in advancing research, its responsible management, especially at the end of its lifecycle, is a critical aspect of laboratory stewardship. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
The core principle of this guide is proactive risk mitigation. Due to the limited availability of comprehensive toxicological and environmental fate data for this specific compound, we must operate under the precautionary principle.[2] Its chemical structure—a halogenated, sulfonated heterocyclic compound—provides sufficient information to classify it as potentially hazardous and dictate a conservative disposal pathway.
Hazard Assessment: The Rationale for Cautious Disposal
Understanding the "why" behind a disposal protocol is fundamental to ensuring compliance and safety. The decision to treat this compound as regulated hazardous waste is based on the following factors:
-
Halogenated Organic Structure: As a brominated organic compound, it falls into the category of halogenated waste.[3][4][5] This classification is critical because the incineration of halogenated compounds can produce acidic gases (like hydrogen bromide) and other hazardous byproducts, necessitating specialized disposal facilities.[6][7]
-
Hazardous Decomposition Products: The recommended disposal method is controlled incineration with flue gas scrubbing.[2] This is because thermal decomposition is expected to produce hazardous substances, including toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and corrosive hydrogen halides.[6][7] Standard incineration is insufficient to neutralize these byproducts.
-
Incomplete Safety Profile: The Safety Data Sheet (SDS) for this compound indicates that extensive toxicological and ecotoxicological data are not available.[2] In laboratory practice, an absence of safety data requires that the substance be handled as if it were hazardous until proven otherwise.
-
Potential for Environmental Persistence: Structurally related phenylpyrazole compounds, such as the insecticide fipronil, are known to be persistent in the environment and can degrade into metabolites that are sometimes more toxic than the parent compound.[8][9] This potential for persistence and bioaccumulation underscores the importance of preventing any release into the environment.
Regulatory Compliance
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Adherence to the procedures in this guide will help ensure your laboratory remains compliant with federal and local regulations, which mandate the proper segregation, storage, labeling, and disposal of hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for the safe management and disposal of waste containing this compound.
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Definitive Guide to Personal Protective Equipment for Handling 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole
This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS No. 1187385-91-6). As a novel compound, primarily used as a protein degrader building block, comprehensive toxicological data is not yet widely available.[1][2] Therefore, this guide is built upon the precautionary principle, deriving its recommendations from a structural analysis of the molecule and established best practices for handling its constituent chemical motifs: a brominated pyrazole and a phenylsulfonyl group. Our primary objective is to ensure your safety by establishing a self-validating system of protocols that you can trust.
Hazard Assessment: A Structurally-Informed Approach
Due to the limited specific toxicity data for this compound, we must assess the potential risks by examining its key structural components.
-
Bromopyrazole Moiety : The 4-bromopyrazole core is a known irritant. Structurally related compounds are classified as causing skin and eye irritation (H315, H319) and potential respiratory irritation (H335).[3][4] This dictates the need for robust skin, eye, and respiratory protection.
-
Phenylsulfonyl Moiety : While data on this specific substituent is scarce, related aromatic sulfonyl and amino compounds can present more significant hazards. For instance, 4-bromoaniline is toxic upon skin contact or inhalation and may cause organ damage through repeated exposure.[5] This potential for higher toxicity warrants a conservative approach to PPE selection.
-
Halogenated Organic Compound : As a brominated organic solid, this compound must be treated as potentially harmful and environmentally persistent.[6] Disposal requires specific, regulated pathways for halogenated waste to prevent environmental contamination.[7]
Based on this analysis, we will operate under the assumption that the compound is, at a minimum, a skin, eye, and respiratory irritant, with the potential for more significant systemic toxicity.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound in solid or solution form. The goal is to create a complete barrier between you and the chemical, minimizing all routes of exposure.[8]
Standard Laboratory Operations (Weighing, Transfers, Solution Prep)
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The inner glove protects against contamination during outer glove removal. The outer glove is the primary barrier. Nitrile offers good resistance to a broad range of chemicals.[9] Change outer gloves every 30-60 minutes or immediately upon known contact.[9] |
| Body Protection | Polyethylene-coated polypropylene disposable gown with long cuffs. | A non-absorbent gown is critical to prevent skin contact from spills.[10] The long cuffs should be tucked under the outer glove to ensure a complete seal at the wrist. |
| Eye/Face Protection | Safety goggles meeting ANSI Z87.1 / EN166 standards. | Protects against splashes and airborne particles.[11] If there is a significant splash risk, supplement with a full-face shield over the goggles.[12] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | As the compound is a solid, weighing and transfer operations can generate dust. An N95 respirator provides sufficient protection against inhaling fine particles. This must be part of a formal respiratory protection program, including fit-testing.[11] |
Large-Scale Operations or Spill Response
For handling quantities greater than ~25g or in the event of a spill, enhanced respiratory protection is required.
-
Respiratory Protection : A half-mask or full-face elastomeric respirator with P100 (or equivalent) particulate filters is required. For large spills where vapor exposure is possible, combination cartridges (e.g., OV/AG/P100) should be used.[13]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.
Standard Handling Workflow Diagram
The following diagram outlines the critical steps from receiving the compound to its use in an experiment.
Caption: Standard workflow for handling this compound.
Protocol for Weighing Solid Compound
-
Preparation : Designate a specific chemical fume hood for the task. Clean the work surface and place a plastic-backed absorbent liner on the balance and surrounding area.
-
PPE : Don the full standard PPE as described in Table 2.1.
-
Tare : Place a clean weigh boat on the analytical balance and tare the balance.
-
Transfer : Using a dedicated, clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Seal : Immediately and securely close the primary stock container.
-
Clean-up : Use a damp wipe to clean the spatula and any surfaces that may have been contaminated with dust, including the exterior of the stock container. Dispose of the wipe in the designated halogenated solid waste container.
-
Proceed : The weighed compound is now ready for the next step (e.g., solubilization), which should also be performed within the fume hood.
Logistical Plan: Storage and Disposal
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it segregated from incompatible materials, particularly strong oxidizing agents.[4] The recommended storage condition is room temperature.[1]
Disposal
All waste contaminated with this compound, including empty containers, used PPE, and experimental residues, must be disposed of as hazardous chemical waste.
-
Waste Stream : Halogenated Organic Waste.[7]
-
Procedure :
-
Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a dedicated, clearly labeled "Halogenated Solid Waste" container.
-
Collect liquid waste in a compatible, labeled "Halogenated Liquid Waste" container. Do not pour this waste down the drain.[2][7]
-
Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste management provider.[2] This is crucial for environmental protection.
-
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14] |
References
-
PubChem. 4-Bromopyrazole C3H3BrN2. National Center for Biotechnology Information. [Link]
-
Capot Chemical. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID Material Safety Data Sheet. Capot Chemical Co., Ltd. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods? Ideal Response Ltd. [Link]
-
CP Lab Safety. this compound, min 97%, 100 grams. CP Lab Safety. [Link]
-
Fisher Scientific. 4-Bromopyrazole Safety Data Sheet (Alternate). Thermo Fisher Scientific. [Link]
-
Kansas State University. Bromine Safety & Standard Operating Procedures. Kansas State University Division of Chemical Safety. [Link]
-
U.S. Pharmacopeial Convention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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YouTube. Bromination safety. Chemical Engineering Academy. [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International Limited. [Link]
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. ACP. [Link]
-
Chemtalk. Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. hazmatschool.com [hazmatschool.com]
- 9. pppmag.com [pppmag.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. fishersci.com [fishersci.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. capotchem.com [capotchem.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
